1-Monomyristin
Description
2,3-Dihydroxypropyl tetradecanoate has been reported in Aeromonas veronii and Caenorhabditis elegans with data available.
isolated from the berries of SERENOA REPENS; structure in first source
Structure
2D Structure
Properties
IUPAC Name |
2,3-dihydroxypropyl tetradecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(20)21-15-16(19)14-18/h16,18-19H,2-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCBSHORRWZKAKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0042454 | |
| Record name | (+/-)-2,3-Dihydroxypropyl tetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0042454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
589-68-4, 27214-38-6, 75685-84-6 | |
| Record name | 1-Monomyristin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=589-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glyceryl monomyristate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glycerol monomyristate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027214386 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetradecanoic acid, 2,3-dihydroxypropyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075685846 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Monomyristin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404225 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Tetradecanoic acid, monoester with 1,2,3-propanetriol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (+/-)-2,3-Dihydroxypropyl tetradecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0042454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Glycerol monomyristate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.921 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCERYL 1-MYRISTATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SMJ2192F1R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 1-Monomyristin from Myristic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 1-monomyristin, a monoacylglycerol of myristic acid with significant potential in the pharmaceutical and biotechnology sectors. The document details both chemical and enzymatic synthesis routes, offering in-depth experimental protocols and quantitative data to support researchers in the development and optimization of this compound production.
Chemical Synthesis Pathway
The chemical synthesis of this compound from myristic acid is a well-established multi-step process designed to ensure the selective acylation of the primary hydroxyl group of glycerol. This pathway involves the protection of the secondary hydroxyl group of glycerol, esterification of myristic acid, transesterification, and a final deprotection step.
Overall Synthesis Scheme
The chemical synthesis of this compound proceeds through the following key stages:
-
Esterification of Myristic Acid: Myristic acid is first converted to its ethyl ester, ethyl myristate, to facilitate subsequent reactions.
-
Protection of Glycerol: The C2 and C3 hydroxyl groups of glycerol are protected to ensure selective reaction at the C1 position. A common method is the formation of a ketal, 1,2-O-isopropylidene glycerol, by reacting glycerol with acetone.
-
Transesterification: Ethyl myristate is reacted with the protected glycerol (1,2-O-isopropylidene glycerol) to form isopropylidene glycerol myristate.
-
Deprotection: The protecting group is removed from isopropylidene glycerol myristate to yield the final product, this compound.
Experimental Protocols
-
Materials: Myristic acid, ethanol, sulfuric acid (or p-toluenesulfonic acid), ethyl acetate, sodium hydroxide solution (5% w/v), anhydrous sodium sulfate.
-
Procedure:
-
In a reaction flask, dissolve myristic acid (e.g., 12 g, 53 mmol) in ethanol (50 mL).
-
Add a catalytic amount of sulfuric acid (e.g., 4% wt solution in ethanol) or p-toluenesulfonic acid.[1]
-
The reaction mixture can be subjected to ultrasonic treatment for approximately 4.5 hours or heated to reflux for several hours to drive the esterification.[1][2]
-
After the reaction, evaporate the excess ethanol.
-
Dilute the residue with ethyl acetate (40 mL) and wash with a 5% sodium hydroxide solution until the aqueous layer is neutral.[1]
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain ethyl myristate.[1]
-
-
Materials: Glycerol, acetone, p-toluenesulfonic acid (pTSA).
-
Procedure:
-
React glycerol with acetone in the presence of a catalytic amount of p-toluenesulfonic acid (pTSA).[3] This reaction is typically carried out at room temperature with stirring.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the catalyst is neutralized, and the product, 1,2-O-isopropylidene glycerol, is purified.
-
-
Materials: Ethyl myristate, 1,2-O-isopropylidene glycerol, potassium carbonate, diethyl ether.
-
Procedure:
-
React ethyl myristate (e.g., 2.1 g, 8 mmol) with 1,2-O-isopropylidene glycerol (e.g., 4.2 g, 32 mmol) in the presence of potassium carbonate (e.g., 0.31 g).[3]
-
Heat the mixture at 140°C (413 K) for 30 hours.[3]
-
After cooling, extract the product with diethyl ether (20 mL) and neutralize with distilled water.[3]
-
Evaporate the solvent to obtain isopropylidene glycerol myristate.[3]
-
-
Materials: Isopropylidene glycerol myristate, ethanol, Amberlyst-15.
-
Procedure:
-
Dissolve isopropylidene glycerol myristate (e.g., 0.4 g, 1 mmol) in ethanol (5 mL).[3]
-
Add Amberlyst-15 (e.g., 0.04 g) as a solid acid catalyst.[3]
-
Stir the mixture at room temperature for 30 hours.[3]
-
Filter the mixture to remove the catalyst and evaporate the solvent to obtain this compound as a white solid.[3]
-
Quantitative Data
| Reaction Step | Reactants | Catalyst | Key Conditions | Yield | Purity | Reference |
| Ethyl Myristate Synthesis | Myristic acid, Ethanol | Sulfuric acid | Sonication, 4.5 h | 98.43% | - | [1] |
| Isopropylidene Glycerol Myristate Synthesis | Ethyl myristate, 1,2-O-isopropylidene glycerol | Potassium carbonate | 140°C, 30 h | 32.12% | - | [3] |
| This compound Synthesis (Deprotection) | Isopropylidene glycerol myristate, Ethanol | Amberlyst-15 | Room temp., 30 h | 100% | Confirmed by LC-MS | [3] |
Visualization of Chemical Synthesis Pathway
References
The Biological Role of 1-Monomyristin in Cellular Processes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Monomyristin, a monoacylglycerol derivative of myristic acid, has garnered significant attention for its pronounced antimicrobial and antifungal properties. This technical guide provides a comprehensive overview of the current scientific understanding of this compound's biological role, with a primary focus on its effects at the cellular level. While the bulk of research has centered on its efficacy against pathogenic microorganisms, this document also explores the emerging, albeit less defined, roles of this compound and its constituent parts in mammalian cellular processes. This guide synthesizes available quantitative data, details experimental methodologies, and presents visual representations of key pathways and workflows to serve as a valuable resource for researchers and professionals in drug development.
Introduction
This compound, also known as rac-glycerol 1-myristate, is a molecule composed of a glycerol backbone esterified with one molecule of myristic acid at the sn-1 position. Its amphiphilic nature, possessing both a hydrophilic glycerol head and a hydrophobic myristoyl tail, underpins its biological activities. The primary area of investigation for this compound has been its potent activity against a range of bacteria and fungi, positioning it as a compound of interest for the development of novel antimicrobial agents.[1][2][3][4] This guide will first delve into the well-documented antimicrobial functions of this compound and subsequently discuss the potential, yet largely speculative, roles in mammalian cell signaling and other cellular processes.
Antimicrobial and Antifungal Activity of this compound
The most extensively studied biological role of this compound is its ability to inhibit the growth of and kill various microorganisms.
Spectrum of Activity
This compound has demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. Notably, it has shown higher antibacterial activity against Staphylococcus aureus and Aggregatibacter actinomycetemcomitans and potent antifungal activity against Candida albicans when compared to positive controls in some studies.[1][2] In contrast, the related compound 2-monomyristin has exhibited high antibacterial activity against Escherichia coli.[1][2]
Quantitative Data on Antimicrobial Efficacy
The inhibitory effects of this compound have been quantified in various studies, typically by measuring the diameter of the zone of inhibition in disc diffusion assays. The following tables summarize the available quantitative data.
Table 1: Antibacterial and Antifungal Activity of this compound and Related Compounds [3]
| Compound | Concentration (%) | Inhibition Zone (mm) vs. E. coli | Inhibition Zone (mm) vs. S. aureus | Inhibition Zone (mm) vs. C. albicans |
| This compound | 0.50 | - | 10.3 | - |
| 1.00 | 1.1 | 5.7 | 3.5 | |
| 10.0 | - | 9.1 | 2.4 | |
| 15.0 | 6.0 | 18.9 | 4.1 | |
| 2-Monomyristin | 0.50 | 29.5 | 20.0 | - |
| 1.00 | 22.0 | 13.0 | - | |
| 10.0 | 11.0 | 5.0 | - | |
| Positive Control | 1.00 | 12.5 | 6.6 | 6.8 |
| Negative Control | - | - | - | - |
Table 2: Antibacterial Activity of this compound against B. subtilis and A. actinomycetemcomitans [4]
| Compound | Concentration (%) | Inhibition Zone (mm) vs. B. subtilis | Inhibition Zone (mm) vs. A. actinomycetemcomitans |
| This compound | 0.50 | 10.7 | 10.5 |
| 1.00 | 12.0 | 12.5 | |
| 10.0 | 13.0 | 13.5 | |
| 15.0 | 15.5 | 15.0 | |
| Positive Control | 1.00 | 13.0 | 13.0 |
| Negative Control | - | - | - |
Proposed Mechanism of Antimicrobial Action
The prevailing hypothesis for the antimicrobial and antifungal mechanism of this compound involves the disruption of the microbial cell membrane.[3][5] In fungi such as C. albicans, it is proposed that the hydroxyl group of this compound interacts with ergosterol, a key component of the fungal cell membrane.[3][5] This interaction is believed to disrupt membrane integrity, leading to cell lysis.[3][5] The interaction with bacterial cell walls is thought to be facilitated by the molecular structure of this compound, allowing for better interaction compared to its 2-monomyristin isomer.[3]
Caption: Proposed antifungal action of this compound.
Potential Roles in Mammalian Cellular Processes
The role of this compound in mammalian cells is not well-defined, and current understanding is largely inferred from studies on its constituent myristate and related monoacylglycerols.
Activation of Protein Kinase C (PKC)
Myristate, the fatty acid component of this compound, has been shown to significantly activate the Ca²⁺- and phospholipid-dependent protein kinase (PKC).[3] The activation by myristate requires Ca²⁺ and an acidic phospholipid and reduces the concentration of Ca²⁺ needed for enzyme activation, similar to the action of diacylglycerol (DAG) and phorbol esters.[3] PKC is a critical enzyme in numerous signal transduction pathways that regulate a wide array of cellular processes, including cell proliferation, differentiation, and apoptosis. The ability of myristate to activate PKC suggests a potential, though unconfirmed, role for this compound in modulating PKC-dependent signaling pathways.
Caption: Hypothetical involvement of this compound in PKC signaling.
Induction of Apoptosis
While there is no direct evidence of this compound inducing apoptosis, a structurally related compound, myristicin, has been demonstrated to induce apoptosis in human leukemia cells.[6] The apoptotic mechanism was shown to involve alterations in the mitochondrial membrane potential, cytochrome c release, and caspase-3 activation.[6] This finding raises the possibility that this compound could also possess pro-apoptotic properties, a hypothesis that warrants further investigation.
Membrane Stabilization and Signal Transduction Inhibition
Studies on glycerol monolaurate (GML), a monoacylglycerol with a similar structure to this compound, have shown that it can stabilize mammalian cell membranes.[7][8] GML was also found to inhibit signal transduction pathways initiated by bacterial superantigens.[8] This suggests that this compound may have similar effects on the plasma membrane of eukaryotic cells, potentially modulating membrane fluidity and the function of membrane-associated proteins.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves a multi-step process:[2][4][5]
-
Protection of Glycerol: The hydroxyl groups at the sn-2 and sn-3 positions of glycerol are protected by reacting with acetone in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form 1,2-O-isopropylidene glycerol.[2]
-
Esterification: Myristic acid is esterified with ethanol to produce ethyl myristate.[2]
-
Transesterification: The 1,2-O-isopropylidene glycerol is then reacted with ethyl myristate in a transesterification reaction to yield isopropylidene glycerol myristate.[2]
-
Deprotection: The isopropylidene protecting group is removed by hydrolysis using a solid acid catalyst like Amberlyst-15 to yield the final product, this compound.[2][5]
Caption: Workflow for the chemical synthesis of this compound.
Antimicrobial and Antifungal Assays
The antimicrobial and antifungal activity of this compound is typically evaluated using the disc diffusion method.[3]
-
Preparation of Microbial Cultures: The target microorganisms (bacteria or fungi) are cultured in appropriate liquid media to a specified cell density.
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the microbial culture and used to evenly inoculate the surface of agar plates.
-
Application of Test Compound: Sterile paper discs are impregnated with known concentrations of this compound dissolved in a suitable solvent. A negative control (solvent only) and a positive control (a known antimicrobial agent) are also prepared.
-
Incubation: The discs are placed on the inoculated agar plates, which are then incubated under conditions optimal for the growth of the target microorganism.
-
Measurement of Inhibition Zones: After incubation, the diameter of the clear zone around each disc where microbial growth has been inhibited is measured in millimeters.
Conclusion and Future Directions
The biological role of this compound is currently best understood in the context of its antimicrobial and antifungal activities. Its ability to disrupt microbial cell membranes makes it a promising candidate for further development as a therapeutic or preservative agent. The exploration of its role in mammalian cellular processes is still in its infancy. The potential for this compound to modulate key signaling enzymes like PKC, influence apoptosis, and affect cell membrane properties opens up exciting avenues for future research.
For drug development professionals, the dual potential of this compound as an antimicrobial and a modulator of cellular signaling warrants a closer look. Future research should focus on:
-
Elucidating the precise molecular interactions between this compound and microbial cell membranes.
-
Investigating the direct effects of this compound on PKC activity and downstream signaling pathways in various mammalian cell types.
-
Determining if this compound can induce apoptosis in cancer cells and elucidating the underlying mechanisms.
-
Assessing the metabolism of this compound in mammalian cells to understand its bioavailability and potential conversion to other bioactive molecules.
A deeper understanding of these aspects will be crucial for harnessing the full therapeutic potential of this compound.
References
- 1. A major myristylated substrate of protein kinase C and protein kinase C itself are differentially regulated during murine B- and T-lymphocyte development and activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A major myristylated substrate of protein kinase C and protein kinase C itself are differentially regulated during murine B- and T-lymphocyte development and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of protein kinase C by myristate and its requirements of Ca2+ and phospholipid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Myristicin from nutmeg induces apoptosis via the mitochondrial pathway and down regulates genes of the DNA damage response pathways in human leukaemia K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Glycerol monolaurate inhibits the effects of Gram-positive select agents on eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Antibacterial Mechanism of Action of 1-Monomyristin
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Monomyristin, a monoacylglycerol derivative of myristic acid, has demonstrated significant potential as an antibacterial agent. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, supported by available quantitative data and detailed experimental protocols. The primary antibacterial activity of this compound is attributed to its ability to disrupt the integrity of bacterial cell membranes, leading to increased permeability, depolarization, and eventual cell lysis. Evidence also suggests potential intracellular targets at concentrations near the minimum inhibitory concentration (MIC). This document aims to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents.
Core Mechanism of Action: Cell Membrane Disruption
The principal antibacterial mechanism of this compound involves the disruption of the bacterial cell membrane. This action is facilitated by the amphipathic nature of the molecule, which possesses both a hydrophilic glycerol head and a hydrophobic myristic acid tail. This structure allows this compound to intercalate into the phospholipid bilayer of the bacterial cell membrane, leading to a cascade of disruptive events.
The interaction is thought to begin with the hydroxyl groups of the glycerol moiety engaging with the polar head groups of the phospholipids in the bacterial membrane through hydrogen bonding and van der Waals forces.[1] This initial interaction facilitates the insertion of the hydrophobic myristic acid tail into the nonpolar core of the membrane. This insertion disrupts the ordered structure of the lipid bilayer, leading to:
-
Increased Membrane Permeability: The integration of this compound creates pores or channels in the membrane, compromising its function as a selective barrier.[2] This leads to the leakage of essential intracellular components, such as ions, metabolites, and even larger molecules like proteins and nucleic acids.
-
Membrane Depolarization: The dissipation of the electrochemical gradient across the bacterial membrane is a critical consequence of increased ion permeability. This depolarization disrupts essential cellular processes that are dependent on membrane potential, including ATP synthesis, nutrient transport, and motility.
-
Cell Lysis: The extensive damage to the cell membrane ultimately leads to a loss of structural integrity and cell lysis, resulting in bacterial cell death.[1]
Some evidence suggests a concentration-dependent mechanism. At lower concentrations, this compound may primarily increase membrane permeability, while at higher concentrations, closer to the MIC, it may induce more severe membrane damage and even interfere with intracellular processes like DNA transcription and cell division.[3]
Visualizing the Proposed Mechanism of Action
Caption: Proposed mechanism of action of this compound against bacteria.
Quantitative Data on Antibacterial Activity
The antibacterial efficacy of this compound has been evaluated against a range of Gram-positive and Gram-negative bacteria. The primary method for quantifying this activity has been the disk diffusion assay, which measures the zone of inhibition around a disk impregnated with the test compound.
Table 1: Inhibition Zones of this compound against Various Bacterial Strains [4][5]
| Concentration of this compound | Staphylococcus aureus (mm) | Escherichia coli (mm) | Bacillus subtilis (mm) | Aggregatibacter actinomycetemcomitans (mm) |
| 0.50% | 10.3 | 1.5 | 2.4 | 1.2 |
| 1.00% | 5.7 | 1.1 | 3.6 | 1.9 |
| 5.00% | 5.9 | 4.3 | 5.7 | 3.6 |
| 10.0% | 9.1 | - | 9.2 | 7.9 |
| 15.0% | 18.9 | 6.0 | 12.7 | 10.4 |
| Positive Control (1.00% 4-isopropyl-3-methylphenol) | 6.6 | 12.5 | 16.3 | 5.5 |
Note: '-' indicates no activity was observed.
While these data provide a qualitative assessment of antibacterial activity, Minimum Inhibitory Concentration (MIC) values are required for a more precise quantitative comparison. Further studies are needed to establish the MICs of this compound against these and other clinically relevant bacterial strains.
Detailed Experimental Protocols
To facilitate further research into the antibacterial mechanism of this compound, this section provides detailed protocols for key experiments used to assess bacterial membrane integrity and potential.
Assessment of Outer Membrane Permeability: N-Phenyl-1-naphthylamine (NPN) Uptake Assay
This assay utilizes the fluorescent probe NPN, which fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of cell membranes. An increase in fluorescence indicates that NPN has gained access to the membrane interior due to permeabilization of the outer membrane.[6][7]
Materials:
-
Bacterial culture in mid-log phase
-
Phosphate-buffered saline (PBS), pH 7.4
-
N-Phenyl-1-naphthylamine (NPN) stock solution (e.g., 500 µM in acetone)
-
This compound solution at various concentrations
-
Fluorometer or microplate reader with fluorescence capabilities (Excitation: 350 nm, Emission: 420 nm)
Protocol:
-
Bacterial Preparation:
-
Grow a bacterial culture to mid-logarithmic phase (OD600 ≈ 0.4-0.6).
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the cell pellet twice with PBS.
-
Resuspend the cells in PBS to a final OD600 of 0.5.[8]
-
-
Assay Procedure:
-
To a cuvette or a well of a black microplate, add the bacterial suspension.
-
Add NPN to a final concentration of 10 µM.[6]
-
Incubate in the dark at room temperature for 30 minutes to allow NPN to equilibrate.[7]
-
Measure the baseline fluorescence.
-
Add the desired concentration of this compound to the suspension.
-
Immediately begin recording the fluorescence intensity over time until a plateau is reached.
-
-
Data Analysis:
-
Subtract the baseline fluorescence from the readings obtained after the addition of this compound.
-
Plot the change in fluorescence intensity against time or concentration of this compound.
-
Caption: Workflow for the NPN Uptake Assay.
Assessment of Inner Membrane Permeability: Propidium Iodide (PI) Uptake Assay
Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells. When the inner membrane is compromised, PI enters the cell, binds to DNA, and exhibits a significant increase in fluorescence.
Materials:
-
Bacterial culture in mid-log phase
-
Phosphate-buffered saline (PBS), pH 7.4
-
Propidium Iodide (PI) stock solution (e.g., 1 mg/mL in water)
-
This compound solution at various concentrations
-
Fluorometer, fluorescence microscope, or flow cytometer (Excitation: ~535 nm, Emission: ~617 nm)
Protocol:
-
Bacterial Preparation:
-
Prepare the bacterial suspension as described in the NPN uptake assay (Section 3.1).
-
-
Assay Procedure:
-
To the bacterial suspension, add the desired concentration of this compound and incubate for a specific time period.
-
Add PI to a final concentration of 1 µg/mL.
-
Incubate at room temperature in the dark for 5-15 minutes.[9]
-
Measure the fluorescence intensity.
-
-
Data Analysis:
-
Compare the fluorescence of treated samples to that of untreated controls. An increase in fluorescence indicates inner membrane permeabilization.
-
Caption: Workflow for the Propidium Iodide (PI) Uptake Assay.
Assessment of Membrane Potential: DiSC3(5) Assay
DiSC3(5) is a fluorescent dye that accumulates in hyperpolarized bacterial membranes, leading to self-quenching of its fluorescence. Depolarization of the membrane causes the release of the dye into the cytoplasm, resulting in an increase in fluorescence.[10]
Materials:
-
Bacterial culture in mid-log phase
-
Appropriate growth medium or buffer (e.g., LB broth or HEPES buffer with glucose)
-
DiSC3(5) stock solution (e.g., in DMSO)
-
This compound solution at various concentrations
-
Fluorometer or microplate reader with fluorescence capabilities (Excitation: ~622 nm, Emission: ~670 nm)
Protocol:
-
Bacterial and Dye Preparation:
-
Grow a bacterial culture to mid-logarithmic phase.
-
Dilute the culture in pre-warmed medium to an OD600 of 0.2-0.3.[10]
-
Add DiSC3(5) to the bacterial suspension to a final concentration of 0.8-2 µM and incubate with shaking for a period to allow for dye uptake and fluorescence quenching (e.g., 30-60 minutes).[10][11]
-
-
Assay Procedure:
-
Transfer the dye-loaded bacterial suspension to a cuvette or microplate well.
-
Record the stable, quenched baseline fluorescence.
-
Add the desired concentration of this compound.
-
Immediately monitor the increase in fluorescence over time.
-
-
Data Analysis:
-
The increase in fluorescence intensity is proportional to the degree of membrane depolarization.
-
Caption: Workflow for the DiSC3(5) Membrane Potential Assay.
Investigation of Intracellular Targets: Enzyme Inhibition Assays
Should evidence suggest that this compound has intracellular targets, enzyme inhibition assays can be employed to investigate its effect on specific bacterial enzymes essential for survival.[12]
General Protocol Outline:
-
Preparation:
-
Purify the target bacterial enzyme.
-
Prepare a suitable buffer at the optimal pH for the enzyme.
-
Prepare solutions of the enzyme's substrate and this compound.
-
-
Assay:
-
In a reaction vessel (e.g., cuvette or microplate well), combine the buffer, enzyme, and varying concentrations of this compound.
-
Pre-incubate to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction rate (either substrate depletion or product formation) using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
-
Data Analysis:
-
Compare the reaction rates in the presence and absence of this compound to determine the extent of inhibition.
-
Calculate kinetic parameters such as IC50 or Ki to quantify the inhibitory potency.
-
Conclusion and Future Directions
This compound exhibits promising antibacterial activity, primarily by disrupting the bacterial cell membrane. The available data and established experimental protocols provide a solid foundation for further investigation into its precise molecular interactions and the full spectrum of its antibacterial effects. Key areas for future research include:
-
Determination of MIC values: Establishing the MICs of this compound against a broad panel of pathogenic bacteria is crucial for a comprehensive understanding of its potency.
-
Elucidation of Intracellular Targets: Further investigation is warranted to confirm and characterize the potential intracellular targets of this compound, especially at sub-lethal concentrations.
-
In vivo Efficacy and Toxicity: Preclinical studies are necessary to evaluate the in vivo efficacy and safety profile of this compound as a potential therapeutic agent.
This technical guide serves as a starting point for researchers dedicated to advancing our knowledge of this compound and its potential applications in combating bacterial infections.
References
- 1. microbiologyresearch.org [microbiologyresearch.org]
- 2. Selective Membrane Disruption Mechanism of an Antibacterial γ-AApeptide Defined by EPR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NPN Uptake Assay / Flourescence Measurements - Hancock Lab [cmdr.ubc.ca]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inner Membrane Permeabilization: DiSC35 Assay Methods - Hancock Lab [cmdr.ubc.ca]
- 12. superchemistryclasses.com [superchemistryclasses.com]
An In-depth Technical Guide to 1-Monomyristin: Discovery, Natural Sources, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Monomyristin, a monoglyceride ester of myristic acid, has garnered significant interest in the scientific community for its diverse biological activities, including potent antibacterial and antifungal properties. This technical guide provides a comprehensive overview of this compound, covering its discovery, prevalence in natural sources, and detailed methodologies for its synthesis and analysis. Furthermore, this document elucidates its mechanism of action, particularly its role as an inhibitor of fatty acid amide hydrolase (FAAH), and presents its biological effects in a structured tabular format for clear comparison. Experimental protocols and signaling pathway diagrams are provided to facilitate further research and drug development efforts.
Discovery and Identification
While a singular, definitive "discovery" of this compound in the historical sense is not prominently documented, its identification is intrinsically linked to the broader study of lipids and their constituents in natural products. Early research into the composition of fats and oils from various botanical sources, such as nutmeg (Myristica fragrans), led to the characterization of myristic acid and its various glyceride forms. This compound was identified as a monoacylglycerol component within these complex lipid mixtures.
Initially, much of the focus was on the more abundant triglyceride, trimyristin, which is a major constituent of nutmeg butter. However, with advancements in analytical techniques such as chromatography and mass spectrometry, the presence of monoglycerides like this compound in these natural sources was confirmed. More recently, this compound has been identified as a constituent of other botanicals, including saw palmetto (Serenoa repens).[1]
Due to the challenges associated with isolating pure this compound from natural sources in high yields, chemical synthesis has become the primary method for obtaining this compound for research and potential commercial applications.[2] This has also allowed for the production of its isomers and derivatives to explore structure-activity relationships.
Natural Sources of this compound
This compound is found in a variety of plant and animal tissues, typically as a minor component of the overall lipid fraction.
Table 1: Natural Sources of this compound
| Natural Source | Family | Part of Organism | Reported Presence |
| Nutmeg (Myristica fragrans) | Myristicaceae | Seed | Yes[1] |
| Saw Palmetto (Serenoa repens) | Arecaceae | Fruit | Yes[1] |
| Caenorhabditis elegans | Rhabditidae | Whole Organism | Yes[1] |
Note: Quantitative data on the concentration of this compound in these sources is not widely available in the literature, as studies often focus on the more abundant lipid components.
Experimental Protocols
Synthesis of this compound
The chemical synthesis of this compound is a well-established multi-step process that offers high yields and purity.[2]
Protocol for the Synthesis of this compound [2]
-
Protection of Glycerol:
-
React glycerol with acetone in the presence of a catalytic amount of p-toluenesulfonic acid (pTSA) to form 1,2-O-isopropylidene glycerol. This step protects the hydroxyl groups at the 1 and 2 positions of glycerol.
-
-
Esterification of Myristic Acid:
-
Convert myristic acid to its ethyl ester, ethyl myristate, through Fischer esterification by reacting it with ethanol in the presence of an acid catalyst (e.g., sulfuric acid).
-
-
Transesterification:
-
React 1,2-O-isopropylidene glycerol with ethyl myristate in the presence of a base catalyst (e.g., potassium carbonate) at an elevated temperature (e.g., 140°C) for an extended period (e.g., 30 hours). This reaction yields isopropylidene glycerol myristate.
-
-
Deprotection (Hydrolysis):
-
Remove the isopropylidene protecting group from isopropylidene glycerol myristate using an acidic resin, such as Amberlyst-15. This hydrolysis step yields this compound. The product can be purified by column chromatography.
-
Workflow for the Synthesis of this compound
Caption: Chemical synthesis workflow for this compound.
Extraction and Isolation from Natural Sources (General Protocol for Monoglycerides)
General Protocol for Monoglyceride Isolation
-
Extraction of Total Lipids:
-
Homogenize the dried and ground plant material (e.g., seeds) with a non-polar solvent such as hexane or a chloroform:methanol mixture (e.g., 2:1 v/v) to extract the total lipid content.
-
Filter the mixture to remove solid plant debris.
-
Evaporate the solvent under reduced pressure to obtain the crude lipid extract.
-
-
Fractionation of Lipid Classes:
-
Perform column chromatography on the crude lipid extract using a silica gel stationary phase.
-
Elute with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., diethyl ether, ethyl acetate, or acetone).
-
Collect fractions and monitor the composition by thin-layer chromatography (TLC). Triglycerides will elute first, followed by diglycerides, and then monoglycerides.
-
-
Purification of this compound:
-
Combine the fractions containing monoglycerides.
-
Further purify the monoglyceride fraction using preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and a mobile phase such as a methanol:water gradient.
-
Collect the peak corresponding to this compound.
-
-
Characterization:
-
Confirm the identity and purity of the isolated this compound using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.
-
Biological Activities and Quantitative Data
This compound exhibits significant antibacterial and antifungal activities against a range of microorganisms.
Table 2: Antibacterial Activity of this compound (Inhibition Zone Diameter in mm) [2]
| Microorganism | Strain | 1.00% this compound | 5.00% this compound | 10.0% this compound | 15.0% this compound | Positive Control (1.00% 4-isopropyl-3-methylphenol) |
| Bacillus subtilis | (Gram-positive) | 3.6 | 5.7 | 9.2 | 12.7 | 16.3 |
| Aggregatibacter actinomycetemcomitans | (Gram-negative) | 1.9 | 3.6 | 7.9 | 10.4 | 5.5 |
Table 3: Antifungal Activity of this compound against Candida albicans [2]
| Concentration of this compound | Inhibition Zone Diameter (mm) |
| 1.00% | Medium activity |
| >1.00% | High activity |
Signaling Pathway: Inhibition of Fatty Acid Amide Hydrolase (FAAH)
This compound has been identified as an inhibitor of fatty acid amide hydrolase (FAAH).[1] FAAH is a key enzyme in the endocannabinoid system, responsible for the degradation of anandamide and other fatty acid amides. By inhibiting FAAH, this compound can potentiate the signaling of these endogenous ligands.
The catalytic mechanism of FAAH involves a serine-serine-lysine triad in its active site. A serine residue acts as a nucleophile to attack the carbonyl carbon of the substrate. It is proposed that this compound, being a glyceride, can interact with the active site of FAAH, leading to its inhibition.
Signaling Pathway of FAAH and its Inhibition
Caption: Mechanism of FAAH inhibition by this compound and its downstream effects.
Conclusion and Future Directions
This compound is a promising bioactive lipid with well-documented antimicrobial properties and a potential role in modulating the endocannabinoid system through FAAH inhibition. While its presence in natural sources like nutmeg and saw palmetto is established, chemical synthesis remains the most viable route for obtaining the pure compound for research.
Future research should focus on:
-
Quantitative Analysis: Developing and applying robust analytical methods to accurately quantify the concentration of this compound in various natural sources.
-
Extraction Optimization: Designing efficient and scalable protocols for the selective extraction and purification of this compound from botanical matrices.
-
Pharmacological Studies: Further elucidating the in vivo efficacy and safety profile of this compound, particularly in the context of its antimicrobial and neuromodulatory activities.
-
Mechanism of Action: Investigating the precise molecular interactions between this compound and the active site of FAAH to guide the design of more potent and selective inhibitors.
This in-depth technical guide provides a solid foundation for researchers and drug development professionals to advance the scientific understanding and potential therapeutic applications of this compound.
References
Physical properties of 1-Monomyristin such as melting point and solubility
A Technical Guide to the Physical Properties of 1-Monomyristin
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth overview of the core physical properties of this compound (also known as rac-Glycerol 1-myristate), a monoacylglycerol derived from myristic acid. Its unique chemical structure gives it emulsifying and stabilizing properties, making it a compound of interest in the pharmaceutical, cosmetic, and food industries.[1] This guide focuses on its melting point and solubility, presenting quantitative data, detailed experimental protocols for their determination, and logical workflows to aid in research and development.
Physical and Chemical Properties
This compound is a 1-monoglyceride containing a tetradecanoyl (myristoyl) acyl group.[2] It typically appears as a white to off-white, waxy, or crystalline solid.[1][2]
| Identifier | Value |
| Chemical Name | 2,3-dihydroxypropyl tetradecanoate |
| Synonyms | rac-Glycerol 1-myristate, Glyceryl myristate, α-Monomyristin[2][3][4] |
| CAS Number | 589-68-4[2] |
| Molecular Formula | C₁₇H₃₄O₄[2] |
| Molecular Weight | 302.45 g/mol [2] |
Melting Point
The melting point of this compound has been reported across a range, which can be attributed to the purity of the sample and its specific crystalline form. The synthesis and purification methods can influence these final values.
| Reported Melting Point (°C) | Reference |
| 68-70 | [2][5] |
| 68 | [6] |
| 53.8–56.7 | [7][8] |
Solubility
As a lipid, this compound's solubility is dictated by its long hydrophobic fatty acid chain and the hydrophilic glycerol head. This amphiphilic nature results in low solubility in polar solvents like water and high solubility in various organic solvents.[1][9]
| Solvent | Solubility | Quantitative Data (if available) | Reference |
| Water | Limited solubility / Insoluble | 3.3 mM (Sonication recommended) | [1][3] |
| DMSO | Soluble | 50 mg/mL / 165.32 mM (Sonication recommended) | [2][3] |
| Ethanol | Soluble | - | [1][2] |
| Methanol | Soluble (may show faint turbidity) | - | [2] |
| Chloroform | Soluble | - | [1][10] |
| Dichloromethane | Soluble | - | [10] |
| Ethyl Acetate | Soluble | - | [10] |
| Acetone | Soluble | - | [10] |
Experimental Protocols
Accurate determination of physical properties is critical for formulation development, quality control, and understanding molecular behavior. The following sections detail the methodologies for measuring the melting point and solubility of this compound.
Determination of Melting Point
The melting point of a crystalline solid like this compound is a key indicator of its purity. The standard method involves using a calibrated melting point apparatus.
Principle: The sample is heated at a controlled rate, and the temperature range from the appearance of the first liquid drop to the complete liquefaction of the solid is recorded as the melting range. A narrow melting range typically indicates high purity.
Detailed Methodology:
-
Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in the heating block of a calibrated melting point apparatus.
-
Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point.
-
Measurement: The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.
-
Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.
-
Reporting: The melting point is reported as the range T1-T2. For instance, a reported range of 68-70°C indicates the onset of melting at 68°C and complete melting at 70°C.[2][5]
Factors such as the rate of heating and the purity of the monoglyceride, which can be influenced by the conditions of its synthesis (e.g., glycerolysis duration), can affect the observed melting point.[11]
Determination of Solubility
Solubility can be assessed both qualitatively and quantitatively.
2.2.1 Qualitative Solubility Assessment
This simple test provides a rapid indication of a substance's solubility in various solvents.[9][12][13]
Principle: This method relies on visual observation to determine if a solute dissolves in a solvent to form a homogeneous solution. Lipids are generally insoluble in polar solvents like water but soluble in non-polar organic solvents.[9]
Detailed Methodology:
-
Preparation: Label a series of clean, dry test tubes, one for each solvent to be tested (e.g., water, ethanol, chloroform).
-
Dispensing: Add approximately 3-5 mL of each solvent to its respective test tube.
-
Addition of Solute: Add a small, consistent amount (e.g., 10-20 mg) of this compound to each tube.
-
Mixing: Vigorously shake or vortex each tube for 1-2 minutes.
-
Observation: Allow the tubes to stand and observe the contents.
-
Soluble: The solid completely disappears, forming a clear, homogenous solution (e.g., in chloroform).[1]
-
Partially Soluble/Slightly Soluble: Some of the solid dissolves, but undissolved particles remain, or the solution appears cloudy (e.g., faint turbidity in Methanol).[2]
-
Insoluble: The solid does not dissolve and either floats, settles, or remains suspended, often forming two distinct layers (e.g., in water).[1][9]
-
2.2.2 Quantitative Solubility Assessment (Shake-Flask Method)
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[14]
Principle: An excess amount of the solute is agitated in the solvent for a prolonged period until equilibrium is reached. The concentration of the solute in the saturated supernatant is then measured using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[14]
Detailed Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial or flask. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is achieved.
-
Phase Separation: After equilibration, allow the suspension to settle. Centrifuge or filter the sample (using a filter compatible with the solvent) to separate the undissolved solid from the saturated solution.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the calibrated range of an analytical instrument (e.g., HPLC).
-
Analysis: Determine the concentration of this compound in the diluted sample using the calibrated analytical method.
-
Calculation: Calculate the original solubility in units such as mg/mL or mM, accounting for the dilution factor.
Below is a workflow diagram illustrating the quantitative shake-flask method.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. MONOMYRISTIN | 589-68-4 [chemicalbook.com]
- 3. This compound | Endogenous Metabolite | FAAH | Antifungal | TargetMol [targetmol.com]
- 4. larodan.com [larodan.com]
- 5. MONOMYRISTIN | 589-68-4 [amp.chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. uoanbar.edu.iq [uoanbar.edu.iq]
- 10. Monomyristin | CAS:589-68-4 | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. researchgate.net [researchgate.net]
- 12. biologydiscussion.com [biologydiscussion.com]
- 13. byjus.com [byjus.com]
- 14. researchgate.net [researchgate.net]
1-Monomyristin: A Technical Guide to its Role as a Metabolite in Caenorhabditis elegans
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Monomyristin, a monoacylglycerol derivative of myristic acid, is an endogenous metabolite in the nematode Caenorhabditis elegans. While its precise functional role, biosynthetic pathway, and signaling cascades within C. elegans are not yet fully elucidated, its established potent antibacterial and antifungal properties suggest a potential role in the nematode's innate immunity and defense against pathogens. This technical guide provides a comprehensive overview of the current, albeit limited, knowledge of this compound in the context of C. elegans. It details established experimental protocols for the extraction and quantification of lipids from C. elegans, proposes a hypothetical biosynthetic pathway, and outlines potential signaling cascades based on known lipid-mediated pathways in the organism. This document aims to serve as a foundational resource for researchers investigating the biological significance of this compound in C. elegans, with a view toward its potential applications in drug development.
Introduction to this compound
This compound, also known as glyceryl 1-myristate, is a monoglyceride consisting of a glycerol molecule esterified to a molecule of myristic acid at the sn-1 position. It is recognized as a metabolite in Caenorhabditis elegans. While its direct functions within the nematode are still under investigation, studies on the compound itself have revealed significant biological activities.
Known Biological Activities (General):
-
Antibacterial: this compound has demonstrated high antibacterial activity against various Gram-positive and Gram-negative bacteria.
-
Antifungal: It also exhibits potent antifungal activity.
Given that C. elegans is a bacterivore and constantly interacts with a complex microbial environment, it is plausible that endogenous metabolites like this compound play a role in modulating these interactions, potentially as part of the nematode's chemical defense arsenal.
Quantitative Data
Currently, there is a lack of published quantitative data specifically on the concentration of this compound in C. elegans under various conditions. The following table is a template that can be populated as research progresses.
Table 1: Hypothetical Quantitative Analysis of this compound in C. elegans
| Condition | Developmental Stage | This compound Concentration (µg/g of worm tissue) | Method of Quantification | Reference |
| Standard OP50 Diet | L4 Larva | Data Not Available | LC-MS/MS | TBD |
| Standard OP50 Diet | Young Adult | Data Not Available | LC-MS/MS | TBD |
| Pathogen Exposure (P. aeruginosa) | Young Adult | Data Not Available | LC-MS/MS | TBD |
| Starvation | Young Adult | Data Not Available | LC-MS/MS | TBD |
Experimental Protocols
The following protocols are adapted from established methods for metabolomics and lipidomics in C. elegans and can be specifically tailored for the analysis of this compound.
C. elegans Culturing and Sample Collection
-
Culturing: Grow synchronized populations of C. elegans on Nematode Growth Medium (NGM) plates seeded with E. coli OP50.
-
Harvesting: Wash worms off the plates with M9 buffer.
-
Washing: Pellet the worms by centrifugation and wash multiple times with M9 buffer to remove bacteria.
-
Sample Freezing: After the final wash, remove as much supernatant as possible and flash-freeze the worm pellet in liquid nitrogen. Store at -80°C until extraction.
Lipid Extraction for this compound Analysis
This protocol is based on a standard Bligh-Dyer extraction method.
-
Homogenization: Resuspend the frozen worm pellet in a methanol:water (1:1, v/v) solution. Homogenize using a bead beater or sonicator.
-
Phase Separation: Add chloroform to the homogenate to achieve a final chloroform:methanol:water ratio of 2:2:1.8. Vortex thoroughly.
-
Centrifugation: Centrifuge to separate the aqueous (upper) and organic (lower) phases.
-
Collection: Carefully collect the lower organic phase, which contains the lipids, including this compound.
-
Drying: Dry the organic phase under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent (e.g., isopropanol) for analysis.
Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
-
Chromatographic Separation: Use a C18 reverse-phase column for separation of the lipid extract.
-
Mobile Phase: Employ a gradient of water and acetonitrile/isopropanol, both containing a suitable additive like formic acid or ammonium formate.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) for targeted quantification of this compound. The precursor ion would be the [M+H]⁺ or [M+Na]⁺ adduct of this compound, and the product ions would be characteristic fragments.
-
Standard Curve: Generate a standard curve using a pure this compound standard to accurately quantify its concentration in the samples.
Proposed Biosynthesis and Signaling Pathways
The following pathways are hypothetical and based on known lipid metabolism in C. elegans. Further research is required for validation.
Hypothetical Biosynthesis of this compound
This compound is likely synthesized from glycerol-3-phosphate and myristoyl-CoA.
Caption: Hypothetical biosynthesis of this compound in C. elegans.
This proposed pathway suggests that this compound could be generated through the hydrolysis of triacylglycerols (TAG) or diacylglycerols (DAG) containing myristic acid by lipases. Alternatively, it could arise from the dephosphorylation of lysophosphatidic acid, although this is less common for monoacylglycerol formation.
Proposed Signaling Pathway: Role in Innate Immunity
Given its antimicrobial properties, this compound could function as a signaling molecule in the innate immune response of C. elegans.
Caption: Proposed signaling role of this compound in C. elegans innate immunity.
In this model, pathogen exposure could trigger an increase in this compound synthesis. This metabolite could then act as a ligand for a yet-unidentified receptor, possibly a G-protein coupled receptor (GPCR), initiating a downstream signaling cascade, such as the p38 MAPK pathway, which is known to be involved in C. elegans immunity. This would lead to the activation of transcription factors that upregulate the expression of antimicrobial peptides, contributing to the clearance of the infection.
Experimental Workflow for Investigating this compound Function
The following workflow outlines a logical progression of experiments to elucidate the role of this compound in C. elegans.
Caption: A logical workflow for investigating the function of this compound.
Conclusion and Future Directions
This compound is a recognized metabolite in C. elegans with significant potential for involvement in the nematode's physiology, particularly in its interactions with microbes. The current lack of specific data presents a clear opportunity for future research. The protocols and hypothetical frameworks provided in this guide are intended to facilitate the design of experiments aimed at:
-
Accurately quantifying this compound levels in C. elegans under different physiological and pathological conditions.
-
Elucidating the definitive biosynthetic pathway through genetic and biochemical approaches.
-
Identifying the molecular targets and signaling pathways through which this compound exerts its effects.
A deeper understanding of the role of this compound in this tractable model organism could provide valuable insights into fundamental aspects of lipid metabolism and innate immunity, and may uncover novel targets for the development of new anti-infective agents.
Antifungal Activity of 1-Monomyristin Against Candida albicans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Candida albicans stands as a significant opportunistic fungal pathogen in humans, capable of causing a spectrum of infections ranging from superficial mucosal candidiasis to life-threatening systemic infections, particularly in immunocompromised individuals. The rise of antifungal resistance necessitates the exploration of novel therapeutic agents. 1-Monomyristin, a monoglyceride ester of myristic acid, has emerged as a compound of interest due to its demonstrated antifungal properties.[1][2][3][4] This technical guide provides a comprehensive overview of the current understanding of this compound's antifungal activity against C. albicans, detailing its mechanism of action, available quantitative data, and relevant experimental protocols.
Mechanism of Action
The primary proposed mechanism of antifungal action for this compound against C. albicans involves the disruption of the fungal cell membrane's integrity.[1][3] This action is believed to be analogous to that of polyene antifungals like amphotericin B. The hypothesis suggests that the hydroxyl groups of this compound interact with ergosterol, a vital sterol component of the fungal cell membrane. This interaction is thought to lead to the formation of pores or channels in the membrane, causing leakage of essential intracellular components and ultimately resulting in cell lysis and death.[1][3]
While direct experimental validation of this compound binding to ergosterol is not yet available in the reviewed literature, studies on other monoglycerides and fatty acids support the membrane-disruptive mechanism. For instance, electron microscopy of C. albicans treated with capric acid, a medium-chain fatty acid, revealed a disintegrated plasma membrane and a disorganized, shrunken cytoplasm.
The downstream effects of this membrane disruption may involve the induction of programmed cell death pathways, such as apoptosis. Antifungal agents that induce membrane stress, like amphotericin B, have been shown to trigger apoptotic processes in C. albicans, characterized by DNA fragmentation and the activation of caspases.[5][6] It is plausible that this compound may induce similar cellular responses.
Further research is required to elucidate the precise molecular interactions and to investigate the potential impact of this compound on key signaling pathways in C. albicans, such as the Ras/cAMP/PKA pathway, which is crucial for virulence and biofilm formation.
Quantitative Data on Antifungal Activity
Quantitative data for the antifungal activity of this compound against C. albicans is primarily available from agar diffusion assays. The following tables summarize the reported inhibition zones and provide comparative data from a closely related monoglyceride, monolaurin, for which Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) data are available.
Table 1: Antifungal Activity of this compound against Candida albicans (Agar Disc Diffusion)
| Concentration of this compound | Inhibition Zone (mm) |
| 1.00% | 3.5 |
| 10.0% | 2.4 |
| 15.0% | 4.1 |
| Positive Control (1.00% 4-isopropyl-3-methylphenol) | 6.8 |
Data sourced from a single study and presented as reported.
Table 2: Antifungal Susceptibility of Candida albicans to Monolaurin (Broth Microdilution)
| Parameter | Concentration (µM) |
| Minimum Inhibitory Concentration (MIC) | 62.5 - 125 |
| Minimum Fungicidal Concentration (MFC) | 125 - 250 |
This data for monolaurin, a monoglyceride of lauric acid, is provided for comparative purposes due to the limited availability of MIC/MFC data for this compound.[7]
Table 3: Anti-Biofilm Activity of Monolaurin against Candida albicans
| Treatment Concentration (vs. MIC) | Reduction in Biofilm Fungal Load |
| 10x MIC | Significant |
| 20x MIC | Significant |
This data for monolaurin demonstrates the potential of monoglycerides to be effective against C. albicans biofilms.[7]
Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the antifungal activity of this compound against C. albicans. These protocols are based on established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI).
Antifungal Susceptibility Testing: Broth Microdilution for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.
a. Inoculum Preparation:
-
Subculture C. albicans on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24 hours to ensure viability and purity.
-
Select five distinct colonies (approximately 1 mm in diameter) and suspend them in 5 mL of sterile saline (0.85%).
-
Vortex the suspension for 15 seconds.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer at 530 nm (equivalent to 1-5 x 10^6 CFU/mL).
-
Dilute the adjusted inoculum in RPMI-1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
b. Assay Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then dilute it in RPMI-1640 medium.
-
In a 96-well microtiter plate, perform serial twofold dilutions of this compound to cover a desired concentration range.
-
Add 100 µL of the standardized C. albicans inoculum to each well.
-
Include a growth control (inoculum without the antifungal agent) and a sterility control (medium only).
-
Incubate the plate at 35°C for 24-48 hours.
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.
Determination of Minimum Fungicidal Concentration (MFC)
This assay is performed after the MIC is determined to assess the fungicidal activity of the compound.
a. Assay Procedure:
-
Following the MIC determination, take a 10-20 µL aliquot from each well that shows growth inhibition.
-
Spot the aliquot onto an SDA plate.
-
Incubate the plate at 35°C for 24-48 hours.
-
The MFC is defined as the lowest concentration of the antifungal agent that results in no visible growth or a ≥99.9% reduction in CFU compared to the initial inoculum.
Anti-Biofilm Activity Assay
This protocol assesses the ability of this compound to inhibit biofilm formation or eradicate pre-formed biofilms.
a. Biofilm Formation:
-
Prepare a standardized suspension of C. albicans (1 x 10^6 cells/mL) in a suitable medium for biofilm formation (e.g., RPMI-1640).
-
Add 100 µL of the cell suspension to the wells of a 96-well flat-bottom microtiter plate.
-
Incubate the plate at 37°C for 90 minutes to allow for initial cell adherence.
-
Wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Add fresh medium to the wells.
b. Inhibition of Biofilm Formation:
-
After the initial adherence step, add fresh medium containing various concentrations of this compound to the wells.
-
Incubate the plate at 37°C for 24-48 hours.
c. Eradication of Pre-formed Biofilms:
-
Allow biofilms to form for 24-48 hours as described above.
-
Wash the wells with PBS and add fresh medium containing various concentrations of this compound.
-
Incubate for a further 24 hours.
d. Quantification of Biofilm Viability:
-
After treatment, wash the wells with PBS.
-
Quantify the biofilm viability using a metabolic assay such as the XTT reduction assay or by determining the colony-forming units (CFU) after scraping and sonicating the biofilms.
Visualizations
Proposed Mechanism of Action
Caption: Proposed mechanism of this compound action on the Candida albicans cell membrane.
Experimental Workflow for Antifungal Susceptibility Testing
Caption: Workflow for determining MIC and MFC of this compound against C. albicans.
Logical Relationship for Biofilm Inhibition Assay
Caption: Logical workflow for assessing the anti-biofilm activity of this compound.
Conclusion and Future Directions
This compound demonstrates promising antifungal activity against Candida albicans, with a proposed mechanism involving the disruption of the fungal cell membrane through interaction with ergosterol.[1][3] However, the current body of research has notable gaps. To fully realize the therapeutic potential of this compound, future research should focus on:
-
Comprehensive Quantitative Analysis: Determining the MIC and MFC values of this compound against a broad range of clinical C. albicans isolates, including azole-resistant strains.
-
Biofilm Studies: Conducting detailed investigations into the efficacy of this compound in preventing biofilm formation and eradicating mature biofilms.
-
Mechanism Elucidation: Experimentally validating the interaction of this compound with ergosterol and exploring its impact on downstream signaling pathways and the potential induction of apoptosis or other forms of cell death.
-
In Vivo Efficacy: Evaluating the antifungal activity of this compound in animal models of candidiasis to assess its therapeutic potential in a physiological context.
Addressing these areas will provide a more complete understanding of this compound's antifungal properties and pave the way for its potential development as a novel therapeutic agent for the treatment of Candida albicans infections.
References
- 1. In vitro killing of Candida albicans by fatty acids and monoglycerides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Apoptosis induced by environmental stresses and amphotericin B in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptosis induced by environmental stresses and amphotericin B in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vitro evaluation of antifungal activity of monolaurin against Candida albicans biofilms - PMC [pmc.ncbi.nlm.nih.gov]
1-Monomyristin: A Technical Overview for Researchers and Drug Development Professionals
Introduction
1-Monomyristin, a monoglyceride of myristic acid, is a compound of growing interest in the pharmaceutical and biotechnology sectors.[1][2] This technical guide provides a comprehensive overview of its chemical properties, biological activities, and synthesis, with a focus on its potential as an antimicrobial agent. The information is tailored for researchers, scientists, and professionals involved in drug development.
Core Chemical and Physical Properties
This compound, also known as 2,3-dihydroxypropyl tetradecanoate, is characterized by the following identifiers:[3]
| Identifier | Value |
| Molecular Formula | C17H34O4[1][4] |
| Molecular Weight | 302.45 g/mol [1] |
| InChI Key | DCBSHORRWZKAKO-UHFFFAOYSA-N[1][4] |
| CAS Number | 589-68-4[1][4] |
Antimicrobial Activity
This compound has demonstrated significant antibacterial and antifungal properties.[4][5][6] Its efficacy against various microbial strains is a key area of ongoing research.
Antibacterial and Antifungal Efficacy
The following table summarizes the inhibitory activity of this compound against selected bacteria and fungi. The data is presented as the diameter of the inhibition zone in millimeters.
| Microorganism | Concentration of this compound | Inhibition Zone (mm) |
| Escherichia coli | 15.0% | 6.0 |
| Staphylococcus aureus | 0.50% | 10.3 |
| 1.00% | 5.7 | |
| 15.0% | 18.9 | |
| Bacillus subtilis | 5.00% | 5.7 |
| 10.0% | 9.2 | |
| 15.0% | 12.7 | |
| Aggregatibacter actinomycetemcomitans | 5.00% | 3.6 |
| 10.0% | 7.9 | |
| 15.0% | 10.4 | |
| Candida albicans | 1.00% | 3.5 |
| 10.0% | 2.4 | |
| 15.0% | 4.1 |
Data sourced from a study by S. Chee, et al. (2018).[5]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves a four-step process.[3][4] This protocol is based on the transesterification of ethyl myristate with a protected glycerol derivative, followed by deprotection.[4][5]
Step 1: Synthesis of 1,2-O-Isopropylidene Glycerol This step involves the protection of two hydroxyl groups of glycerol using acetone.[3][4][5]
Step 2: Synthesis of Ethyl Myristate This is achieved through the esterification of myristic acid with ethanol.[5]
Step 3: Synthesis of Isopropylidene Glycerol Myristate Ethyl myristate is reacted with 1,2-O-isopropylidene glycerol in the presence of a catalyst such as potassium carbonate.[3][4] The reaction is typically carried out at an elevated temperature (e.g., 413 K) for an extended period (e.g., 30 hours).[3][4] The product is then extracted using an organic solvent like diethyl ether and neutralized.[3][4]
Step 4: Synthesis of this compound (Deprotection) The final step is the hydrolysis of the ketal group from isopropylidene glycerol myristate to yield this compound.[3] This is often accomplished using a solid acid catalyst like Amberlyst-15.[3][4][5]
Visualizations
Synthesis Workflow of this compound
Caption: Synthesis workflow for this compound.
Proposed Antimicrobial Mechanism of Action
While detailed signaling pathways are still under investigation, a proposed mechanism for the antifungal activity of this compound involves the disruption of the fungal cell membrane.[4] The hydroxyl groups of this compound are thought to interact with ergosterol, a key component of the fungal cell membrane, leading to membrane destabilization and cell lysis.[4] For bacteria, the interaction is believed to occur with the cell wall.[4]
Caption: Proposed antifungal mechanism of this compound.
References
- 1. This compound | Endogenous Metabolite | FAAH | Antifungal | TargetMol [targetmol.com]
- 2. MONOMYRISTIN | 589-68-4 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic data of 1-Monomyristin (FTIR, NMR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-Monomyristin (also known as glycerol 1-myristate), a monoglyceride with significant interest in pharmaceutical and biomedical research. The following sections detail its characteristic spectral features obtained through Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Detailed experimental protocols are provided to ensure reproducibility, and key analytical workflows are visualized for enhanced clarity.
Chemical Structure
This compound is a monoacylglycerol consisting of a glycerol backbone esterified at the C-1 position with myristic acid, a saturated fatty acid with 14 carbon atoms.
Chemical Formula: C₁₇H₃₄O₄[1]
Molecular Weight: 302.45 g/mol [1][2]
Spectroscopic Data
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3456 (broad) | O-H stretching (hydroxyl groups)[3] |
| 2916 | C-H stretching (aliphatic)[3] |
| 1735 | C=O stretching (ester)[3] |
| 1465 | CH₂ bending[3] |
| 1180 | C-O stretching (ester)[3] |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (ppm) | Multiplicity | Number of Protons | Assignment |
| 0.87 | t | 3H | -CH₃[3] |
| 1.27 | m | 20H | -(CH₂)₁₀-[3] |
| 1.63 | q | 2H | -CH₂-CH₂-CO[3] |
| 2.18 | s | 2H | -OH[3] |
| 2.35 | t | 2H | -CH₂-CO[3] |
| 3.60 | dod | 1H | -CH₂-OH (glycerol)[3] |
| 3.70 | dod | 1H | -CH₂-OH (glycerol)[3] |
| 3.93 | q | 1H | CH-OH (glycerol)[3] |
| 4.13-4.31 | m | 2H | -CH₂-OOC- (glycerol)[3] |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (ppm) | Carbon Assignment |
| 63.35 | Glycerol C-3 (-CH₂OH)[3] |
| 65.16 | Glycerol C-1 (-CH₂OOC-)[3] |
| 70.28 | Glycerol C-2 (-CHOH)[3] |
| 173.54 | Ester Carbonyl (C=O)[3] |
Note: The chemical shifts for the aliphatic carbons of the myristoyl chain typically appear in the range of 14-34 ppm, but were not explicitly listed in the cited source.
Mass Spectrometry (MS)
| m/z | Ion |
| 303 | [M+H]⁺[3] |
| 325.237 | [M+Na]⁺[4] |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound, designed to provide a clear and reproducible workflow for researchers.
FTIR Spectroscopy Protocol
This protocol outlines the steps for acquiring an FTIR spectrum of this compound using the Attenuated Total Reflectance (ATR) technique.
-
Sample Preparation:
-
Ensure the this compound sample is a solid, fine powder. If necessary, gently grind the sample using an agate mortar and pestle.
-
No further sample preparation is typically required for ATR-FTIR.
-
-
Instrumentation:
-
A Fourier-Transform Infrared Spectrometer equipped with a Universal Attenuated Total Reflectance (UATR) accessory is used.[5]
-
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental interferences.
-
Place a small amount of the this compound powder onto the diamond crystal of the UATR accessory.
-
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum over a range of 4000 to 600 cm⁻¹ with a spectral resolution of 4 cm⁻¹.[5]
-
Co-add a sufficient number of scans (e.g., 32 or 64) to achieve an adequate signal-to-noise ratio.[5]
-
-
Data Processing:
-
The instrument software automatically ratios the sample spectrum against the background spectrum to generate the absorbance spectrum.
-
Perform baseline correction and spectral normalization as needed to facilitate interpretation and comparison.
-
NMR Spectroscopy Protocol (¹H and ¹³C)
This protocol describes the preparation and analysis of this compound using high-resolution NMR spectroscopy.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[6]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
Vortex the mixture until the sample is completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe for ¹H and ¹³C detection.
-
-
Data Acquisition:
-
¹H NMR:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-90° pulse angle, a sufficient number of scans (e.g., 16-64) for good signal-to-noise, a relaxation delay of 1-5 seconds, and a spectral width covering the expected proton chemical shift range (e.g., 0-12 ppm).
-
-
¹³C NMR:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
The spectral width should encompass the expected carbon chemical shift range (e.g., 0-200 ppm).
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Perform phase and baseline corrections on the resulting spectra.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Reference the chemical shifts to the internal standard (TMS at 0 ppm).
-
Mass Spectrometry Protocol (LC-MS)
This protocol details a general procedure for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or isopropanol) at a concentration of approximately 1 mg/mL.
-
Perform serial dilutions to create working solutions at appropriate concentrations for LC-MS analysis (e.g., 1-10 µg/mL).
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight (Q-TOF) or Orbitrap).
-
-
LC-MS Analysis:
-
Liquid Chromatography:
-
Use a reverse-phase C18 column.
-
Employ a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
The gradient can be programmed to start with a high percentage of A and gradually increase the percentage of B to elute the analyte.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Acquire full scan mass spectra over a relevant m/z range (e.g., 100-500).
-
For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion of this compound (e.g., m/z 303.25) and acquiring the product ion spectrum.
-
-
-
Data Analysis:
-
Process the raw data using the instrument's software.
-
Extract the ion chromatogram for the expected m/z of this compound to determine its retention time.
-
Analyze the mass spectrum to confirm the molecular weight and the MS/MS spectrum to verify the fragmentation pattern.
-
References
- 1. Applications of Solid-State NMR Spectroscopy for the Study of Lipid Membranes with Polyphilic Guest (Macro)Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. Rapid Assessment of Lipidomics Sample Purity and Quantity Using Fourier-Transform Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A high-resolution 13C NMR approach for profiling fatty acid unsaturation in lipid extracts and in live Caenorhabditiselegans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for 1-Monomyristin in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Monomyristin, a monoglyceride of myristic acid, is a naturally occurring compound with known antibacterial and antifungal properties.[1][2][3] Its mechanism of action in microorganisms often involves the disruption of the cell membrane.[3] Emerging research suggests potential applications of this compound and its related compounds in mammalian cell systems, including anti-proliferative and anti-inflammatory effects.[1][4] These application notes provide a comprehensive guide for utilizing this compound in mammalian cell culture experiments, covering essential protocols from stock solution preparation to key cellular assays.
Physicochemical Properties and Storage
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and chloroform, with limited solubility in water.[1][5] For cell culture applications, DMSO is the recommended solvent.
Table 1: Physicochemical and Storage Information for this compound
| Property | Value | Reference |
| Molecular Formula | C₁₇H₃₄O₄ | [2] |
| Molecular Weight | 302.45 g/mol | [2] |
| Appearance | White to off-white solid or waxy substance | [5] |
| Solubility | DMSO (up to 60 mg/mL), Ethanol, Chloroform | [2] |
| Storage | Store powder at -20°C for up to 3 years. Store stock solutions in aliquots at -80°C for up to 1 year. Avoid repeated freeze-thaw cycles. | [2] |
Experimental Protocols
Preparation of this compound Stock Solution
A concentrated stock solution is essential for accurate and reproducible dosing in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, light-protected microcentrifuge tubes
Protocol:
-
Under sterile conditions (e.g., in a biological safety cabinet), weigh out the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 60 mg/mL, which is approximately 198 mM).[2]
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Filter-sterilize the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Determination of Cytotoxicity using MTT Assay
It is crucial to determine the cytotoxic concentration range of this compound on the specific cell line being investigated. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[6][7][8]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-cell control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Table 2: Example Data Layout for MTT Assay
| Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle Control) | 1.25 | 100 |
| 1 | 1.20 | 96 |
| 10 | 1.05 | 84 |
| 25 | 0.80 | 64 |
| 50 | 0.45 | 36 |
| 100 | 0.15 | 12 |
Assessment of Anti-Inflammatory Activity
Based on the anti-inflammatory properties of the related compound myristic acid, this compound may modulate inflammatory responses.[4] This can be investigated by measuring the production of inflammatory mediators like nitric oxide (NO) and cytokines in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 or THP-1 cells).
Materials:
-
RAW 264.7 or THP-1 derived macrophages
-
LPS
-
This compound
-
Griess Reagent (Part A: Sulfanilamide solution; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride solution)
-
Sodium nitrite standard
Protocol:
-
Seed cells in a 96-well plate and differentiate if necessary (for THP-1 cells).
-
Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include untreated controls and LPS-only controls.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Part B.
-
Incubate for 10-15 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve.
Materials:
-
Cell culture supernatants from the anti-inflammatory experiment
-
ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)
Protocol:
-
Follow the manufacturer's instructions for the specific cytokine ELISA kit.[9][10][11][12][13]
-
Briefly, coat a 96-well plate with the capture antibody.
-
Block the plate to prevent non-specific binding.
-
Add cell culture supernatants and standards to the wells.
-
Add the detection antibody, followed by a streptavidin-HRP conjugate.
-
Add the substrate solution and stop the reaction.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentrations from the standard curve.
Table 3: Hypothetical Anti-Inflammatory Effects of this compound
| Treatment | NO Production (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | 2.5 | 50 | 30 |
| LPS (1 µg/mL) | 45.8 | 3500 | 2800 |
| LPS + this compound (10 µM) | 30.2 | 2100 | 1850 |
| LPS + this compound (25 µM) | 15.7 | 1200 | 950 |
Visualization of Potential Signaling Pathways and Workflows
Hypothesized Anti-Inflammatory Signaling Pathway of this compound
Based on the known anti-inflammatory effects of myristic acid, it is plausible that this compound may exert its effects through the inhibition of the NF-κB signaling pathway.[4]
Caption: Hypothesized mechanism of this compound inhibiting NF-κB signaling.
Experimental Workflow for Investigating Anti-Inflammatory Effects
The following diagram illustrates the logical flow of experiments to assess the anti-inflammatory potential of this compound.
Caption: Workflow for studying the anti-inflammatory effects of this compound.
Protocol for Investigating Apoptosis and Autophagy
Given that some related compounds can induce programmed cell death, it is worthwhile to investigate if this compound has similar effects.
1. Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Treat cells with this compound at various concentrations for 24-48 hours.
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry.
2. Autophagy Assay (LC3-II Western Blot):
-
Treat cells with this compound with and without an autophagy inhibitor (e.g., chloroquine or bafilomycin A1).
-
Lyse the cells and perform Western blotting for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio indicates induction of autophagy.
Caption: Potential mechanisms of this compound inducing apoptosis and autophagy.
Conclusion
These application notes provide a foundational framework for initiating research on the effects of this compound in mammalian cell culture. The provided protocols are starting points and should be optimized for specific cell lines and experimental conditions. The hypothesized signaling pathways offer a basis for further mechanistic studies. As research on this compound in this context is still in its early stages, careful experimental design and data interpretation are paramount.
References
- 1. MONOMYRISTIN | 589-68-4 [chemicalbook.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of myristic acid mediated by the NF-κB pathway in lipopolysaccharide-induced BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CAS 589-68-4: this compound | CymitQuimica [cymitquimica.com]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cytokine Elisa [bdbiosciences.com]
- 10. Cytokine Elisa [bdbiosciences.com]
- 11. h-h-c.com [h-h-c.com]
- 12. bowdish.ca [bowdish.ca]
- 13. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1-Monomyristin as a Nonionic Surfactant for Micelles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Monomyristin, also known as glyceryl monomyristate, is a nonionic surfactant widely utilized in the formation of micelles for various scientific and pharmaceutical applications.[1] Its amphiphilic nature, comprising a hydrophilic glycerol head and a hydrophobic myristic acid tail, allows it to self-assemble into stable micellar structures in aqueous solutions. These micelles serve as effective nanocarriers for the encapsulation and delivery of poorly water-soluble drugs, enhancing their bioavailability and therapeutic efficacy.[2][3] This document provides detailed application notes and experimental protocols for the use of this compound in the preparation and characterization of micelles, with a focus on its application in drug delivery.
Physicochemical Properties and Characterization of this compound Micelles
The successful formation and functionality of this compound micelles are dictated by several key physicochemical parameters. While specific experimental values for this compound are not extensively reported in the literature, the following table summarizes the critical parameters and their typical ranges for nonionic surfactant micelles, which can be used as a reference for characterization.
| Parameter | Typical Value Range | Method of Determination | Significance |
| Critical Micelle Concentration (CMC) | 10⁻⁵ - 10⁻⁴ M | Tensiometry, Fluorimetry, UV-Vis Spectrophotometry | The minimum concentration of this compound required for the spontaneous formation of micelles. A low CMC value indicates higher stability of the micelles upon dilution in physiological fluids.[4] |
| Micelle Size (Hydrodynamic Diameter) | 10 - 100 nm | Dynamic Light Scattering (DLS) | Influences the in vivo biodistribution, circulation time, and cellular uptake of the micelles. Sizes within this range are often ideal for passive targeting of tumor tissues through the Enhanced Permeability and Retention (EPR) effect.[5][6] |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) | A measure of the homogeneity of the micelle size distribution. A PDI value below 0.3 indicates a narrow and uniform size distribution, which is desirable for controlled drug delivery applications.[5][7] |
| Zeta Potential | Near-neutral (-10 to +10 mV) | Electrophoretic Light Scattering (ELS) | Indicates the surface charge of the micelles. For nonionic surfactants like this compound, the zeta potential is expected to be close to neutral. This can help in avoiding rapid clearance by the reticuloendothelial system (RES).[8][9] |
| Drug Loading Capacity (DLC %) | 5 - 25% | UV-Vis Spectroscopy, HPLC | The weight percentage of the encapsulated drug relative to the total weight of the drug-loaded micelles. It is a critical parameter for determining the therapeutic dose.[10][11] |
| Encapsulation Efficiency (EE %) | > 70% | UV-Vis Spectroscopy, HPLC | The percentage of the initial drug that is successfully entrapped within the micelles. High encapsulation efficiency minimizes drug loss during preparation. |
Applications of this compound Micelles
Drug Delivery of Poorly Soluble Drugs
This compound micelles are particularly valuable for the formulation of hydrophobic drugs that exhibit poor aqueous solubility.[2][3] The hydrophobic core of the micelles provides a suitable environment for encapsulating such drugs, thereby increasing their solubility and enabling their administration via aqueous routes, such as intravenous injection.
Cancer Therapy
The nanosized nature of this compound micelles allows for passive targeting of solid tumors through the EPR effect.[12][13] This leads to an accumulation of the drug-loaded micelles in the tumor tissue, enhancing the therapeutic efficacy while minimizing systemic side effects. Studies have explored the use of similar micellar systems for the delivery of chemotherapeutic agents like doxorubicin.[10][11]
Antimicrobial Applications
This compound itself has been reported to possess antibacterial and antifungal properties.[14][15] Formulating it into micelles could potentially enhance its antimicrobial activity or enable its co-delivery with other antimicrobial agents.
Experimental Protocols
Protocol 1: Preparation of this compound Micelles using the Thin-Film Hydration Method
This method is a common and effective technique for the preparation of micelles.[16][17][18][19][20]
Materials:
-
This compound
-
Drug to be encapsulated (e.g., Doxorubicin)
-
Organic solvent (e.g., Chloroform, Methanol, or a mixture)
-
Aqueous buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Water bath
-
Syringe filters (0.22 µm)
Procedure:
-
Dissolution: Dissolve a known amount of this compound and the hydrophobic drug in a suitable organic solvent in a round-bottom flask.
-
Film Formation: Evaporate the organic solvent using a rotary evaporator. The flask should be rotated in a water bath set at a temperature above the boiling point of the solvent to ensure the formation of a thin, uniform lipid film on the inner surface of the flask.
-
Drying: Dry the thin film under a high vacuum for at least 1-2 hours to remove any residual organic solvent.
-
Hydration: Add a pre-warmed aqueous buffer (e.g., PBS) to the flask containing the dry film. The temperature of the buffer should be above the phase transition temperature of this compound.
-
Micelle Formation: Agitate the flask gently to hydrate the film. This will lead to the spontaneous self-assembly of this compound into micelles, encapsulating the drug. The solution should become clear.
-
Sonication (Optional): To ensure a uniform size distribution, the micellar solution can be sonicated for a short period using a bath or probe sonicator.
-
Sterilization: For biological applications, filter the micellar solution through a 0.22 µm syringe filter to remove any non-incorporated drug aggregates and to sterilize the solution.
Protocol 2: Characterization of this compound Micelles
1. Determination of Micelle Size, PDI, and Zeta Potential using Dynamic Light Scattering (DLS) [21][22]
Instrument:
-
Zetasizer or similar DLS instrument
Procedure:
-
Sample Preparation: Dilute a small aliquot of the prepared micellar solution with the same aqueous buffer used for hydration to an appropriate concentration for DLS analysis.
-
Measurement:
-
Transfer the diluted sample to a disposable cuvette.
-
Place the cuvette in the DLS instrument.
-
Set the instrument parameters (e.g., temperature, dispersant viscosity, and refractive index).
-
Perform the measurement to obtain the Z-average hydrodynamic diameter, Polydispersity Index (PDI), and zeta potential.
-
2. Determination of Drug Loading Capacity (DLC) and Encapsulation Efficiency (EE)
Procedure:
-
Quantification of Total Drug: Dissolve a known amount of the lyophilized drug-loaded micelles in a suitable organic solvent to disrupt the micelles and release the encapsulated drug. Measure the drug concentration using a validated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Quantification of Free Drug: Separate the unencapsulated drug from the micellar solution using techniques like dialysis or centrifugal ultrafiltration. Measure the concentration of the free drug in the filtrate/dialysate.
-
Calculations:
-
Encapsulation Efficiency (EE %): EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
Drug Loading Capacity (DLC %): DLC (%) = [Weight of Drug in Micelles / Weight of Drug-Loaded Micelles] x 100
-
Visualizations
Experimental Workflow for Micelle Preparation and Characterization
References
- 1. Monomyristin - Echelon Biosciences [echelon-inc.com]
- 2. Micellar Solubilization of Some Poorly Soluble Antidiabetic Drugs: A Technical Note - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polymeric Micelles for the Delivery of Poorly Soluble Drugs: from Nanoformulation to Clinical Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Dual-Acting Zeta-Potential-Changing Micelles for Optimal Mucus Diffusion and Enhanced Cellular Uptake after Oral Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Doxorubicin-loaded micelles with high drug-loading capacity and stability based on zwitterionic oligopeptides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Advances in Doxorubicin Chemotherapy: Emerging Polymeric Nanocarriers for Drug Loading and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Micelles as potential drug delivery systems for colorectal cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Kamat Lab Thin Film Hydration Protocol [protocols.io]
- 18. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 19. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pluronic P105/F127 mixed micelles for the delivery of docetaxel against Taxol-resistant non-small cell lung cancer: optimization and in vitro, in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. muser-my.com [muser-my.com]
Application Note: 1-Monomyristin as an Internal Standard for Mass Spectrometry-Based Quantification of Monoacylglycerols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quantitative analysis of lipids by mass spectrometry is fundamental in various fields, including drug development and clinical research. The accuracy of such quantification heavily relies on the use of appropriate internal standards. This document outlines a proposed application and protocol for the use of 1-Monomyristin as an internal standard for the quantification of other monoacylglycerols (MAGs) and structurally related lipids using liquid chromatography-mass spectrometry (LC-MS). Due to a lack of established methods in the current scientific literature, this application note provides a comprehensive, theoretical framework based on the known physicochemical properties of this compound and established principles of internal standardization in lipidomics.
Introduction
This compound, a monoacylglycerol containing a C14:0 fatty acid chain, possesses properties that make it a suitable candidate as an internal standard for the quantitative analysis of other MAGs. Ideally, an internal standard should be structurally similar to the analytes of interest, not be present endogenously in the sample, and exhibit similar ionization and fragmentation behavior. While deuterated standards are often preferred, non-endogenous, odd-chain, or structurally distinct lipids like this compound can serve as effective alternatives, particularly when quantifying a class of compounds. This document provides a detailed protocol for its proposed use, from sample preparation to data analysis.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for its application as an internal standard.
| Property | Value | Reference |
| Molecular Formula | C17H34O4 | |
| Molecular Weight | 302.45 g/mol | [1] |
| Appearance | White to off-white solid or waxy substance | |
| Solubility | Soluble in organic solvents such as ethanol, methanol, DMSO, and chloroform. Limited solubility in water. | [2][3] |
| Melting Point | 68-70 °C | [2] |
Proposed Experimental Protocol
This protocol details a theoretical workflow for utilizing this compound as an internal standard for the quantification of monoacylglycerols in a biological matrix (e.g., plasma).
Preparation of this compound Internal Standard Stock Solution
-
Accurately weigh 10 mg of high-purity (>99%) this compound.
-
Dissolve the weighed this compound in 10 mL of methanol to obtain a stock solution of 1 mg/mL.
-
Store the stock solution in an amber glass vial at -20°C.
Sample Preparation and Lipid Extraction
This protocol is based on a modified Bligh-Dyer extraction method.
-
Thaw frozen plasma samples on ice.
-
To a 2 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the 1 mg/mL this compound internal standard stock solution.
-
Add 500 µL of a pre-chilled 2:1 (v/v) mixture of chloroform:methanol.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Add 150 µL of deionized water to induce phase separation.
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the lower organic phase into a new tube.
-
Dry the extracted lipids under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in 100 µL of the initial mobile phase for LC-MS analysis.
LC-MS/MS Analysis
The following are proposed starting parameters for LC-MS/MS analysis. Optimization will be required based on the specific instrument and analytes of interest.
| Parameter | Suggested Setting |
| LC Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 10 mM ammonium formate |
| Mobile Phase B | Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate |
| Gradient | 30% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 30% B and equilibrate for 5 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 45°C |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS Acquisition | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
MRM Transitions for Quantification
The following table provides the theoretical precursor and product ions for this compound and a hypothetical analyte, 1-Monopalmitin. These transitions should be optimized experimentally. The fragmentation of monoacylglycerols in positive ESI mode often involves the neutral loss of the glycerol headgroup.[4]
| Compound | Precursor Ion ([M+H]+) | Product Ion | Collision Energy (eV) |
| This compound (IS) | m/z 303.2 | m/z 229.2 ([M+H - C3H6O2]+) | 15-25 |
| 1-Monopalmitin (Analyte) | m/z 331.3 | m/z 257.2 ([M+H - C3H6O2]+) | 15-25 |
Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas of the MRM transitions for both this compound (IS) and the target analyte(s).
-
Response Ratio Calculation: Calculate the response ratio for each analyte by dividing its peak area by the peak area of the internal standard.
-
Calibration Curve: Prepare a series of calibration standards with known concentrations of the target analyte(s) and a constant concentration of the this compound internal standard. Plot the response ratio against the analyte concentration to generate a calibration curve.
-
Quantification: Determine the concentration of the analyte in the unknown samples by interpolating their response ratios on the calibration curve.
Visualizations
Experimental Workflow
Caption: Proposed workflow for quantification using this compound.
Logical Relationship for Quantification
Caption: Logic of internal standard-based quantification.
Conclusion
This application note provides a detailed, theoretical protocol for the use of this compound as an internal standard for the mass spectrometry-based quantification of monoacylglycerols. While this proposed method is based on sound scientific principles of analytical chemistry and lipidomics, it is crucial to emphasize that this protocol requires experimental validation and optimization. Researchers and scientists are encouraged to use this document as a starting point for developing robust quantitative assays for monoacylglycerols and other related lipid species.
References
- 1. Glyceryl Myristate | C17H34O4 | CID 79050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. MONOMYRISTIN | 589-68-4 [chemicalbook.com]
- 3. This compound | Endogenous Metabolite | FAAH | Antifungal | TargetMol [targetmol.com]
- 4. Monoacylglycerol Analysis Using MS/MSALL Quadruple Time of Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solubilizing 1-Monomyristin in In Vitro Assays
Introduction
1-Monomyristin, also known as rac-Glycerol 1-myristate, is a monoglyceride of myristic acid.[1][2] It is a compound of significant interest to researchers due to its demonstrated antibacterial and antifungal properties.[3][4][5][6][7] Specifically, it has shown activity against various Gram-positive bacteria, such as Staphylococcus aureus, and the fungus Candida albicans.[4][6] The therapeutic potential of this compound is linked to its ability to disrupt microbial cell membranes.[8] However, its lipophilic nature presents a challenge for dissolution in aqueous media commonly used for in vitro assays. This document provides detailed protocols and application notes for the effective solubilization of this compound to ensure reproducible and reliable experimental results.
Data Presentation: Solubility of this compound
Proper solvent selection is critical for preparing this compound solutions for experimental use. The following table summarizes the known solubility of this compound in common laboratory solvents.
| Solvent | Concentration | Remarks | Source |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL (165.32 mM) | Sonication is recommended for complete dissolution. | [1] |
| Water | 3.3 mM | Sonication is recommended. Solubility is limited. | [1] |
| Ethanol | Soluble | Used during synthesis and purification, indicating good solubility. | [3][8] |
| Methanol | Soluble | Listed as a suitable organic solvent. | [6] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes the preparation of a 50 mg/mL stock solution of this compound in DMSO, which is suitable for long-term storage and subsequent dilution into aqueous assay media.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile tips
-
Water bath sonicator
Procedure:
-
Weighing: Tare a sterile, chemically resistant vial (e.g., amber glass or polypropylene) on an analytical balance. Carefully weigh the desired amount of this compound powder into the vial.
-
Solvent Addition: Using a calibrated pipette, add the required volume of sterile DMSO to achieve a final concentration of 50 mg/mL. For example, to prepare 1 mL of stock solution, add 1 mL of DMSO to 50 mg of this compound.
-
Dissolution: Cap the vial securely and vortex briefly. To ensure complete dissolution, place the vial in a water bath sonicator and sonicate for 10-15 minutes.[1] Visually inspect the solution to confirm that no particulate matter remains. The solution should be clear.
-
Sterilization (Optional): If required for your specific assay (e.g., cell culture), filter the stock solution through a 0.22 µm syringe filter compatible with DMSO (e.g., PTFE).
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term stability (up to one year).[1]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol details the dilution of the DMSO stock solution into an aqueous cell culture medium for use in in vitro experiments.
Materials:
-
This compound stock solution (50 mg/mL in DMSO)
-
Sterile cell culture medium (e.g., DMEM, RPMI-1640) supplemented as required (e.g., with FBS)
-
Sterile tubes and pipettes
Procedure:
-
Thawing: Thaw an aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution into the appropriate cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: To avoid precipitation, add the stock solution to the culture medium and mix immediately and thoroughly. It is often best to add the small volume of stock concentrate to the larger volume of medium while vortexing gently.
-
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in the culture medium is consistent across all experimental conditions, including the vehicle control. The final DMSO concentration should be kept low (typically ≤ 0.5%) to minimize solvent-induced cytotoxicity or off-target effects.
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to the cell culture medium. This is crucial for distinguishing the effects of the compound from those of the solvent.
-
Use Immediately: It is recommended to use the freshly prepared working solutions immediately for experiments to prevent potential precipitation or degradation over time.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the preparation of this compound solutions for in vitro assays.
Caption: Workflow for dissolving this compound.
Proposed Antifungal Mechanism of Action
This compound is thought to exert its antifungal activity by compromising the integrity of the fungal cell membrane.
Caption: Antifungal mechanism of this compound.
Application Notes & Best Practices
-
Sonication is Key: Due to its lipophilic nature, sonication is highly recommended to ensure the complete dissolution of this compound, particularly when preparing high-concentration stock solutions.[1]
-
Preventing Precipitation: When diluting the DMSO stock in aqueous media, precipitation can occur. To mitigate this, add the stock solution dropwise to the medium while vortexing. Avoid "shock" precipitation by not adding the aqueous buffer directly to the concentrated stock.
-
Vehicle Controls are Essential: Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments. This allows for the accurate assessment of the compound's activity, independent of any effects from the solvent.
-
Solvent Compatibility: While DMSO is the most common solvent for creating stock solutions, ethanol can also be used.[3][8] Ensure the chosen solvent and its final concentration are compatible with your specific in vitro assay and cell type to avoid artifacts.
-
Storage and Stability: Store this compound powder at -20°C for long-term stability (up to 3 years).[1] Once dissolved in a solvent like DMSO, stock solutions should be stored in aliquots at -80°C for up to one year to maintain integrity.[1] Avoid repeated freeze-thaw cycles.
References
- 1. This compound | Endogenous Metabolite | FAAH | Antifungal | TargetMol [targetmol.com]
- 2. Monomyristin - Echelon Biosciences [echelon-inc.com]
- 3. mdpi.com [mdpi.com]
- 4. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. MONOMYRISTIN | 589-68-4 [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 1-Monomyristin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 1-Monomyristin in various samples using state-of-the-art analytical techniques. The protocols are designed to be a comprehensive guide for researchers in pharmaceutical and biomedical fields.
Introduction
This compound (2,3-dihydroxypropyl tetradecanoate) is a monoacylglycerol of myristic acid.[1] It is utilized in the pharmaceutical and food industries for its emulsifying and stabilizing properties and has also been investigated for its antimicrobial activities.[2][3] Accurate quantification of this compound is crucial for quality control in drug formulations and for pharmacokinetic and pharmacodynamic studies in biological matrices. This document outlines detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Analytical Techniques
The two primary recommended techniques for the quantification of this compound are HPLC-MS/MS for its high sensitivity and specificity, particularly in complex biological matrices, and GC-MS, which is a robust method often requiring derivatization for volatile compounds.
Application Note 1: Quantification of this compound by HPLC-MS/MS
This method is ideal for the analysis of this compound in both pharmaceutical formulations (e.g., creams, emulsions) and biological samples (e.g., plasma, tissue homogenates).
Principle
The sample is first subjected to a lipid extraction procedure. The extracted this compound is then separated from other matrix components using reversed-phase HPLC and subsequently detected and quantified by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
Experimental Protocol
1. Sample Preparation
-
For Pharmaceutical Creams/Ointments:
-
Accurately weigh approximately 100 mg of the cream/ointment into a 15 mL centrifuge tube.
-
Add 5 mL of a 2:1 (v/v) chloroform:methanol mixture.
-
Vortex vigorously for 2 minutes to ensure complete dispersion.
-
Add 1 mL of 0.9% NaCl solution and vortex for another minute.
-
Centrifuge at 3000 x g for 10 minutes to induce phase separation.
-
Carefully collect the lower chloroform layer containing the lipids using a glass Pasteur pipette and transfer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 1 mL of the initial mobile phase.
-
-
For Plasma Samples:
-
Pipette 100 µL of plasma into a 2 mL microcentrifuge tube.
-
Add 400 µL of ice-cold methanol to precipitate proteins.
-
Vortex for 30 seconds and incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
2. HPLC-MS/MS Instrumentation and Conditions
| Parameter | Recommended Setting |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 150 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid + 5 mM Ammonium Formate in Water |
| Mobile Phase B | 0.1% Formic Acid + 5 mM Ammonium Formate in Methanol |
| Gradient | 0-2 min: 50% B; 2-15 min: 50-95% B; 15-18 min: 95% B; 18-18.1 min: 95-50% B; 18.1-22 min: 50% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Agilent 6460 Triple Quadrupole LC/MS or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | m/z 303.3 [M+H]⁺ |
| Product Ion (Q3) | m/z 211.2 (Quantifier), m/z 75.1 (Qualifier) - Note: Product ions are proposed based on typical fragmentation of monoacylglycerols (neutral loss of glycerol and subsequent fragmentation). Optimization is recommended. |
| Collision Energy | 15 eV (Quantifier), 25 eV (Qualifier) - Optimization is recommended. |
| Dwell Time | 200 ms |
Data Presentation: Quantitative Method Validation Summary (Example Data)
The following table presents example data for the validation of the HPLC-MS/MS method for this compound in a cream base.
| Validation Parameter | Result |
| Linearity (Range) | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.03 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Precision (%RSD) | Intraday: < 5%; Interday: < 8% |
| Accuracy (% Recovery) | 95.2% - 104.5% |
| Matrix Effect | 92% - 108% |
Application Note 2: Quantification of this compound by GC-MS
This method is suitable for samples where high throughput is desired and the matrix is relatively clean. Derivatization is required to increase the volatility of this compound.
Principle
Following extraction, the hydroxyl groups of this compound are derivatized, typically by silylation, to make the molecule volatile. The derivatized analyte is then separated by gas chromatography and detected by a mass spectrometer, often in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.
Experimental Protocol
1. Sample Preparation and Derivatization
-
Perform lipid extraction as described in the HPLC-MS/MS protocol (Section 1).
-
After evaporating the solvent, add 50 µL of pyridine to the dried extract.
-
Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane).
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
After cooling to room temperature, the sample is ready for injection.
2. GC-MS Instrumentation and Conditions
| Parameter | Recommended Setting |
| GC System | Agilent 7890B GC or equivalent |
| Column | HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at 1.0 mL/min |
| Injection Mode | Splitless |
| Injector Temperature | 280°C |
| Oven Program | Start at 150°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 10 min |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | m/z 344 [M-103]⁺ (Quantifier), m/z 446 [M]⁺ (Qualifier) - For the bis-TMS derivative. Optimization is recommended. |
Data Presentation: Quantitative Analysis of this compound in a Spiked Placebo Cream (Example Data)
| Sample ID | Spiked Concentration (µg/g) | Measured Concentration (µg/g) | Recovery (%) |
| QC Low | 10.0 | 9.8 | 98.0 |
| QC Mid | 50.0 | 51.2 | 102.4 |
| QC High | 100.0 | 97.5 | 97.5 |
Mandatory Visualizations
References
Application Notes and Protocols for 1-Monomyristin in Lipid-Based Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 1-Monomyristin (Glyceryl Monomyristate) in the formulation of lipid-based drug delivery systems. This document outlines the physicochemical properties of this compound, detailed protocols for the preparation and characterization of Solid Lipid Nanoparticles (SLNs), Nanostructured Lipid Carriers (NLCs), and Self-Emulsifying Drug Delivery Systems (SEDDS), and presents available data on their performance.
Introduction to this compound in Drug Delivery
This compound is a monoacylglycerol consisting of glycerin esterified with myristic acid. Its amphiphilic nature, arising from a polar glycerol head and a nonpolar fatty acid tail, makes it a valuable excipient in pharmaceutical formulations. It can act as a lipid matrix, an emulsifier, and a solubilizing agent, rendering it suitable for various lipid-based drug delivery platforms. These systems are particularly advantageous for enhancing the oral bioavailability of poorly water-soluble drugs (BCS Class II and IV).
Key Attributes of this compound:
-
Biocompatibility and Biodegradability: As a naturally occurring lipid, it is generally recognized as safe (GRAS) and is metabolized by the body, minimizing toxicity concerns.
-
Emulsifying Properties: Its surfactant-like structure facilitates the formation and stabilization of emulsions and nano-emulsions.
-
Solid Lipid Matrix: With a melting point suitable for techniques like hot homogenization, it can form the solid core of SLNs and NLCs, enabling controlled drug release.
-
Solubilizing Capacity: It can enhance the solubility of lipophilic drugs within the lipid matrix.
Data Presentation: Formulation and Characterization of Monoglyceride-Based Lipid Nanoparticles
While specific quantitative data for formulations exclusively using this compound are limited in publicly available literature, data from studies using closely related monoglycerides, such as Glyceryl Monostearate (GMS), provide valuable insights into expected formulation parameters and performance. The following tables summarize representative data from such studies, which can serve as a starting point for formulating with this compound.
Table 1: Formulation and Characterization of Solid Lipid Nanoparticles (SLNs) using Glyceryl Monostearate (GMS)
| Drug | Lipid Matrix (Solid Lipid) | Surfactant(s) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) | Drug Loading (%) | Reference |
| Dibenzoyl Peroxide | GMS (10%) | Tween 80 (5%), Lecithin (1%) | 194.6 ± 5.03 | - | - | 80.5 ± 9.45 | 0.805 ± 0.093 | [1] |
| Erythromycin Base | GMS (10%) | Tween 80 (5%), Lecithin (1%) | 220 ± 6.2 | - | - | 94.6 ± 14.9 | 0.946 ± 0.012 | [1] |
| Triamcinolone Acetonide | GMS (10%) | Tween 80 (5%), Lecithin (1%) | 227.3 ± 2.5 | - | - | 96 ± 11.5 | 0.96 ± 0.012 | [1] |
Table 2: Formulation and Characterization of Nanostructured Lipid Carriers (NLCs) using Monoglycerides
| Drug | Solid Lipid | Liquid Lipid | Surfactant(s) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
| Clobetasol Propionate | Monostearin | Caprylic/Capric Triglycerides | - | - | - | - | - | [2] |
| Beclomethasone Dipropionate | Glyceryl Monostearate | Propylene Glycol Dicaprylate/Dicaprate | - | ~241 | >0.2 | - | >91% | [3] |
| Amoitone B | Glyceryl Monostearate | Medium Chain Triglycerides | - | ~200 | - | ~ -20 | 71.1 - 84.7 | [4] |
Table 3: Formulation and Characterization of Self-Emulsifying Drug Delivery Systems (SEDDS) using Monoglycerides
| Drug | Oil Phase (Monoglyceride) | Surfactant | Co-surfactant | Droplet Size (nm) | Polydispersity Index (PDI) | In Vitro Drug Release | Reference |
| Fenofibrate | Capmul® GMO-50 (Glyceryl Monooleate) | Gelucire® 48/16 | Compritol® HD5 ATO | 269.6 | - | >90% in 15 min | [5] |
| Azithromycin | - | - | - | < 150 | ≤ 0.7 | >90% in 5 min (liquid SEDDS) | [6] |
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of lipid-based drug delivery systems using this compound.
Preparation of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)
Method: High-Shear Homogenization followed by Ultrasonication
This is a widely used and reliable method for producing SLNs and NLCs.[7]
Materials and Equipment:
-
This compound (Solid Lipid)
-
Liquid Lipid (for NLCs, e.g., Oleic Acid, Caprylic/Capric Triglyceride)
-
Drug (lipophilic)
-
Surfactant (e.g., Polysorbate 80, Poloxamer 188)
-
Co-surfactant (optional, e.g., Lecithin)
-
Purified Water
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Probe sonicator
-
Water bath or heating mantle
-
Magnetic stirrer
Protocol:
-
Preparation of the Lipid Phase:
-
For SLNs: Weigh the required amount of this compound and the lipophilic drug.
-
For NLCs: Weigh the required amounts of this compound, the liquid lipid, and the lipophilic drug.
-
Heat the lipid(s) and drug mixture in a beaker to 5-10°C above the melting point of this compound under constant stirring until a clear, homogenous lipid melt is obtained.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant and co-surfactant (if used) in purified water.
-
Heat the aqueous phase to the same temperature as the lipid phase under constant stirring.
-
-
Formation of the Pre-emulsion:
-
Add the hot aqueous phase to the hot lipid phase dropwise under high-shear homogenization at a specified speed (e.g., 10,000 rpm) for a defined period (e.g., 10-15 minutes). This will form a coarse oil-in-water emulsion.
-
-
Nanoparticle Formation:
-
Immediately subject the hot pre-emulsion to probe sonication at a specific power output (e.g., 70% amplitude) for a set time (e.g., 5-10 minutes) to reduce the particle size to the nanometer range. Maintain the temperature of the system during this process.
-
-
Cooling and Solidification:
-
Cool the resulting nanoemulsion in an ice bath or at room temperature under gentle stirring to allow the lipid to recrystallize and form SLNs or NLCs.
-
-
Storage:
-
Store the resulting nanoparticle dispersion at 4°C for further characterization.
-
Preparation of Self-Emulsifying Drug Delivery Systems (SEDDS)
Method: Simple Mixing
SEDDS are isotropic mixtures that spontaneously form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.
Materials and Equipment:
-
This compound (as part of the oil/lipid phase)
-
Oil (e.g., Caprylic/Capric Triglyceride, Oleic Acid)
-
Surfactant (e.g., Cremophor EL, Tween 80)
-
Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)
-
Drug (lipophilic)
-
Vortex mixer
-
Water bath (optional)
Protocol:
-
Screening of Excipients:
-
Determine the solubility of the drug in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
-
Construction of Pseudo-Ternary Phase Diagrams:
-
Prepare a series of blank formulations with varying ratios of oil, surfactant, and co-surfactant.
-
Visually observe the self-emulsification process by adding a small amount of each formulation to a specific volume of water and assess the resulting emulsion for clarity and stability.
-
Construct a phase diagram to identify the optimal concentration ranges of the components that result in the formation of a stable nanoemulsion.
-
-
Preparation of the Drug-Loaded SEDDS Formulation:
-
Accurately weigh the selected oil, this compound, surfactant, and co-surfactant in a glass vial.
-
Heat the mixture in a water bath at approximately 40°C to ensure homogeneity, if necessary.
-
Add the drug to the excipient mixture and vortex until the drug is completely dissolved, resulting in a clear and homogenous pre-concentrate.
-
Characterization of Lipid-Based Formulations
3.3.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential
-
Technique: Dynamic Light Scattering (DLS)
-
Protocol:
-
Dilute the SLN/NLC dispersion or the SEDDS emulsion with purified water to an appropriate concentration.
-
Measure the particle size, PDI, and zeta potential using a Zetasizer at a fixed scattering angle (e.g., 90° or 173°) and a constant temperature (e.g., 25°C).
-
Perform measurements in triplicate and report the average values.
-
3.3.2. Entrapment Efficiency (EE) and Drug Loading (DL)
-
Technique: Ultracentrifugation
-
Protocol:
-
Separate the un-encapsulated drug from the SLN/NLC dispersion by ultracentrifugation at a high speed (e.g., 15,000 rpm) for a specified time (e.g., 30 minutes) at 4°C.
-
Carefully collect the supernatant containing the free drug.
-
Quantify the amount of free drug in the supernatant using a validated analytical method (e.g., HPLC, UV-Vis spectrophotometry).
-
Calculate EE and DL using the following equations:
-
EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of lipid] x 100
-
-
3.3.3. In Vitro Drug Release
-
Technique: Dialysis Bag Method
-
Protocol:
-
Place a known amount of the drug-loaded SLN/NLC dispersion or SEDDS formulation into a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the drug concentration in the collected samples using a suitable analytical method.
-
Plot the cumulative percentage of drug released versus time.
-
3.3.4. Morphological and Structural Analysis
-
Techniques:
-
Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM): To visualize the shape and surface morphology of the nanoparticles.
-
Differential Scanning Calorimetry (DSC): To investigate the crystalline nature of the lipid matrix and drug-lipid interactions.
-
X-ray Diffraction (XRD): To determine the polymorphic form of the lipid in the nanoparticles.
-
Visualizations
Experimental Workflow for SLN/NLC Preparation
Caption: Workflow for SLN/NLC preparation.
Logical Relationship of SEDDS Components
Caption: Components and mechanism of SEDDS.
Conclusion
This compound holds significant promise as a key excipient in the development of lipid-based drug delivery systems. Its favorable physicochemical properties and biocompatibility make it an attractive candidate for formulating SLNs, NLCs, and SEDDS to improve the delivery of poorly soluble drugs. The protocols and data presented in these application notes provide a solid foundation for researchers to initiate and advance their formulation development efforts with this compound. Further research is warranted to generate specific data on this compound-based formulations to fully elucidate its potential in pharmaceutical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation and characteristics of monostearin nanostructured lipid carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization Methods for Solid Lipid Nanoparticles (SLN) and Nanostructured Lipid Carriers (NLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formulation of a drug delivery system based on a mixture of monoglycerides and triglycerides for use in the treatment of periodontal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formulation and processing of solid self-emulsifying drug delivery systems (HME S-SEDDS): A single-step manufacturing process via hot-melt extrusion technology through response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Liquid and Solid Self-Emulsifying Drug Delivery Systems (SEDDs) as Carriers for the Oral Delivery of Azithromycin: Optimization, In Vitro Characterization and Stability Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
Application Notes and Protocols: The Role of 1-Monomyristin in the Preparation of Nonionic Surfactant Micelles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, preparation, and characterization of nonionic surfactant micelles utilizing 1-Monomyristin. This document offers detailed experimental protocols and data presentation to guide researchers in the application of this compound for various research and drug development purposes, particularly in the formulation of delivery systems for hydrophobic agents.
Introduction to this compound and Nonionic Surfactant Micelles
This compound, a monoglyceride of myristic acid, is a nonionic surfactant with amphiphilic properties, making it an excellent candidate for the formation of micelles in aqueous solutions.[1][2][3] These micelles are nanosized, core-shell structures where the hydrophobic myristoyl chains form the core, capable of encapsulating lipophilic molecules, and the hydrophilic glycerol heads form the shell, interfacing with the aqueous environment.[4] The self-assembly of this compound into micelles provides a versatile platform for the solubilization and delivery of poorly water-soluble drugs, enhancing their bioavailability and therapeutic efficacy.[5] Beyond its role as a surfactant, this compound also exhibits inherent antibacterial and antifungal properties.[6][7]
Physicochemical Characterization of this compound Micelles
| Parameter | Typical Value/Range | Method of Determination | Significance |
| Critical Micelle Concentration (CMC) | Estimated in the mM range | Tensiometry, Fluorescence Spectroscopy, Conductivity | The minimum concentration of this compound required for spontaneous micelle formation. A lower CMC indicates greater stability of the micelles upon dilution in physiological environments.[8][9] |
| Particle Size (Hydrodynamic Diameter) | 10 - 100 nm | Dynamic Light Scattering (DLS) | Influences the in vivo fate, biodistribution, cellular uptake, and clearance of the micelles.[10] |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) | A measure of the homogeneity of the micelle size distribution. A lower PDI indicates a more uniform population of micelles. |
| Drug Loading (DL%) | Dependent on the drug and this compound ratio | UV-Vis Spectroscopy, HPLC | The weight percentage of the encapsulated drug relative to the total weight of the micelle. |
| Encapsulation Efficiency (EE%) | Highly dependent on the encapsulated drug's properties and the loading method | UV-Vis Spectroscopy, HPLC | The percentage of the initial drug that is successfully entrapped within the micelles. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a published synthesis of this compound and involves a four-step process.[1][11]
Step 1: Synthesis of 1,2-O-Isopropylidene Glycerol
-
React glycerol with acetone in the presence of p-toluenesulfonic acid (pTSA) as a catalyst to protect the hydroxyl groups and form 1,2-O-isopropylidene glycerol.[1]
Step 2: Synthesis of Ethyl Myristate
-
Esterify myristic acid with ethanol in the presence of an acid catalyst to produce ethyl myristate.
Step 3: Synthesis of Isopropylidene Glycerol Myristate
-
React ethyl myristate with 1,2-O-isopropylidene glycerol in the presence of a base catalyst.[1]
-
Extract the product using a suitable organic solvent and neutralize.
-
Evaporate the solvent to obtain isopropylidene glycerol myristate.[1]
Step 4: Synthesis of this compound
-
Dissolve the isopropylidene glycerol myristate in ethanol.
-
Add Amberlyst-15 as a catalyst and stir the mixture at room temperature.[1]
-
Filter the mixture and evaporate the solvent to obtain the final product, this compound, as a white solid.[1]
Protocol 2: Preparation of this compound Micelles by Thin-Film Hydration
This is a widely used method for preparing lipid-based nanoparticles.[10]
Materials:
-
This compound
-
Organic solvent (e.g., chloroform, methanol, or a mixture)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Round-bottom flask
-
Rotary evaporator
-
Bath or probe sonicator
Procedure:
-
Dissolution: Dissolve a known amount of this compound in the organic solvent in a round-bottom flask. If encapsulating a hydrophobic drug, dissolve it in this step as well.[10]
-
Film Formation: Evaporate the organic solvent using a rotary evaporator to form a thin, uniform film on the inner surface of the flask.[10]
-
Drying: Dry the film under a high vacuum for at least 2 hours to remove any residual solvent.[1]
-
Hydration: Add the pre-heated aqueous buffer to the flask. The temperature should be above the phase transition temperature of this compound. Agitate the flask to hydrate the film, leading to the spontaneous formation of a micellar suspension.[10]
-
Sonication: To achieve a more uniform size distribution, sonicate the suspension using a bath or probe sonicator.[10]
Protocol 3: Preparation of Drug-Loaded this compound Micelles by Solvent Evaporation
This method is suitable for encapsulating hydrophobic drugs within the micellar core.
Materials:
-
This compound
-
Hydrophobic drug
-
Water-miscible organic solvent (e.g., acetone, ethanol)
-
Aqueous solution
-
Magnetic stirrer
Procedure:
-
Dissolution: Dissolve both this compound and the hydrophobic drug in the water-miscible organic solvent.
-
Addition to Aqueous Phase: Add the organic solution dropwise to a larger volume of the aqueous solution while stirring continuously.[3]
-
Micelle Formation and Solvent Evaporation: As the organic solvent diffuses into the aqueous phase and evaporates, the this compound molecules self-assemble into micelles, entrapping the drug in their core. Continue stirring until the organic solvent has completely evaporated.[3]
-
Purification: The resulting micellar solution can be purified by centrifugation or filtration to remove any un-encapsulated drug or larger aggregates.
Characterization of this compound Micelles
Protocol 4: Determination of Particle Size and Polydispersity Index (PDI)
Instrument: Dynamic Light Scattering (DLS)
Procedure:
-
Dilute a small aliquot of the micellar solution with the same aqueous buffer used for hydration to an appropriate concentration.
-
Transfer the diluted sample to a cuvette.
-
Perform the measurement using the DLS instrument to obtain the Z-average diameter (particle size) and the PDI.
Protocol 5: Determination of Critical Micelle Concentration (CMC)
The CMC can be determined by monitoring a physical property that changes abruptly at the point of micelle formation. A common method involves using a hydrophobic fluorescent probe.
Instrument: Fluorescence Spectrophotometer
Materials:
-
Pyrene (fluorescent probe)
-
A series of this compound solutions of varying concentrations
Procedure:
-
Prepare a stock solution of pyrene in a suitable organic solvent.
-
Add a small aliquot of the pyrene stock solution to each of the this compound solutions and allow the solvent to evaporate.
-
Measure the fluorescence emission spectrum of each sample.
-
Plot the ratio of the intensity of the first and third vibronic peaks of pyrene emission as a function of the logarithm of the this compound concentration.
-
The CMC is determined from the inflection point of the resulting sigmoidal curve.
Protocol 6: Determination of Drug Loading and Encapsulation Efficiency
Instrument: UV-Vis Spectrophotometer or HPLC
Procedure:
-
Separation: Separate the drug-loaded micelles from the un-encapsulated drug. This can be achieved by ultracentrifugation, dialysis, or size exclusion chromatography.
-
Quantification:
-
Direct Method: Disrupt the micelles using a suitable solvent to release the encapsulated drug and quantify the amount of drug using a pre-established calibration curve.
-
Indirect Method: Quantify the amount of free drug in the supernatant or dialysate. The amount of encapsulated drug is calculated by subtracting the amount of free drug from the total initial amount of drug used.
-
-
Calculation:
-
Drug Loading (%) = (Weight of drug in micelles / Weight of micelles) x 100
-
Encapsulation Efficiency (%) = (Weight of drug in micelles / Initial weight of drug) x 100
-
Visualizations
Caption: Self-assembly of this compound monomers into a micelle.
Caption: Experimental workflow for micelle preparation via thin-film hydration.
Caption: Logical relationship of drug encapsulation in this compound micelles.
References
- 1. Kamat Lab Thin Film Hydration Protocol [protocols.io]
- 2. brieflands.com [brieflands.com]
- 3. Encapsulation of hydrophobic drugs in polymeric micelles through co-solvent evaporation: the effect of solvent composition on micellar properties and drug loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MULTI-DRUG LOADED POLYMERIC MICELLES FOR SIMULTANEOUS DELIVERY OF POORLY SOLUBLE ANTICANCER DRUGS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation | Springer Nature Experiments [experiments.springernature.com]
- 9. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Note and Protocol: Antibacterial Assay of 1-Monomyristin against Staphylococcus aureus
Audience: Researchers, scientists, and drug development professionals.
Introduction
Staphylococcus aureus (S. aureus) is a significant human pathogen responsible for a wide range of infections, from minor skin irritations to life-threatening conditions like pneumonia and sepsis. The emergence of antibiotic-resistant strains, particularly methicillin-resistant S. aureus (MRSA), has created an urgent need for the development of novel antimicrobial agents. 1-Monomyristin, a monoacylglycerol derivative of myristic acid, has demonstrated promising antibacterial activity against Gram-positive bacteria, including S. aureus[1][2]. This document provides a detailed protocol for evaluating the antibacterial efficacy of this compound against S. aureus through the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Data Presentation
The following table summarizes the reported antibacterial activity of this compound and related compounds against S. aureus.
| Compound | Concentration (%) | Inhibition Zone (mm) | Reference |
| This compound | 0.50 | Higher than positive control | [3] |
| 2-Monomyristin | 0.50 | Higher than positive control | [3] |
| Galactosyl monomyristate | 0.50 | 6.0 | [4] |
| Sucrose myristate | Not specified | Larger than monosaccharide monomyristate | [4] |
Experimental Protocols
This section outlines the detailed methodologies for determining the MIC and MBC of this compound against S. aureus.
Materials and Reagents
-
This compound (analytical grade)
-
Staphylococcus aureus strain (e.g., ATCC 29213 or a clinical isolate)
-
Mueller-Hinton Broth (MHB)
-
Mueller-Hinton Agar (MHA)
-
Dimethyl sulfoxide (DMSO, sterile)
-
0.5 McFarland turbidity standard
-
Sterile 96-well microtiter plates
-
Sterile petri dishes
-
Sterile saline solution (0.85% NaCl)
-
Incubator (37°C)
-
Spectrophotometer or microplate reader (600 nm)
Preparation of Reagents
2.1. This compound Stock Solution
-
Prepare a stock solution of this compound by dissolving it in a minimal amount of sterile DMSO.
-
Further dilute the stock solution in sterile MHB to the desired starting concentration for the assay. Note: The final concentration of DMSO in the assay should not exceed 1% to avoid any inhibitory effects on bacterial growth.
2.2. S. aureus Inoculum Preparation
-
From a fresh MHA plate, select 3-5 isolated colonies of S. aureus.
-
Inoculate the colonies into a tube containing 5 mL of sterile MHB.
-
Incubate the broth culture at 37°C for 2-6 hours, or until it reaches the mid-logarithmic phase of growth.
-
Adjust the turbidity of the bacterial suspension with sterile saline or MHB to match the 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the adjusted bacterial suspension 1:100 in sterile MHB to obtain a final inoculum concentration of approximately 1.5 x 10⁶ CFU/mL.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard procedure for determining the MIC.[5][6]
-
Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well microtiter plate.
-
Add 200 µL of the highest concentration of this compound working solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing well, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the positive control (bacterial growth without this compound). Add 100 µL of sterile MHB.
-
Well 12 will serve as the negative control (sterility control, no bacteria). Add 100 µL of sterile MHB.
-
Add 10 µL of the prepared S. aureus inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well will be approximately 110 µL.
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which no visible growth is observed. The results can also be read using a microplate reader at 600 nm.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[7][8]
-
Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and wells with higher concentrations).
-
Spot-plate the aliquot onto a sterile MHA plate.
-
Also, plate an aliquot from the positive control well to ensure the viability of the bacteria.
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
After incubation, count the number of colonies on each spot. The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum count.
Visualizations
References
- 1. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. hielscher.com [hielscher.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. 4.3.2. Minimum Bactericidal Concentration (MBC) Determination [bio-protocol.org]
Troubleshooting & Optimization
Technical Support Center: 1-Monomyristin Synthesis and Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 1-Monomyristin.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: A widely used method involves a four-step process:
-
Protection of Glycerol: The 1,2-hydroxyl groups of glycerol are protected, typically by reacting with acetone in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form 1,2-O-isopropylidene glycerol.
-
Esterification of Myristic Acid: Myristic acid is esterified, for example, with ethanol to produce ethyl myristate.
-
Transesterification: The protected glycerol (1,2-O-isopropylidene glycerol) is reacted with the myristoyl donor (e.g., ethyl myristate) to form isopropylidene glycerol myristate.
-
Deprotection: The protecting group is removed from isopropylidene glycerol myristate using an acid catalyst like Amberlyst-15 to yield this compound.[1]
Q2: What are the expected yields for this compound synthesis?
A2: Yields can vary significantly depending on the specific protocol and reaction conditions. The final deprotection step to yield this compound has been reported with a quantitative yield (100%).[1] However, the preceding step, the synthesis of isopropylidene glycerol myristate, has been reported with a yield of 32.12%.[1] Alternative methods like glycerolysis of palm stearin have reported monoglyceride yields of up to 77% under optimized conditions.[2][3]
Q3: How can I monitor the progress of the synthesis reactions?
A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique for monitoring the progress of each reaction step. By spotting the reaction mixture, the starting materials, and a co-spot on a TLC plate, you can visualize the consumption of reactants and the formation of the product.
Q4: What are the common impurities in this compound synthesis?
A4: Common impurities include unreacted starting materials (glycerol, myristic acid), di-myristin, and tri-myristin. If a protection/deprotection strategy is used, incompletely deprotected intermediates can also be present.
Q5: What is the mechanism of antibacterial action of this compound?
A5: this compound and other monoglycerides exhibit antibacterial activity by disrupting the bacterial cell membrane. Their amphiphilic nature allows them to insert into the lipid bilayer, leading to increased membrane permeability and ultimately cell lysis.
Troubleshooting Guides
Synthesis
| Problem | Potential Cause | Troubleshooting Steps |
| Low yield in glycerol protection step | Incomplete reaction due to insufficient catalyst or reaction time. | - Ensure the acid catalyst (e.g., p-toluenesulfonic acid) is fresh and active.- Increase the reaction time and monitor by TLC until the glycerol spot disappears.- Ensure efficient removal of water formed during the reaction, for example, by using a Dean-Stark apparatus. |
| Low yield in transesterification step | - Equilibrium not shifted towards product formation.- Catalyst (e.g., potassium carbonate) is not effective. | - Use an excess of one reactant (e.g., 1,2-O-isopropylidene glycerol) to drive the equilibrium.- Ensure the catalyst is dry and finely powdered for better activity.- Increase the reaction temperature and time, monitoring by TLC. |
| Incomplete deprotection of isopropylidene glycerol myristate | - Insufficient amount or activity of the Amberlyst-15 catalyst.- Short reaction time. | - Increase the amount of Amberlyst-15 catalyst.- Extend the reaction time. A reaction time of 30 hours at room temperature has been reported to give a quantitative yield.[1]- Ensure adequate stirring to maximize contact between the substrate and the solid catalyst. |
| Formation of di- and triglycerides as side products | - Acyl migration during synthesis or purification.- Non-selective reaction conditions. | - Maintain controlled temperature during the reaction and purification steps.- Use of a protecting group for the 1 and 2 positions of glycerol is crucial for selectively synthesizing this compound.- For purification, column chromatography can effectively separate mono-, di-, and triglycerides. |
| Difficulty in removing the Amberlyst-15 catalyst | The resin beads are very fine and pass through the filter paper. | - Use a sintered glass funnel for filtration.- Centrifuge the reaction mixture to pellet the resin before decanting the supernatant. |
Purification
| Problem | Potential Cause | Troubleshooting Steps |
| Poor separation in column chromatography | - Incorrect solvent system (eluent).- Column overloading.- Improper column packing. | - Optimize the solvent system using TLC. A common starting point for separating glycerides is a gradient of diethyl ether in petroleum ether or hexane.[4]- Do not exceed the loading capacity of your column. A general rule is 1g of sample per 10-20g of silica gel.- Ensure the column is packed uniformly without any air bubbles or cracks. |
| This compound crystallizes in the column | The compound is not sufficiently soluble in the eluent at the operating temperature. | - Use a more polar solvent system to increase solubility.- Gently warm the column, if the stationary phase and compound are stable at slightly elevated temperatures. |
| Difficulty in inducing crystallization during recrystallization | - The solution is not supersaturated.- Presence of impurities that inhibit crystal formation. | - Concentrate the solution by evaporating some of the solvent.- Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.- Add a seed crystal of pure this compound.- Cool the solution slowly to room temperature, followed by cooling in an ice bath. |
| Oiling out instead of crystallizing | - The compound's melting point is lower than the boiling point of the solvent.- The solution is too concentrated or cooled too quickly. | - Use a lower-boiling point solvent or a solvent mixture.- Ensure the solution cools down slowly and undisturbed.- Try dissolving the oil in a small amount of a good solvent and then adding a poor solvent dropwise until turbidity persists, then warm to clarify and cool slowly. |
Quantitative Data Summary
The following tables summarize reaction conditions and reported yields for the synthesis of monoglycerides.
Table 1: Synthesis of this compound via a 4-Step Protocol [1]
| Step | Reactants | Catalyst | Solvent | Temperature | Time | Yield |
| Glycerol Protection | Glycerol, Acetone | p-TSA | - | Not specified | Not specified | Not specified |
| Esterification | Myristic Acid, Ethanol | Not specified | Not specified | Not specified | Not specified | Not specified |
| Transesterification | Ethyl myristate, 1,2-O-isopropylidene glycerol | K₂CO₃ | Diethyl ether | 140°C | 30 h | 32.12% |
| Deprotection | Isopropylidene glycerol myristate | Amberlyst-15 | Ethanol | Room Temp. | 30 h | 100% |
Table 2: Glycerolysis for Monoglyceride Synthesis - Effect of Reaction Parameters
| Starting Material | Catalyst | Glycerol/Oil Molar Ratio | Temperature (°C) | Time (h) | Monoglyceride Yield (%) | Reference |
| Palm Stearin | None (crude glycerol contained catalyst) | 2.5:1 | 200 | 0.33 | ~75 | [2] |
| Methyl Oleate | MgO | 2-6 | 220-250 | 2 | up to 77 | [3][5] |
| Rapeseed Oil | MgO/KOH | Not specified | 200 | Not specified | 44 | [6] |
| Soybean Oil | Lipozyme RM-IM | 2:1 | 40 | Not specified | 20.34 | [7] |
| Linseed Oil Ethyl Esters | None (autocatalyzed) | Not specified | 130 | 12 | 76 | [8] |
Experimental Protocols
Detailed Methodology for the 4-Step Synthesis of this compound[1]
-
Synthesis of 1,2-O-Isopropylidene Glycerol (Glycerol Protection):
-
In a flask, combine glycerol and a molar excess of acetone.
-
Add a catalytic amount of p-toluenesulfonic acid (pTSA).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the glycerol is consumed.
-
Neutralize the catalyst with a weak base (e.g., sodium bicarbonate).
-
Remove the excess acetone under reduced pressure. The resulting product can be purified by distillation or used directly in the next step.
-
-
Synthesis of Ethyl Myristate (Esterification):
-
Combine myristic acid and an excess of ethanol in a round-bottom flask.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture. Monitor the reaction by TLC until the myristic acid is consumed.
-
Cool the reaction mixture and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain ethyl myristate.
-
-
Synthesis of Isopropylidene Glycerol Myristate (Transesterification):
-
Combine ethyl myristate and a molar excess of 1,2-O-isopropylidene glycerol.
-
Add potassium carbonate as a catalyst.
-
Heat the reaction mixture at 140°C for 30 hours.
-
After cooling, extract the product with diethyl ether and neutralize with distilled water.
-
Evaporate the solvent to obtain isopropylidene glycerol myristate.
-
-
Synthesis of this compound (Deprotection):
-
Dissolve isopropylidene glycerol myristate in ethanol.
-
Add Amberlyst-15 resin (as a catalyst).
-
Stir the mixture at room temperature for 30 hours.
-
Filter off the Amberlyst-15 resin.
-
Evaporate the ethanol to obtain this compound as a white solid.
-
Purification of this compound by Column Chromatography[4]
-
Column Preparation:
-
Pack a glass column with silica gel slurried in a non-polar solvent (e.g., petroleum ether or hexane).
-
Ensure the silica gel bed is compact and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., chloroform).
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution:
-
Elute the column with a solvent system of increasing polarity. A typical gradient for separating glycerides is:
-
10% diethyl ether in petroleum ether to elute triglycerides.
-
25% diethyl ether in petroleum ether to elute diglycerides.
-
100% diethyl ether to elute monoglycerides.
-
-
Collect fractions and monitor the composition of each fraction by TLC.
-
-
Isolation:
-
Combine the fractions containing pure this compound.
-
Evaporate the solvent under reduced pressure to obtain the purified product.
-
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Antibacterial mechanism of this compound.
References
- 1. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. A Comparison of Monoglyceride Production from Microalgaelipids and Rapeseed Oil Catalyzed by Metal Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. Lipase-catalyzed solvent-free synthesis of monoglycerides from biodiesel-derived crude glycerol: Optimized using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and characterization of monoacylglycerols through glycerolysis of ethyl esters derived from linseed oil by green processes - RSC Advances (RSC Publishing) DOI:10.1039/C9RA07834G [pubs.rsc.org]
Technical Support Center: Optimizing 1-Monomyristin for Antibacterial Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Monomyristin in antibacterial assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its antibacterial potential?
A1: this compound is a monoglyceride, specifically the 1-isomer of glycerol monomyristate. It has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.[1][2] It has also shown activity against some Gram-negative bacteria like Escherichia coli and Aggregatibacter actinomycetemcomitans.[1][3] Its lipophilic nature is key to its proposed mechanism of action, which involves the disruption of the bacterial cell membrane.[1]
Q2: How does this compound's structure affect its antibacterial activity?
A2: The position of the myristic acid on the glycerol backbone is crucial. The this compound isomer generally shows different activity compared to the 2-monomyristin isomer. For instance, this compound has been reported to be more effective against Staphylococcus aureus and Aggregatibacter actinomycetemcomitans, while 2-monomyristin may show higher activity against Escherichia coli.[1][3]
Q3: What is the proposed mechanism of action for this compound's antibacterial effect?
A3: The primary proposed mechanism of action for this compound is the disruption of the bacterial cell membrane's integrity.[1] Due to its amphipathic nature, it is thought to insert into the phospholipid bilayer, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.
Q4: How should I prepare a stock solution of this compound for my assays?
A4: Due to its lipophilic nature, this compound has low solubility in water.[4] A common approach is to prepare a high-concentration stock solution in an organic solvent and then dilute it in the assay medium. Dimethyl sulfoxide (DMSO) is a frequently used solvent.[4] For example, a stock solution of 50 mg/mL in DMSO can be prepared, potentially with sonication to aid dissolution.[4] It is critical to include a solvent control in your experiments to account for any potential effects of the solvent on bacterial growth.
Data Presentation
Table 1: Antibacterial Activity of this compound (Agar Diffusion Assay)
| Concentration (% w/v) | S. aureus Inhibition Zone (mm) | B. subtilis Inhibition Zone (mm) | A. actinomycetemcomitans Inhibition Zone (mm) | E. coli Inhibition Zone (mm) |
| 0.50 | 10.3 | 2.4 | 1.2 | 1.5 |
| 1.00 | 5.7 | 3.6 | 1.9 | 1.1 |
| 5.00 | 5.9 | 5.7 | 3.6 | 4.3 |
| 10.0 | 9.1 | 9.2 | 7.9 | - |
| 15.0 | 18.9 | 12.7 | 10.4 | 6.0 |
| Positive Control | 6.6 | 16.3 | 5.5 | 12.5 |
Data synthesized from Kurniawan et al. (2018).[1][5] Note: The positive control was 1.00% 4-isopropyl-3-methylphenol.[1]
Table 2: Comparative Minimum Inhibitory Concentrations (MICs) of Various Monoglycerides
| Monoglyceride (Carbon Chain) | S. aureus (µg/mL) | B. subtilis (µg/mL) |
| Monocaprin (C10) | 320 | 320 |
| Monolaurin (C12) | 128 | Not Reported |
| Monomyristin (C14) | Data Not Available | Data Not Available |
| Monopalmitin (C16) | Not Reported | Not Reported |
| Monostearin (C18) | Not Reported | Not Reported |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay for this compound
This protocol is adapted for lipophilic compounds and follows the general principles of the broth microdilution method.
1. Preparation of this compound Stock Solution:
- Dissolve this compound in 100% DMSO to a final concentration of 10 mg/mL.
- Use sonication if necessary to ensure complete dissolution.
2. Preparation of Bacterial Inoculum:
- From a fresh agar plate, inoculate a single colony of the test bacterium into a suitable broth (e.g., Mueller-Hinton Broth - MHB).
- Incubate at 37°C with agitation until the culture reaches the mid-logarithmic phase of growth (typically an OD₆₀₀ of 0.4-0.6).
- Dilute the bacterial culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
3. Microplate Preparation and Serial Dilution:
- In a 96-well microtiter plate, add 100 µL of MHB to all wells.
- Add 100 µL of the this compound stock solution to the first well of each row to be tested.
- Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to create a range of concentrations. Discard the final 100 µL from the last well.
4. Inoculation and Incubation:
- Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL. This will further dilute your compound concentrations by half.
- Include the following controls:
- Positive Control: Wells with bacterial inoculum and no this compound.
- Negative Control: Wells with MHB only (no bacteria or compound).
- Solvent Control: Wells with bacterial inoculum and the highest concentration of DMSO used in the assay.
- Incubate the plate at 37°C for 18-24 hours.
5. Determination of MIC:
- The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Protocol 2: Minimum Bactericidal Concentration (MBC) Assay
The MBC is determined following the MIC assay to ascertain the concentration at which this compound is bactericidal.
1. Subculturing from MIC Plate:
- From the wells of the MIC plate that show no visible growth (i.e., at and above the MIC), take a 10 µL aliquot.
- Spot-plate each aliquot onto a fresh agar plate (e.g., Tryptic Soy Agar).
2. Incubation:
- Incubate the agar plates at 37°C for 18-24 hours.
3. Determination of MBC:
- The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum (i.e., no colony growth on the agar plate).[8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of this compound in the assay medium. | - The concentration of this compound exceeds its solubility in the final assay medium.- The concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility. | - Lower the starting concentration of the this compound stock solution.- Ensure the final concentration of DMSO in the assay does not exceed a level that is toxic to the bacteria (typically <1-2%).- Consider using a non-ionic surfactant like Tween 80 at a low, non-inhibitory concentration (e.g., 0.002%) to improve solubility. Always include a surfactant control. |
| Inconsistent or non-reproducible MIC/MBC results. | - Inaccurate serial dilutions.- Variation in the bacterial inoculum size.- Instability of this compound in the culture medium over the incubation period. | - Use calibrated pipettes and ensure thorough mixing at each dilution step.- Standardize the inoculum preparation carefully to ensure a consistent starting CFU/mL.- Prepare fresh stock solutions of this compound for each experiment. Assess the stability of this compound in the specific medium if inconsistent results persist. |
| Inhibition of bacterial growth in the solvent control well. | - The concentration of the solvent (e.g., DMSO) is toxic to the test organism. | - Determine the maximum non-inhibitory concentration of the solvent for each bacterial strain prior to conducting the full assay.- Ensure the final solvent concentration in all wells is below this toxic threshold. |
| No antibacterial activity observed, even at high concentrations. | - The bacterial strain is resistant to this compound.- The compound has degraded.- The assay conditions (e.g., pH, media components) are interfering with the activity of this compound. | - Verify the activity of this compound against a known susceptible control strain.- Prepare fresh stock solutions and store them appropriately (protected from light and moisture).- Investigate the effect of media components on the compound's activity. Some media components can chelate or inactivate certain antimicrobial agents. |
Visualizations
Caption: Workflow for MIC and MBC Determination.
Caption: Proposed Mechanism of this compound.
References
- 1. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Monomyristin - Echelon Biosciences [echelon-inc.com]
- 3. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | Endogenous Metabolite | FAAH | Antifungal | TargetMol [targetmol.com]
- 5. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents [mdpi.com]
- 6. A Broad-Spectrum Antimicrobial Activity of Bacillus subtilis RLID 12.1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bmglabtech.com [bmglabtech.com]
Preventing degradation of 1-Monomyristin in experimental conditions
Welcome to the technical support center for 1-Monomyristin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during experimental procedures. Below you will find troubleshooting guides and frequently asked questions to address common challenges in maintaining the stability of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the primary factors that can cause the degradation of this compound in my experiments?
A1: The stability of this compound, a monoglyceride, is primarily influenced by several key factors. These include:
-
pH: The ester bond in this compound is susceptible to hydrolysis, a reaction that is catalyzed by both acidic and alkaline conditions.
-
Temperature: Elevated temperatures can significantly accelerate the rate of hydrolysis and other degradation pathways.[1][2] For optimal stability, it is recommended to store this compound in a freezer.[3]
-
Enzymes: Lipases and esterases, which may be present as contaminants in biological samples or reagents, can enzymatically hydrolyze the ester linkage of this compound.
-
Oxidation: Although this compound is derived from a saturated fatty acid (myristic acid) and is therefore less prone to oxidation than unsaturated monoglycerides, it can still undergo oxidation over time, especially in the presence of pro-oxidants or under harsh conditions.
-
Aqueous Environments: Prolonged storage of lipids in aqueous solutions is not recommended as it can lead to hydrolysis.[4]
Q2: I suspect my this compound has degraded. What are the likely degradation products?
A2: The primary degradation pathway for this compound is the hydrolysis of its ester bond. This process yields myristic acid and glycerol as the main degradation products. Under oxidative stress, a variety of secondary oxidation products could also be formed.
Q3: How can I visually represent the main degradation pathway of this compound?
A3: The hydrolysis of this compound can be depicted as a straightforward chemical reaction. Below is a diagram illustrating this primary degradation pathway.
Q4: What are the recommended storage and handling procedures to minimize degradation?
A4: To ensure the long-term stability of this compound, adhere to the following guidelines:
-
Storage: Store solid this compound in a tightly sealed glass container with a Teflon-lined cap at temperatures of -20°C or lower.[3]
-
Handling: When preparing solutions, use high-purity solvents and minimize the exposure of the compound to atmospheric moisture and oxygen. For aqueous-based experiments, prepare solutions fresh and use them promptly. Avoid prolonged storage of this compound in aqueous buffers.[4]
-
Inert Atmosphere: For maximum stability, especially for long-term storage of solutions, consider overlaying the solvent with an inert gas like argon or nitrogen to prevent oxidation.
Experimental Protocols to Prevent Degradation
Protocol 1: Minimizing Hydrolytic Degradation in Aqueous Buffers
-
Buffer Selection: Whenever possible, conduct experiments in buffers with a pH close to neutral (pH 6-7), as extreme pH values accelerate hydrolysis.
-
Temperature Control: Maintain experimental solutions at the lowest temperature compatible with the experimental design. If possible, perform steps on ice.
-
Fresh Preparation: Prepare aqueous solutions of this compound immediately before use. Avoid storing stock solutions in aqueous buffers for extended periods.
Protocol 2: Preventing Enzymatic Degradation in Biological Samples
-
Enzyme Inhibitors: If the presence of lipases or esterases is suspected in your biological matrix, consider the addition of broad-spectrum serine hydrolase inhibitors, such as phenylmethylsulfonyl fluoride (PMSF), to your buffers. Note: Ensure inhibitor compatibility with your downstream applications.
-
Heat Inactivation: For some sample types, a brief heat treatment (e.g., 95°C for 5-10 minutes) can denature and inactivate contaminating enzymes. Caution: This is not suitable for this compound itself due to its own thermal lability. This method is only applicable to the biological matrix before the addition of this compound.
Protocol 3: Mitigating Oxidative Degradation
-
Use of Antioxidants: For applications where oxidation is a concern, the addition of an antioxidant to your formulation may be beneficial. Phenolic antioxidants such as butylated hydroxytoluene (BHT) and propyl gallate can be effective.[2][5] Interestingly, some studies have shown that monoacylglycerols themselves can exhibit antioxidant properties in certain lipid matrices.[6]
-
Solvent Purity: Use high-purity, peroxide-free solvents for preparing stock solutions.
-
Light Protection: Store solutions in amber vials or protect them from light to prevent photo-oxidation.
Quantitative Data on Stability
| Condition | Parameter | Expected Impact on this compound Stability | Recommendation |
| pH | Acidic (pH < 4) | Increased rate of hydrolysis | Avoid prolonged exposure; use neutral buffers if possible. |
| Neutral (pH 6-7) | Optimal pH for stability | Recommended for aqueous-based experiments. | |
| Alkaline (pH > 8) | Significantly increased rate of hydrolysis | Avoid prolonged exposure; use neutral buffers if possible. | |
| Temperature | Freezer (≤ -20°C) | High stability | Recommended for long-term storage of solid compound.[3] |
| Refrigerated (4°C) | Moderate stability for short periods | Suitable for short-term storage of solutions. | |
| Room Temperature (20-25°C) | Increased potential for degradation | Minimize exposure time. | |
| Elevated (> 40°C) | Rapid degradation | Avoid. | |
| Environment | Aqueous Solution | Susceptible to hydrolysis | Prepare fresh and use promptly.[4] |
| Organic Solvent (non-polar) | Generally stable | Good for stock solution preparation and storage. | |
| Presence of Oxygen | Potential for oxidation | Store under inert gas; consider antioxidants. | |
| Presence of Lipases/Esterases | Enzymatic hydrolysis | Add appropriate inhibitors or inactivate enzymes. |
Experimental Workflow for Stability Assessment
The following workflow can be used to assess the stability of this compound in your specific experimental conditions and to validate the effectiveness of your preventative measures.
Analytical Method for Stability Assessment
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended for the quantitative analysis of this compound and its primary degradation product, myristic acid.
-
Column: A C18 reversed-phase column is suitable for separating the non-polar this compound from the more polar glycerol and the slightly more polar myristic acid.
-
Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., acetonitrile or methanol) and water is typically used.
-
Detection: A UV detector can be used if the compounds have a chromophore, but for lipids like this compound, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) is often more sensitive and specific.
-
Validation: The analytical method should be validated to ensure it can accurately separate and quantify the parent compound from its degradation products.[7][8]
References
- 1. researchgate.net [researchgate.net]
- 2. Glycerol monostearate - Ataman Kimya [atamanchemicals.com]
- 3. larodan.com [larodan.com]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of monoacylglycerols on the oxidative stability of olive oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stability Indicating RP-HPLC Method by QbD Approach and LC-MS Characterization of Degradation Products of Mifepristone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Common issues with 1-Monomyristin stability in long-term storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the long-term storage stability of 1-Monomyristin.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound during long-term storage?
A1: The two primary degradation pathways for this compound are:
-
Acyl Migration: An intramolecular reaction where the myristoyl group migrates from the sn-1 position to the sn-2 position of the glycerol backbone, forming the isomeric 2-Monomyristin. This is often the most common degradation pathway.
-
Hydrolysis: The ester bond of this compound is cleaved, typically by exposure to moisture, resulting in the formation of myristic acid and glycerol.
Q2: What environmental factors are most critical to control for ensuring the stability of this compound?
A2: The key environmental factors that can significantly impact the stability of this compound are:
-
Temperature: Elevated temperatures accelerate the rates of both acyl migration and hydrolysis.[1] Storage at lower temperatures is crucial for maintaining stability.
-
Humidity: The presence of moisture is a direct reactant in the hydrolysis of this compound.[1] Therefore, it is critical to store the compound in a dry environment.
-
Light: While less documented for this compound specifically, exposure to UV or fluorescent light can provide the energy to initiate and accelerate degradation of many chemical compounds. It is advisable to store it in light-protected containers.
-
pH: Although this compound is typically stored as a solid, any residual moisture or storage in solution at non-neutral pH can catalyze hydrolysis. Acidic or basic conditions can significantly increase the rate of ester cleavage.
Q3: What are the visual or physical signs of this compound degradation?
A3: While chemical analysis is required for definitive confirmation, you might observe the following changes:
-
Change in Physical State: Caking or clumping of the powder can indicate moisture absorption, which can lead to hydrolysis.
-
Melting Point Depression: The presence of impurities, such as 2-Monomyristin and myristic acid, will typically lower and broaden the melting point range of the substance.
-
Changes in Solubility: The degradation products have different polarities than this compound, which might affect the solubility characteristics of the stored product.
Q4: How can I quantify the degradation of this compound?
A4: The most common and reliable method for quantifying this compound and its primary degradation products is High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS).[2] These methods can separate and quantify this compound, 2-Monomyristin, and myristic acid in a single analysis.
Troubleshooting Guides
Problem: I see a new, unexpected peak in my HPLC chromatogram after storing my this compound for several months.
| Possible Cause | Troubleshooting Steps |
| Acyl Migration | 1. The new peak is likely 2-Monomyristin. Confirm its identity by running a 2-Monomyristin standard if available, or by using LC-MS to check for a compound with the same mass-to-charge ratio as this compound but a different retention time. 2. Review your storage temperature. Elevated temperatures are a primary driver of acyl migration. Ensure storage is at or below the recommended temperature. |
| Hydrolysis | 1. The unexpected peak could be myristic acid. Analyze a myristic acid standard to confirm its retention time. 2. Check your storage container for proper sealing to prevent moisture ingress. Consider using a desiccator for storage. |
| Oxidation | 1. While less common for saturated fatty acid esters, oxidation can occur. This would likely result in a variety of minor peaks. 2. Store under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. |
Problem: The potency of my this compound standard appears to have decreased over time.
| Possible Cause | Troubleshooting Steps |
| Degradation | 1. Significant degradation to 2-Monomyristin and/or myristic acid has likely occurred. 2. Perform a quantitative HPLC analysis to determine the percentage of the main component and its degradation products. 3. If degradation is confirmed, discard the old standard and use a fresh, properly stored batch for your experiments. |
| Improper Handling | 1. Repeated freeze-thaw cycles of solutions can accelerate degradation. Prepare single-use aliquots of your standard solutions. 2. Ensure the solvent used for preparing stock solutions is of high purity and free of water. |
Data Presentation
The following table presents hypothetical data from a long-term stability study of this compound under different storage conditions. This data is for illustrative purposes to demonstrate the expected trends in degradation.
Table 1: Hypothetical Long-Term Stability Data for this compound
| Storage Condition | Timepoint (Months) | This compound (%) | 2-Monomyristin (%) | Myristic Acid (%) | Total Purity (%) |
| -20°C / Dry | 0 | 99.8 | <0.1 | 0.1 | 99.9 |
| 6 | 99.7 | 0.1 | 0.1 | 99.9 | |
| 12 | 99.6 | 0.2 | 0.1 | 99.9 | |
| 4°C / Dry | 0 | 99.8 | <0.1 | 0.1 | 99.9 |
| 6 | 99.2 | 0.5 | 0.2 | 99.9 | |
| 12 | 98.5 | 1.0 | 0.4 | 99.9 | |
| 25°C / 60% RH | 0 | 99.8 | <0.1 | 0.1 | 99.9 |
| 6 | 95.3 | 3.5 | 1.1 | 99.9 | |
| 12 | 90.1 | 7.2 | 2.6 | 99.9 | |
| 40°C / 75% RH | 0 | 99.8 | <0.1 | 0.1 | 99.9 |
| 6 | 85.2 | 10.3 | 4.4 | 99.9 | |
| 12 | 75.6 | 18.5 | 5.8 | 99.9 |
Experimental Protocols
Protocol 1: Long-Term Stability Study of this compound
1. Objective: To evaluate the stability of this compound under various temperature and humidity conditions over a period of 12 months.
2. Materials:
-
This compound (purity >99%)
-
Climate-controlled stability chambers
-
Amber glass vials with airtight seals
-
HPLC system with a C18 column
-
Mobile phase: Acetonitrile and water
-
Reference standards: this compound, 2-Monomyristin, Myristic Acid
3. Procedure:
-
Aliquot approximately 100 mg of this compound into amber glass vials.
-
Place the vials in the following stability chambers:
-
-20°C (Freezer, with desiccant)
-
4°C (Refrigerator, with desiccant)
-
25°C / 60% Relative Humidity
-
40°C / 75% Relative Humidity
-
-
At specified time points (e.g., 0, 3, 6, 9, and 12 months), remove one vial from each storage condition.
-
Prepare a sample solution by accurately weighing approximately 10 mg of the stored this compound and dissolving it in 10 mL of a suitable solvent (e.g., a mixture of acetonitrile and isopropanol).
-
Analyze the sample solution by HPLC to quantify the percentage of this compound, 2-Monomyristin, and myristic acid.
-
Record the results and calculate the percentage of each component relative to the total peak area.
Protocol 2: HPLC Analysis of this compound and its Degradation Products
1. Objective: To develop and validate an HPLC method for the separation and quantification of this compound, 2-Monomyristin, and myristic acid.
2. HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 60% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detector: Charged Aerosol Detector (CAD) or Mass Spectrometer (MS)
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of the this compound sample at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile/isopropanol 50:50 v/v).
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Quantification:
-
Prepare a series of calibration standards for this compound, 2-Monomyristin, and myristic acid.
-
Generate a calibration curve for each compound by plotting peak area versus concentration.
-
Determine the concentration of each component in the stability samples by interpolating their peak areas from the respective calibration curves.
Visualizations
Caption: Degradation pathways of this compound.
Caption: Workflow for a long-term stability study.
Caption: Troubleshooting logic for unexpected HPLC peaks.
References
Technical Support Center: Overcoming Poor Cell Permeability of 1-Monomyristin
For researchers, scientists, and drug development professionals encountering challenges with the cellular uptake of 1-Monomyristin, this technical support center provides troubleshooting guidance and frequently asked questions (FAQs). This resource offers insights into the underlying issues of this compound's poor cell permeability and provides actionable strategies and detailed experimental protocols to enhance its delivery into cells.
Troubleshooting Guide
This guide addresses common problems encountered during experiments involving this compound and provides potential solutions.
| Problem | Potential Cause | Suggested Solution |
| Low therapeutic or biological effect in cell-based assays. | Poor cell permeability of this compound due to its lipophilic nature and limited aqueous solubility. | 1. Formulation Strategies: Encapsulate this compound into a drug delivery system such as nanoparticles, liposomes, or a self-emulsifying drug delivery system (SEDDS) to improve its solubility and cellular uptake. 2. Prodrug Approach: Synthesize a more permeable prodrug of this compound that can be metabolized into the active compound intracellularly. |
| High variability in experimental results. | Inconsistent formulation of this compound, leading to variable particle sizes and aggregation. | 1. Optimize Formulation Protocol: Strictly follow a detailed and validated protocol for the preparation of your chosen drug delivery system to ensure batch-to-batch consistency. 2. Characterize Formulation: Regularly characterize your formulation for particle size, polydispersity index (PDI), and zeta potential to ensure uniformity. |
| Difficulty in determining the intracellular concentration of this compound. | Challenges in lysing cells and extracting a lipophilic compound for quantification. | 1. Use a Validated Extraction Protocol: Employ a robust liquid-liquid extraction or solid-phase extraction method optimized for lipophilic compounds. 2. Sensitive Analytical Method: Utilize a highly sensitive analytical technique such as Liquid Chromatography-Mass Spectrometry (LC-MS) for accurate quantification.[1][2] |
Frequently Asked Questions (FAQs)
1. Why does this compound exhibit poor cell permeability?
This compound is a monoglyceride of myristic acid, a 14-carbon saturated fatty acid. Its long hydrocarbon chain gives it a lipophilic character, indicated by a high calculated XLogP3 of 5.1. While some degree of lipophilicity is necessary for passive diffusion across the cell membrane's lipid bilayer, excessive lipophilicity can lead to poor aqueous solubility and partitioning into the cell membrane rather than translocation into the cytoplasm. Its limited solubility in aqueous media, such as cell culture medium, can also be a significant barrier to its effective cellular uptake.
2. What are the most promising strategies to enhance the cell permeability of this compound?
Based on current research, the following strategies have shown promise for improving the cellular uptake of lipophilic compounds like this compound:
-
Nanoparticle Encapsulation: Encapsulating this compound into polymeric nanoparticles can significantly improve its delivery into cells. For instance, encapsulation in dextran-covered polylactide (PLA) nanoparticles has been shown to increase its cytotoxic effect on cancer cells, suggesting enhanced cellular uptake.[3][4][5]
-
Liposomal Formulation: Liposomes, which are vesicles composed of a lipid bilayer, can encapsulate lipophilic drugs like this compound within their membrane. This can improve the drug's stability and facilitate its entry into cells through membrane fusion or endocytosis.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions or nanoemulsions upon gentle agitation in an aqueous medium.[6][7][8] This can enhance the solubility and absorption of lipophilic drugs.[6][7][8]
-
Prodrug Approach: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that undergoes enzymatic or chemical conversion within the body to release the active drug. Designing a more hydrophilic and permeable prodrug of this compound could be a viable strategy to overcome its permeability issues.
3. How can I assess the cell permeability of my this compound formulation?
Two widely used in vitro methods for assessing cell permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
-
PAMPA: This is a high-throughput, cell-free assay that predicts passive permeability across an artificial lipid membrane.[9] It is a useful initial screening tool for lipophilic compounds.
-
Caco-2 Permeability Assay: This assay uses a monolayer of differentiated Caco-2 cells, which are derived from human colorectal adenocarcinoma and mimic the intestinal epithelium.[10][11] It can assess both passive and active transport mechanisms. For lipophilic compounds, modifications to the standard protocol, such as the inclusion of a protein sink like bovine serum albumin (BSA) in the basolateral chamber, may be necessary to improve recovery and obtain reliable permeability data.[12][13]
4. Are there any specific targeting strategies I can use for this compound?
Yes, surface modification of your drug delivery system with targeting ligands can enhance the delivery of this compound to specific cells or tissues. For example, conjugating transferrin to the surface of nanoparticles has been shown to further increase the cytotoxicity of encapsulated this compound against cancer cells that overexpress the transferrin receptor.[5]
Data Presentation
| Formulation | Expected Apparent Permeability (Papp) (cm/s) | Rationale for Expected Permeability |
| Unformulated this compound | Low | High lipophilicity and low aqueous solubility limit its ability to partition from the aqueous donor compartment and cross the cell monolayer. |
| This compound in Nanoparticles | Moderate to High | Nanoparticles can be taken up by cells through endocytosis, bypassing the need for passive diffusion across the cell membrane. This leads to a significant increase in intracellular concentration.[3][4][5] |
| This compound in Liposomes | Moderate | Liposomes can fuse with the cell membrane or be taken up via endocytosis, facilitating the delivery of the encapsulated drug into the cytoplasm. |
| This compound in SEDDS | Moderate | The formation of nanoemulsions increases the surface area for absorption and maintains the drug in a solubilized state, which can enhance its flux across the cell monolayer.[14] |
Experimental Protocols
Here are detailed methodologies for key experiments related to enhancing the cell permeability of this compound.
Protocol 1: Formulation of this compound Loaded Dextran-Polylactide Nanoparticles
This protocol is adapted from a study that successfully encapsulated this compound to improve its efficacy against cancer cells.[4][5]
Materials:
-
This compound
-
Polylactide (PLA)
-
Dextran
-
Acetone
-
Pluronic F68
-
Deionized water
-
Dialysis membrane (MWCO 12-14 kDa)
Procedure:
-
Preparation of the Organic Phase: Dissolve a specific amount of this compound and PLA in acetone.
-
Preparation of the Aqueous Phase: Dissolve dextran and Pluronic F68 in deionized water.
-
Nanoparticle Formation: Add the organic phase dropwise to the aqueous phase under constant magnetic stirring.
-
Solvent Evaporation: Continue stirring the mixture overnight at room temperature to allow for the complete evaporation of acetone.
-
Purification: Purify the nanoparticle suspension by dialysis against deionized water for 24 hours to remove unencapsulated this compound and other impurities.
-
Characterization: Characterize the nanoparticles for size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). The encapsulation efficiency can be determined by quantifying the amount of unencapsulated this compound in the dialysis medium using a suitable analytical method like LC-MS.
Protocol 2: Caco-2 Permeability Assay for Lipophilic Compounds
This protocol is a standard method for assessing the intestinal permeability of drugs and can be adapted for this compound and its formulations.[10][11]
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Bovine Serum Albumin (BSA)
-
Lucifer yellow (for monolayer integrity testing)
-
Test compound (this compound or its formulation)
-
Control compounds (e.g., propranolol for high permeability, atenolol for low permeability)
-
LC-MS/MS system for quantification
Procedure:
-
Cell Culture: Seed Caco-2 cells onto the Transwell® inserts at an appropriate density and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Test: Before the permeability experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or by performing a Lucifer yellow permeability assay.
-
Permeability Experiment (Apical to Basolateral):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add the test compound solution in HBSS (apical chamber) and HBSS containing 4% BSA (basolateral chamber). The BSA acts as a sink for the lipophilic compound.[12][13]
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points, collect samples from the basolateral chamber and replace with fresh HBSS with BSA.
-
Also, collect a sample from the apical chamber at the beginning and end of the experiment.
-
-
Sample Analysis: Quantify the concentration of the test compound in all samples using a validated LC-MS/MS method.
-
Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the steady-state flux of the drug across the monolayer.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of the drug in the apical chamber.
-
Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)
This is a high-throughput, cell-free assay to predict passive permeability.[9]
Materials:
-
PAMPA plate (e.g., 96-well format with a hydrophobic PVDF filter)
-
Phospholipid solution (e.g., phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS)
-
Test compound and control compounds
-
UV-Vis plate reader or LC-MS system
Procedure:
-
Membrane Coating: Add a small volume of the phospholipid solution to each well of the donor plate to coat the filter membrane.
-
Preparation of Plates: Fill the acceptor plate wells with PBS. Add the test compound solutions in PBS to the donor plate wells.
-
Incubation: Carefully place the donor plate onto the acceptor plate to form a "sandwich" and incubate at room temperature for a specified period (e.g., 4-16 hours) with gentle shaking.
-
Quantification: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method.
-
Calculation of Permeability Coefficient (Pe): The effective permeability (Pe) can be calculated using various equations provided by the manufacturers of PAMPA systems or found in the literature.
Visualizations
References
- 1. uab.edu [uab.edu]
- 2. researchgate.net [researchgate.net]
- 3. Modification of Nanoparticles with Transferrin for Targeting Brain Tissues | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Encapsulation of monomyristin into polymeric nanoparticles improved its in vitro antiproliferative activity against cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Using Human Plasma as an Assay Medium in Caco-2 Studies Improves Mass Balance for Lipophilic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 8. researchgate.net [researchgate.net]
- 9. Parallel artificial membrane permeability assay - Wikipedia [en.wikipedia.org]
- 10. enamine.net [enamine.net]
- 11. Caco-2 Permeability | Evotec [evotec.com]
- 12. Permeability of lipophilic compounds in drug discovery using in-vitro human absorption model, Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. uu.diva-portal.org [uu.diva-portal.org]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Optimizing 1-Monomyristin Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 1-monomyristin.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two primary methods for synthesizing this compound are multi-step chemical synthesis and enzymatic synthesis. Chemical synthesis typically involves the protection of glycerol, followed by esterification or transesterification, and subsequent deprotection.[1][2] Enzymatic synthesis, a greener alternative, commonly employs lipases to catalyze the direct esterification of myristic acid and glycerol or the glycerolysis of myristic acid esters.[1][3]
Q2: What are the common impurities encountered during this compound synthesis?
A2: The most common impurities are di- and triglycerides, which are formed due to the further esterification of the monoglyceride.[4] Unreacted starting materials such as myristic acid and glycerol may also be present. The formation of these byproducts is a key challenge in achieving high-purity this compound.
Q3: How can I confirm the successful synthesis and purity of this compound?
A3: Successful synthesis and purity can be confirmed using a combination of analytical techniques. Thin-layer chromatography (TLC) can be used for initial qualitative assessment. For detailed characterization and purity confirmation, techniques such as Fourier Transform Infrared (FTIR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry (GC-MS or LC-MS) are recommended.[2]
Q4: What is a suitable solvent for the recrystallization of this compound?
A4: Hexane has been reported as a suitable solvent for the recrystallization of 1-monoolein, a similar monoacylglycerol, to remove nonpolar impurities.[1] For this compound, a solvent in which it is soluble when hot and sparingly soluble at room temperature would be ideal for recrystallization. Common solvent systems for recrystallizing monoacylglycerols include isooctane and hexane.[5]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
Potential Causes and Solutions:
| Potential Cause | Recommended Solution(s) |
| Incomplete Reaction (Chemical Synthesis) | - Deprotection Step: Ensure the complete removal of the protecting group (e.g., isopropylidene). The reaction time for deprotection with Amberlyst-15 can be up to 30 hours at room temperature.[2] Consider increasing the reaction time or catalyst loading if the reaction is sluggish. - Transesterification Step: In the synthesis of the isopropylidene glycerol myristate intermediate, ensure the reaction goes to completion. This step can take up to 30 hours at 140°C (413 K).[2] |
| Enzyme Inactivity (Enzymatic Synthesis) | - Enzyme Choice: Select a lipase known to be effective for monoacylglycerol synthesis, such as Candida antarctica lipase B (Novozym 435).[3] - Reaction Conditions: Ensure optimal temperature and pH for the chosen lipase. Lipase activity can be inhibited by extremes of temperature or pH. - Water Content: The presence of a small amount of water is often necessary for lipase activity, but excess water can promote hydrolysis, reducing the esterification yield. |
| Poor Substrate Miscibility (Enzymatic Synthesis) | - Solvent Choice: The use of a suitable solvent, such as tert-butanol, can create a homogenous reaction system and improve the yield of monoglycerides.[3] - Agitation: Ensure adequate mixing to improve the contact between the immiscible substrates (glycerol and myristic acid/ester). |
| Sub-optimal Reaction Parameters | - Temperature: For enzymatic synthesis, temperatures that are too high can denature the enzyme, while temperatures that are too low can result in slow reaction rates. For chemical glycerolysis, higher temperatures generally shorten the reaction time to reach equilibrium.[3] - Substrate Molar Ratio: An excess of glycerol is typically used to drive the equilibrium towards the formation of monoacylglycerols in enzymatic glycerolysis.[4] |
Issue 2: High Content of Diglyceride and Triglyceride Impurities
Potential Causes and Solutions:
| Potential Cause | Recommended Solution(s) |
| Non-selective Catalyst | - In enzymatic synthesis, use a 1,3-regiospecific lipase if you are starting from a triglyceride to selectively hydrolyze the sn-1 and sn-3 positions. For direct esterification, a non-specific lipase can be used, but reaction conditions must be carefully controlled. |
| Prolonged Reaction Time | - Monitor the reaction progress using TLC or GC. Stop the reaction once the maximum yield of this compound is achieved to prevent further esterification to di- and triglycerides. |
| Inappropriate Substrate Ratio | - In glycerolysis reactions, a high glycerol-to-oil ratio favors the formation of monoglycerides.[4] Adjusting this ratio can help minimize the formation of di- and triglycerides. |
| Acyl Migration | - In the synthesis of 2-monoacylglycerols, acyl migration to the more stable 1- and 3-positions can occur. This can be minimized by using aprotic solvents and controlling the reaction temperature. |
Issue 3: Difficulty in Product Purification and Isolation
Potential Causes and Solutions:
| Potential Cause | Recommended Solution(s) |
| Inefficient Separation of Byproducts | - Column Chromatography: Utilize silica gel column chromatography for efficient separation of mono-, di-, and triglycerides. A step-wise gradient of diethyl ether in petroleum ether can be employed for elution. - Recrystallization: Perform recrystallization to purify the this compound. Hexane has been shown to be effective for recrystallizing similar monoacylglycerols.[1] The choice of solvent is critical; the product should be soluble in the hot solvent and insoluble in the cold solvent.[6] |
| Product is an Oil Instead of a Solid | - Purity: The presence of impurities can lower the melting point of the product, causing it to be an oil. Further purification by column chromatography may be necessary. - Cooling Rate: During recrystallization, allow the solution to cool slowly to promote the formation of well-defined crystals. Rapid cooling can lead to the precipitation of an oil. If crystals do not form, scratching the inside of the flask or adding a seed crystal can induce crystallization.[6] |
| Co-elution during Chromatography | - Solvent System Optimization: If mono-, di-, and triglycerides are not well-separated on the column, adjust the polarity of the eluting solvent system. A shallower gradient or isocratic elution with an optimized solvent mixture may improve resolution. |
Data Presentation: Optimizing Enzymatic Glycerolysis
The following tables summarize the effect of various reaction parameters on the yield of monoacylglycerols (MAGs) in enzymatic glycerolysis reactions.
Table 1: Effect of Glycerol to Oil Molar Ratio on MAG Yield
| Glycerol:Oil Molar Ratio | Temperature (°C) | Enzyme | Reaction Time (h) | MAG Yield (%) | Reference |
| 2:1 | 40 | Pseudomonas sp. lipase | 1 | High | [1] |
| 3:5 | 40 | Humicola lanuginosa lipase | - | - | [1] |
| 6:1 | 70 | Novozym 435 | 2 | 26 | [7] |
| 5:1 | 55 | - | - | High | [1] |
Table 2: Effect of Temperature on MAG Yield in Enzymatic Glycerolysis
| Temperature (°C) | Glycerol:Oil Molar Ratio | Enzyme | Reaction Time (h) | MAG Yield (%) | Reference |
| 40 | 2:1 | Pseudomonas sp. lipase | 1 | High | [1] |
| 55 | 15:1 | - | - | High | [1] |
| 70 | 6:1 | Novozym 435 | 2 | 26 | [7] |
Experimental Protocols
Protocol 1: Multi-Step Chemical Synthesis of this compound
This protocol is adapted from Kurniawan et al. (2018).[2]
Step 1: Synthesis of 1,2-O-Isopropylidene Glycerol (Glycerol Protection)
-
To a flask, add acetone (650 mmol) and p-toluenesulfonic acid (pTSA) (1.2 g) and stir for 15 minutes.
-
Add chloroform (96 mL) and heat the mixture to 70°C (343 K) with stirring for 30 minutes.
-
Add glycerol (330 mmol) and increase the temperature to 120°C (393 K) for 6.5 hours.
-
After cooling, neutralize the lower layer with sodium carbonate and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain 1,2-O-isopropylidene glycerol.
Step 2: Synthesis of Isopropylidene Glycerol Myristate (Transesterification)
-
React ethyl myristate (8 mmol) with 1,2-O-isopropylidene glycerol (32 mmol) and potassium carbonate (0.31 g) at 140°C (413 K) for 30 hours.
-
Extract the product with diethyl ether (20 mL) and neutralize with distilled water.
-
Evaporate the solvent to obtain isopropylidene glycerol myristate.
Step 3: Synthesis of this compound (Deprotection)
-
Dissolve isopropylidene glycerol myristate (1 mmol) in ethanol (5 mL).
-
Add Amberlyst-15 (0.04 g) as the catalyst.
-
Stir the mixture at room temperature for 30 hours.
-
Filter the mixture to remove the catalyst and evaporate the solvent to obtain this compound as a white solid.
Protocol 2: Enzymatic Synthesis of Monoacylglycerols via Glycerolysis
This protocol provides general guidelines for enzymatic glycerolysis.
-
Combine the oil (e.g., myristic acid triglyceride) and glycerol in a suitable reaction vessel. A molar ratio of glycerol to oil of 5:1 is a good starting point.
-
Add a suitable solvent (e.g., tert-butanol) to homogenize the reaction mixture, if necessary.
-
Add the lipase catalyst (e.g., Novozym 435, 5-10% by weight of the oil).
-
Incubate the reaction mixture at the optimal temperature for the chosen lipase (e.g., 40-70°C) with constant stirring.
-
Monitor the reaction progress by TLC or GC.
-
Once the desired conversion is achieved, deactivate the enzyme by filtration (for immobilized enzymes) or by heat treatment.
-
Purify the product mixture using column chromatography or recrystallization to isolate the this compound.
Visualizations
Caption: Workflow for the chemical synthesis of this compound.
Caption: Workflow for the enzymatic synthesis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lipase-catalyzed glycerolysis extended to the conversion of a variety of edible oils into structural fats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.ualberta.ca [chem.ualberta.ca]
- 7. Optimization of mono and diacylglycerols production from enzymatic glycerolysis in solvent-free systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Byproducts in the Transesterification of Ethyl Myristate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize byproducts during the transesterification of ethyl myristate.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of ethyl myristate, providing potential causes and solutions.
Issue 1: Low Yield of Ethyl Myristate
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Increase Reaction Time: Ensure the reaction runs for the recommended duration (typically 4-8 hours for chemical esterification).[1] - Optimize Temperature: Maintain the optimal reaction temperature (70-80°C for acid-catalyzed chemical esterification, 30-50°C for enzymatic esterification).[1] - Ensure Proper Mixing: Use adequate agitation to ensure proper mixing of reactants and catalyst. |
| Reversible Reaction Equilibrium | - Use Excess Ethanol: Employ a molar excess of ethanol (e.g., a 6:1 or 12:1 ethanol to oil molar ratio) to shift the equilibrium towards the product side.[2][3] |
| Catalyst Deactivation | - Use Anhydrous Reactants: Ensure both the myristic acid/triglyceride source and the ethanol are as dry as possible, as water can deactivate the catalyst and promote side reactions.[3] - Check Feedstock Acidity: For base-catalyzed reactions, ensure the free fatty acid (FFA) value of the oil is low (ideally < 1 mg KOH/g). High FFA content will consume the base catalyst.[3] |
Issue 2: Presence of Soap in the Final Product (Base-Catalyzed Transesterification)
| Potential Cause | Recommended Solution |
| Saponification of Triglycerides or Ethyl Myristate | - Minimize Water Content: Use anhydrous ethanol and oil to prevent saponification, which is the reaction of fats or esters with a base to form soap.[3] - Use Appropriate Catalyst Concentration: An excessive amount of a strong base catalyst (like NaOH or KOH) can promote soap formation. The optimal concentration is often around 1% w/w.[4][5] - Use Alkoxide Catalysts: Consider using sodium methoxide (CH₃ONa) or potassium methoxide (CH₃OK) instead of hydroxides, as they do not produce water as a byproduct of catalyst preparation, thus reducing the risk of saponification.[6] |
| High Free Fatty Acid (FFA) Content in the Feedstock | - Pre-treat the Oil: If the FFA content is high, consider a two-step process. First, use an acid catalyst to esterify the free fatty acids. Then, proceed with the base-catalyzed transesterification.[7] |
Issue 3: Difficulty in Separating the Glycerol and Ethyl Myristate Layers
| Potential Cause | Recommended Solution |
| Emulsion Formation | - Avoid Excessive Catalyst: Using too much catalyst can lead to the formation of stable emulsions.[3] - Post-Reaction Washing: Wash the crude product with warm, slightly acidic water (e.g., water saturated with CO₂) to break the emulsion and remove residual catalyst and soaps.[3] - Allow Sufficient Settling Time: After stopping the reaction, allow the mixture to settle in a separatory funnel for an adequate amount of time for the layers to separate. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the transesterification of ethyl myristate?
The most common byproducts are glycerol and, in the case of base-catalyzed reactions, soaps formed through saponification. Incomplete reactions can also leave unreacted triglycerides, diglycerides, and monoglycerides in the final product.
Q2: How does the molar ratio of ethanol to myristic acid/oil affect the reaction?
The transesterification reaction is reversible. A higher molar ratio of ethanol to the myristic acid source (stoichiometrically 3:1 for triglycerides) is used to drive the reaction towards the formation of ethyl myristate, thereby increasing the yield.[2] Ratios of 6:1 or even 12:1 are often used.[2][3]
Q3: What is the impact of water in the reaction mixture?
Water has a detrimental effect, especially in base-catalyzed transesterification. It can lead to the hydrolysis of the ester product back to myristic acid and can react with the base catalyst to form soap, which reduces the yield and makes purification more difficult.[3] It is crucial to use anhydrous reactants and reagents.
Q4: Should I use an acid or a base catalyst?
The choice of catalyst depends on the quality of your starting material.
-
Base catalysts (e.g., NaOH, KOH) offer faster reaction rates at milder temperatures.[8] However, they are very sensitive to the presence of water and free fatty acids, which can lead to soap formation.[8]
-
Acid catalysts (e.g., H₂SO₄) are not sensitive to free fatty acids and do not produce soap.[8] However, they typically require longer reaction times and higher temperatures.[8] For starting materials with high FFA content, a two-step process (acid esterification followed by base transesterification) is often optimal.[7]
Q5: How can I purify the final ethyl myristate product?
Purification typically involves several steps:
-
Separation of Glycerol: Allow the reaction mixture to settle and separate the denser glycerol layer.
-
Washing: Wash the crude ethyl myristate with warm water to remove residual catalyst, soap, and excess ethanol. A slightly acidic wash can help neutralize a base catalyst.[1]
-
Drying: Use a drying agent like anhydrous sodium sulfate to remove any remaining water.[1]
-
Distillation: For high purity, fractional distillation under reduced pressure can be used to separate the ethyl myristate from any remaining impurities.[1]
Data Presentation
Table 1: Effect of Catalyst Concentration on Biodiesel Yield
| Catalyst | Catalyst Concentration (% w/w) | Biodiesel Yield (%) | Reference |
| NaOH | 0.5 | 71.2 | [5] |
| NaOH | 1.0 | 72.7 | [5] |
| NaOH | 1.5 | Lower yield observed | [5] |
| KOH | 0.625 | High Yield | [9] |
| KOH | >0.625 | Decreased Yield | [9] |
Note: The data above is from biodiesel production studies, which is a transesterification process analogous to ethyl myristate synthesis.
Table 2: Effect of Ethanol-to-Oil Molar Ratio on Ester Yield
| Ethanol:Oil Molar Ratio | Ester Yield (%) | Reaction Time (hours) | Temperature (°C) | Reference |
| 6:1 | 69.4 | 3.5 | 80 | [3] |
| 12:1 | 85.4 | Not Specified | 80 | [3] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Esterification of Myristic Acid with Ethanol
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine myristic acid and ethanol in a 1:2 molar ratio.[1]
-
Catalyst Addition: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄), typically 1-2% of the weight of the myristic acid.[1]
-
Reaction: Heat the mixture to reflux (approximately 70-80°C) with continuous stirring for 4-8 hours.[1]
-
Neutralization: After cooling, neutralize the excess acid catalyst with a mild base solution, such as sodium bicarbonate, until the pH is neutral.
-
Extraction: Transfer the mixture to a separatory funnel. Wash with water to remove any remaining salts and unreacted ethanol. The ethyl myristate will form the upper organic layer.
-
Drying and Purification: Separate the organic layer and dry it over anhydrous sodium sulfate. For higher purity, the product can be purified by fractional distillation under reduced pressure.[1]
Protocol 2: Base-Catalyzed Transesterification of a Triglyceride Source with Ethanol
-
Catalyst Preparation: Prepare the alkoxide catalyst by carefully dissolving potassium hydroxide (KOH) (e.g., 1g) in anhydrous ethanol (e.g., 20g) with stirring in a separate flask.[2] Ensure the KOH is fully dissolved.
-
Oil Preparation: In a larger reaction vessel equipped with a stirrer and a heating mantle, heat the triglyceride source (e.g., 100g of a suitable oil) to the desired reaction temperature (around 60°C).[2]
-
Reaction: Add the ethanol-catalyst mixture to the heated oil. Cover the flask to prevent ethanol evaporation and stir the mixture at a moderate speed for 60 minutes, maintaining the temperature at 60°C.[2]
-
Separation: After the reaction is complete, transfer the mixture to a separatory funnel and allow it to cool and settle for at least 20 minutes. Two distinct layers will form: the upper layer is the crude ethyl myristate, and the lower layer is glycerol.[2]
-
Glycerol Removal: Carefully drain and collect the lower glycerol layer.
-
Purification: Wash the crude ethyl myristate layer with warm water to remove residual catalyst and soap. Repeat the washing until the wash water is neutral. Dry the ethyl myristate layer over anhydrous sodium sulfate.
Visualizations
Caption: Workflow for Acid-Catalyzed Esterification of Ethyl Myristate.
Caption: Troubleshooting Logic for Low Product Yield.
References
- 1. aromaticochem.com [aromaticochem.com]
- 2. youtube.com [youtube.com]
- 3. mdpi.com [mdpi.com]
- 4. granthaalayahpublication.org [granthaalayahpublication.org]
- 5. cropj.com [cropj.com]
- 6. Ethyl ester production by homogeneous alkaline transesterification: influence of the catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. An Overview of Biodiesel Production via Heterogeneous Catalysts: Synthesis, Current Advances, and Challenges [mdpi.com]
- 9. The Effect of Reaction Temperature, Catalyst Concentration and Alcohol Ratio in the Production of Biodiesel from Raw and Purified Castor Oil [scirp.org]
Technical Support Center: Enhancing the Yield of 1-Monomyristin Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield of 1-Monomyristin synthesis. The information is presented in a user-friendly question-and-answer format to directly address specific issues encountered during experimentation.
Troubleshooting Guides
This section addresses common problems that may arise during the chemical synthesis of this compound, which typically involves a three-step process: protection of glycerol, transesterification, and deprotection.
Issue: Low Yield in Glycerol Protection Step (Synthesis of 1,2-O-Isopropylidene Glycerol)
-
Question: My yield of 1,2-O-isopropylidene glycerol is significantly lower than expected. What are the possible causes and solutions?
-
Answer: Low yields in this step are often due to incomplete reaction or side reactions. Here are some troubleshooting tips:
-
Incomplete Reaction:
-
Insufficient Catalyst: Ensure the proper amount of acid catalyst, such as p-toluenesulfonic acid (pTSA), is used.[1] Catalyst loading is crucial for driving the reaction to completion.
-
Inadequate Water Removal: The formation of the isopropylidene ketal is a reversible reaction that produces water. Efficient removal of water is essential to shift the equilibrium towards the product. Use a Dean-Stark apparatus or a similar setup to effectively remove water from the reaction mixture.
-
Reaction Time: Ensure the reaction is run for a sufficient amount of time. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC).
-
-
Side Reactions:
-
Formation of Byproducts: Overheating or prolonged reaction times can lead to the formation of undesired byproducts. Maintain the recommended reaction temperature.
-
-
Moisture in Reagents: Ensure that the glycerol and acetone used are of high purity and low water content, as moisture can hinder the reaction.
-
Issue: Low Yield or Impurities in Transesterification Step (Synthesis of Isopropylidene Glycerol Myristate)
-
Question: The transesterification of ethyl myristate with 1,2-O-isopropylidene glycerol is resulting in a low yield of the desired product. How can I improve this?
-
Answer: This step is critical for forming the myristoyl ester linkage. Here are potential issues and their solutions:
-
Sub-optimal Reaction Conditions:
-
Temperature and Time: The reaction often requires elevated temperatures (e.g., 413 K or 140 °C) and extended reaction times (e.g., 30 hours) to proceed efficiently.[1] Ensure these parameters are carefully controlled.
-
Catalyst Activity: A basic catalyst like potassium carbonate is often used.[1] Ensure the catalyst is fresh and active. The presence of moisture can deactivate the catalyst.
-
-
Reactant Ratio: The molar ratio of the reactants can significantly impact the yield. An excess of 1,2-O-isopropylidene glycerol is often used to drive the reaction towards the product.[1]
-
Product Isolation: Inefficient extraction and neutralization during workup can lead to product loss. Ensure complete extraction with a suitable solvent like diethyl ether and thorough washing to remove any remaining catalyst or byproducts.[1]
-
Issue: Incomplete Deprotection or Product Degradation (Synthesis of this compound)
-
Question: I am having trouble with the final deprotection step to yield this compound. The reaction is either incomplete or I am observing product degradation. What should I do?
-
Answer: The deprotection of the isopropylidene group is a sensitive step that requires careful control to achieve a high yield.
-
Incomplete Deprotection:
-
Catalyst Deactivation: The solid acid catalyst, Amberlyst-15, can be deactivated by impurities or residual base from the previous step. Ensure the isopropylidene glycerol myristate intermediate is properly purified before proceeding.
-
Insufficient Catalyst or Reaction Time: Use the recommended amount of Amberlyst-15 and allow the reaction to proceed for the specified time (e.g., 30 hours at room temperature).[1] Monitor the reaction by TLC to ensure completion.
-
-
Product Degradation:
-
Acyl Migration: Under acidic or basic conditions, the myristoyl group can migrate from the 1-position to the 2-position of the glycerol backbone, leading to the formation of 2-Monomyristin. Using a mild solid acid catalyst like Amberlyst-15 at room temperature helps to minimize this side reaction.[1]
-
Harsh Conditions: Avoid high temperatures during deprotection, as this can promote acyl migration and other side reactions.
-
-
Frequently Asked Questions (FAQs)
General Synthesis Questions
-
Q1: What is the most common method for synthesizing this compound with a high yield?
-
A1: A widely reported high-yield method is a three-step chemical synthesis involving the protection of glycerol's 1,2-hydroxyl groups with acetone to form 1,2-O-isopropylidene glycerol, followed by transesterification with ethyl myristate, and subsequent deprotection of the isopropylidene group using a solid acid catalyst like Amberlyst-15.[1] The final deprotection step has been reported to achieve a quantitative (100%) yield.[1]
-
-
Q2: Are there alternative synthesis methods to the chemical route?
-
A2: Yes, enzymatic synthesis is a viable alternative. This method often utilizes lipases to catalyze the esterification of myristic acid or its esters with glycerol. Enzymatic methods are generally considered milder and more selective, which can lead to higher purity products with fewer side reactions.
-
-
Q3: What are the main advantages of enzymatic synthesis over chemical synthesis?
-
A3: Enzymatic synthesis offers several advantages, including:
-
Higher Selectivity: Lipases can be highly specific for the 1-position of glycerol, minimizing the formation of 2-Monomyristin.
-
Milder Reaction Conditions: Enzymatic reactions are typically carried out at lower temperatures, which reduces energy consumption and the risk of side reactions like acyl migration.
-
Greener Chemistry: Enzymatic processes often use less hazardous reagents and solvents.
-
-
Specific Experimental Questions
-
Q4: Why is the protection of glycerol necessary?
-
A4: Protecting the 1,2-hydroxyl groups of glycerol ensures that the acylation reaction (transesterification) occurs selectively at the primary hydroxyl group (position 1), leading to the formation of this compound rather than a mixture of mono-, di-, and triglycerides.[1]
-
-
Q5: What is the role of Amberlyst-15 in the deprotection step?
-
A5: Amberlyst-15 is a solid, macroreticular sulfonic acid cation exchange resin that acts as a heterogeneous acid catalyst. It is used to cleave the isopropylidene ketal, deprotecting the hydroxyl groups of glycerol under mild conditions, which helps to prevent acyl migration.[1] Its solid nature also simplifies its removal from the reaction mixture through filtration.
-
-
Q6: How can I monitor the progress of the reactions?
-
A6: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of each step. By comparing the spots of the starting materials and the reaction mixture, you can determine if the reaction is complete. Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.
-
Data Presentation
Table 1: Comparison of Reported Yields for this compound Synthesis Steps
| Synthesis Step | Method | Catalyst | Key Reaction Conditions | Reported Yield (%) | Reference |
| Glycerol Protection | Acetalization | p-Toluenesulfonic acid (pTSA) | Acetone, reflux | High (not specified) | [1] |
| Transesterification | Chemical | Potassium carbonate | 413 K (140 °C), 30 hours | 32.12 | [1] |
| Deprotection | Chemical | Amberlyst-15 | Ethanol, Room Temperature, 30 hours | 100.00 | [1] |
Experimental Protocols
Detailed Methodology for the Chemical Synthesis of this compound[1]
-
Synthesis of 1,2-O-Isopropylidene Glycerol (Glycerol Protection):
-
In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine glycerol, a molar excess of acetone, and a catalytic amount of p-toluenesulfonic acid (pTSA).
-
Reflux the mixture. The water formed during the reaction will be collected in the Dean-Stark trap.
-
Continue the reaction until no more water is collected.
-
After cooling, neutralize the catalyst with a weak base (e.g., sodium bicarbonate).
-
Remove the excess acetone and purify the product by distillation under reduced pressure.
-
-
Synthesis of Isopropylidene Glycerol Myristate (Transesterification):
-
In a reaction vessel, combine ethyl myristate, an excess of 1,2-O-isopropylidene glycerol, and potassium carbonate as a catalyst.
-
Heat the mixture to 413 K (140 °C) and stir for 30 hours.
-
After the reaction is complete, cool the mixture and extract the product with diethyl ether.
-
Wash the organic layer with distilled water to neutralize and remove the catalyst.
-
Evaporate the solvent to obtain the isopropylidene glycerol myristate.
-
-
Synthesis of this compound (Deprotection):
-
Dissolve the isopropylidene glycerol myristate in ethanol at room temperature.
-
Add Amberlyst-15 resin to the solution.
-
Stir the mixture at room temperature for 30 hours.
-
Filter the reaction mixture to remove the Amberlyst-15 catalyst.
-
Evaporate the solvent to obtain the final product, this compound, as a white solid.
-
Mandatory Visualization
Caption: Chemical synthesis workflow for this compound.
Caption: Troubleshooting logic for low this compound yield.
References
Validation & Comparative
A Comparative Analysis of the Antibacterial Efficacy of Synthesized 1-Monomyristin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antibacterial performance of synthesized 1-monomyristin against various bacterial strains. The following sections present quantitative data from experimental studies, detail the methodologies employed, and visualize key processes to offer a comprehensive overview of this compound's potential as an antibacterial agent.
Quantitative Performance Analysis
The antibacterial efficacy of this compound has been evaluated against a range of Gram-positive and Gram-negative bacteria. The following tables summarize the inhibition zone data from these studies, comparing this compound with its isomer, 2-monomyristin, and a standard positive control.
Table 1: Antibacterial Activity of this compound and 2-Monomyristin Against E. coli and S. aureus
| Compound | Concentration (% w/v) | Average Inhibition Zone (mm) |
| E. coli | ||
| This compound | 0.50% | - |
| 1.00% | - | |
| 5.00% | 4.3 | |
| 15.0% | 6.0 | |
| 2-Monomyristin | 0.50% | 29.5 |
| 1.00% | 22.0 | |
| Positive Control | 1.00% (4-isopropyl-3-methylphenol) | 12.5 |
| Negative Control | 20.0% (PEG 400) | - |
| Data sourced from a 2018 study on monoacylglycerol derivatives.[1][2] "-" indicates no activity observed. |
Table 2: Antibacterial Activity of this compound Against B. subtilis and A. actinomycetemcomitans
| Compound | Concentration (% w/v) | Average Inhibition Zone (mm) |
| B. subtilis | ||
| This compound | 0.50% | 2.4 |
| 1.00% | 3.6 | |
| 5.00% | 5.7 | |
| 10.0% | 9.2 | |
| 15.0% | 12.7 | |
| Positive Control | 1.00% (4-isopropyl-3-methylphenol) | 16.3 |
| Negative Control | 20.0% (PEG 400) | - |
| Data from the same 2018 study, further investigating this compound's activity.[1][2] |
From the data, this compound demonstrates notable antibacterial activity, particularly against the Gram-positive bacterium Staphylococcus aureus and Aggregatibacter actinomycetemcomitans, where at certain concentrations, its efficacy surpasses that of the positive control.[1][3][4] Interestingly, its isomer, 2-monomyristin, exhibited very high activity against the Gram-negative bacterium Escherichia coli.[1][3][4]
Experimental Protocols
The data presented above was obtained using established methodologies to assess antibacterial activity. The following is a detailed description of a typical experimental protocol used in such studies.
1. Agar Well Diffusion Assay
This method is used to evaluate the antimicrobial activity of a substance by measuring the zone of inhibition around a well containing the test compound.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared to a specific turbidity, often corresponding to a 0.5 McFarland standard.
-
Culture Media Preparation and Inoculation: A suitable agar medium is prepared and poured into sterile Petri dishes. Once solidified, the agar surface is uniformly inoculated with the prepared bacterial suspension.
-
Well Creation and Sample Addition: Wells of a specific diameter are created in the agar using a sterile borer. A defined volume (e.g., 50 μL) of the test compound, dissolved in a suitable solvent (like 20.0% PEG 400), is added to each well.[2] Positive and negative controls are also included.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24-30 hours) to allow for bacterial growth and diffusion of the test compound.[2]
-
Measurement of Inhibition Zone: After incubation, the diameter of the clear zone around each well, where bacterial growth is inhibited, is measured in millimeters.
2. Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[5] The broth microdilution method is a common technique for determining MIC.
-
Serial Dilution of Test Compound: A serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacteria. Control wells containing only broth (sterility control) and broth with bacteria (growth control) are also included.
-
Incubation: The microtiter plate is incubated under appropriate conditions.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Visualizing Experimental and Logical Frameworks
To further clarify the processes involved in validating the antibacterial activity of this compound, the following diagrams illustrate the experimental workflow and the proposed mechanism of action.
Caption: Workflow for the Agar Well Diffusion Assay.
The proposed antibacterial action of this compound is believed to involve its interaction with the bacterial cell envelope.
Caption: Proposed Mechanism of this compound Action.
References
- 1. researchgate.net [researchgate.net]
- 2. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
Cross-Validation of 1-Monomyristin's Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported effects of 1-Monomyristin and related compounds on various cancer cell lines. Due to the limited availability of direct cross-cell line studies on this compound, this document synthesizes findings from research on structurally similar molecules and compounds with related nomenclature to offer a broader perspective on potential anti-cancer mechanisms. The information is intended to guide future research and experimental design in the evaluation of this compound as a potential therapeutic agent.
Data Presentation: Comparative Cytotoxicity
Direct comparative data for this compound across multiple cancer cell lines is not extensively available in the current literature. The following table summarizes the cytotoxic effects of 1-Monopalmitin, a structurally similar monoglyceride, and Myristicin, a natural compound, on different cancer cell lines to provide a reference for potential efficacy.
| Compound | Cell Line | Cancer Type | IC50 Value | Reference |
| 1-Monopalmitin | A549 | Non-Small Cell Lung Cancer | Data not specified | [1] |
| 1-Monopalmitin | SPC-A1 | Lung Adenocarcinoma | Data not specified | [1] |
| Myristicin | MCF-7 | Breast Cancer | Dose-dependent cytotoxicity observed | [2] |
Note: IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments typically employed to assess the anti-cancer effects of compounds like this compound.
Cell Viability Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., A549, MCF-7) are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO).
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and differentiate between apoptotic and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a predetermined time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.
-
Staining: 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess the effect of the compound on signaling pathways.
-
Protein Extraction: After treatment with the test compound, cells are lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., Akt, p-Akt, Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of this compound's anti-cancer effects.
Caption: PI3K/Akt signaling pathway potentially modulated by this compound.
Caption: General workflow for in vitro anti-cancer drug screening.
References
1-Monomyristin vs. Monopalmitin: A Comparative Guide for Researchers
An Objective Comparison of Two Prominent Monoacylglycerols in Pharmaceutical Sciences
In the realm of drug development and formulation, the selection of appropriate excipients is paramount to achieving desired therapeutic outcomes. Among the various classes of lipids utilized, monoacylglycerols have garnered significant attention for their biocompatibility, biodegradability, and versatile functionalities. This guide provides a detailed comparative analysis of two such monoacylglycerols: 1-Monomyristin and 1-Monopalmitin. Drawing upon experimental data, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their specific applications.
Physicochemical Properties: A Head-to-Head Comparison
This compound and 1-monopalmitin are monoesters of glycerol with myristic acid (a 14-carbon saturated fatty acid) and palmitic acid (a 16-carbon saturated fatty acid), respectively. This difference in the length of their fatty acid chains gives rise to distinct physicochemical properties that influence their behavior in formulations. Both compounds are generally described as white to off-white waxy solids and are soluble in organic solvents like ethanol and chloroform, with limited solubility in water.[1][2]
| Property | This compound | 1-Monopalmitin |
| Synonyms | Glycerol 1-myristate, 1-Myristoyl-rac-glycerol | Glycerol 1-palmitate, 1-Palmitoyl-rac-glycerol |
| Molecular Formula | C₁₇H₃₄O₄[3] | C₁₉H₃₈O₄[2][4] |
| Molecular Weight | 302.45 g/mol [3] | 330.5 g/mol [4] |
| Melting Point | 68-70 °C[5] | ~75 °C |
| Appearance | White to off-white solid or waxy substance[1] | White to off-white powder or waxy solid[4] |
| Solubility | Soluble in organic solvents (ethanol, chloroform); limited solubility in water[1][5] | Insoluble in water; soluble in hot ethanol, chloroform, and other organic solvents[4] |
Biological Activities: A Tale of Two Lipids
Experimental evidence has illuminated divergent biological activities for this compound and monopalmitin, a critical consideration for their application in drug development.
Antimicrobial and Antifungal Activity
A significant differentiator between the two is their antimicrobial and antifungal efficacy. Studies have demonstrated that This compound exhibits notable antibacterial activity , particularly against Gram-positive bacteria such as Staphylococcus aureus, and antifungal activity against Candida albicans.[6] In direct comparative studies, 2-monopalmitin did not show any antibacterial or antifungal activity . This suggests that the shorter fatty acid chain of myristic acid in this compound is more conducive to antimicrobial action.
| Organism | This compound Activity | Monopalmitin Activity |
| Staphylococcus aureus | Active | Inactive |
| Aggregatibacter actinomycetemcomitans | Active | Inactive |
| Candida albicans | Active | Inactive |
Anticancer and Signaling Pathway Modulation
In the context of oncology, 1-monopalmitin has been identified as an activator of the PI3K/Akt signaling pathway . This pathway is crucial in regulating cell growth, proliferation, and survival. By activating this pathway, 1-monopalmitin can induce G2/M arrest and caspase-dependent apoptosis in cancer cells. This makes it a molecule of interest for cancer research and therapy.
While the direct impact of this compound on specific cancer signaling pathways is less documented, some studies suggest it may possess anti-proliferative effects.
Performance in Drug Delivery Systems
Both this compound and monopalmitin are valued as excipients in pharmaceutical formulations, particularly in lipid-based drug delivery systems such as solid lipid nanoparticles (SLNs) and self-emulsifying drug delivery systems (SEDDS).[1][4][][8][9]
Monopalmitin is frequently used in the formulation of SLNs due to its ability to form a stable solid lipid core, which can encapsulate and provide controlled release of therapeutic agents.[4] Its role as a matrix-forming agent is well-established.[10]
This compound also serves as a valuable component in drug delivery, acting as an emulsifier and stabilizer.[1][8] The choice between the two can be influenced by the desired characteristics of the final formulation. The length of the fatty acid chain can affect the physical properties of lipid nanoparticles. Generally, a longer carbon chain length in the solid lipid can lead to a more ordered crystal structure in SLNs, which may influence drug loading and release profiles. Studies have shown that an increase in the carbon chain length of triglycerides can lead to an increase in the particle size of nanostructured lipid carriers (NLCs).[11] This suggests that SLNs formulated with monopalmitin (C16) might exhibit different particle sizes and release kinetics compared to those made with this compound (C14).
Experimental Protocols
For researchers looking to work with these compounds, the following are summarized experimental methodologies.
Synthesis of 1-Monoacylglycerols
A common method for the synthesis of 1-monoacylglycerols like this compound involves a multi-step process:
-
Protection of Glycerol: The hydroxyl groups at positions 2 and 3 of glycerol are protected, for example, by reacting with acetone to form 1,2-O-isopropylidene glycerol.
-
Esterification/Transesterification: The protected glycerol is then reacted with the corresponding fatty acid (myristic acid or palmitic acid) or its ester (e.g., ethyl myristate) to form the ester linkage at the sn-1 position.
-
Deprotection: The protecting group is removed to yield the final 1-monoacylglycerol product.[6]
Antimicrobial Susceptibility Testing (Kirby-Bauer Disk Diffusion Method)
-
Inoculum Preparation: A standardized suspension of the target microorganism is prepared in a sterile broth to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of bacteria.
-
Disk Application: Paper disks impregnated with a known concentration of the test compound (this compound or monopalmitin) are aseptically placed on the agar surface.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Zone of Inhibition Measurement: The diameter of the clear zone around each disk where bacterial growth is inhibited is measured in millimeters.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound or monopalmitin and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of around 570 nm. The absorbance is proportional to the number of viable cells.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.
Caption: PI3K/Akt signaling pathway activated by 1-Monopalmitin.
Caption: Experimental workflow for comparative analysis.
Conclusion
References
- 1. CAS 589-68-4: this compound | CymitQuimica [cymitquimica.com]
- 2. CAS 19670-51-0: 1-Monopalmitin | CymitQuimica [cymitquimica.com]
- 3. larodan.com [larodan.com]
- 4. benchchem.com [benchchem.com]
- 5. MONOMYRISTIN | 589-68-4 [chemicalbook.com]
- 6. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. chemimpex.com [chemimpex.com]
- 10. zhishangchem.com [zhishangchem.com]
- 11. researchgate.net [researchgate.net]
Purity Assessment of 1-Monomyristin: A Comparative Guide to HPLC and LC-MS Techniques
For researchers, scientists, and professionals in drug development, ensuring the purity of compounds like 1-Monomyristin is a critical step in preclinical and clinical studies. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful analytical techniques widely employed for this purpose. This guide provides a detailed comparison of these methods for the purity assessment of this compound, complete with experimental protocols and supporting data.
Comparative Analysis of Analytical Techniques
The choice between HPLC with a universal detector (like an Evaporative Light Scattering Detector - ELSD or Charged Aerosol Detector - CAD) and LC-MS depends on the specific requirements of the analysis. While HPLC-ELSD/CAD offers robust quantification of all non-volatile analytes, LC-MS provides unparalleled sensitivity and specificity, enabling the identification of trace-level impurities.
| Feature | HPLC with ELSD/CAD | LC-MS |
| Principle | Separation based on polarity, with detection of scattered light from nebulized and evaporated mobile phase. | Separation based on polarity, with detection based on the mass-to-charge ratio of ionized analytes. |
| Specificity | Lower; detects all non-volatile compounds that elute. | Higher; provides mass information for peak identification and confirmation. |
| Sensitivity | Good (ng range). | Excellent (pg to fg range). |
| Quantification | Reliable for known and unknown compounds with similar response factors. | Requires standards for accurate quantification; susceptible to matrix effects. |
| Impurity Identification | Limited; relies on retention time comparison with standards. | Enables structural elucidation of unknown impurities through fragmentation analysis (MS/MS). |
| Cost & Complexity | Lower initial cost and less complex operation. | Higher initial investment and requires more specialized expertise. |
Experimental Protocols
Below are detailed protocols for the analysis of this compound using Reversed-Phase HPLC with ELSD and LC-MS. These methods are based on established procedures for monoglyceride analysis.
Sample Preparation
A consistent sample preparation protocol is crucial for reliable and reproducible results.
-
Standard Solution: Accurately weigh and dissolve this compound in isopropanol or a chloroform/methanol mixture (1:1 v/v) to prepare a stock solution of 1 mg/mL.
-
Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Dissolve the this compound sample to be tested in the mobile phase to a final concentration within the calibration range.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
Reversed-Phase HPLC with ELSD
This method is suitable for the quantification of this compound and the detection of non-volatile impurities.
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD).
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: Acetonitrile
-
B: Water
-
-
Gradient Elution:
Time (min) %A %B 0 70 30 20 100 0 25 100 0 26 70 30 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
ELSD Settings:
-
Nebulizer Temperature: 30°C
-
Evaporator Temperature: 50°C
-
Gas Flow Rate: 1.5 L/min
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
This method provides high sensitivity and specificity for the detection and identification of this compound and its potential impurities.
-
Instrumentation: An LC-MS system, such as an Acquity HPLC coupled to a SQD (Single Quadrupole Detector) Mass Spectrometer with an Electrospray Ionization (ESI) source.[1]
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution:
Time (min) %A %B 0 50 50 15 0 100 20 0 100 21 50 50 | 25 | 50 | 50 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 45°C
-
Injection Volume: 5 µL
-
MS Parameters (ESI Positive Mode):
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 650 L/Hr
-
Cone Gas Flow: 50 L/Hr
-
Scan Range: m/z 100-1000
-
Expected Ion: The purity of this compound can be confirmed by the presence of the [M+H]⁺ ion at m/z = 303.[1]
-
Data Presentation
The quantitative data obtained from the HPLC-ELSD and LC-MS analyses can be summarized for a clear comparison.
| Parameter | This compound |
| Molecular Formula | C₁₇H₃₄O₄ |
| Molecular Weight | 302.45 g/mol |
| HPLC Retention Time | ~12.5 min (under specified RP-HPLC conditions) |
| LC-MS Retention Time | ~3.17 min[1] |
| LC-MS [M+H]⁺ Ion | 303[1] |
| Purity (by HPLC-ELSD, Area %) | >99% (example value) |
| Purity (by LC-MS, Area %) | >99.5% (example value) |
| Major Impurities Detected | Myristic acid, dimyristin, trimyristin (potential process-related impurities) |
Visualizing the Analytical Workflow
A clear workflow is essential for ensuring consistency in the purity assessment process. The following diagram illustrates the key steps involved.
Caption: Workflow for the purity assessment of this compound.
Conclusion
Both HPLC with universal detectors and LC-MS are indispensable tools for the purity assessment of this compound. The choice of method should be guided by the specific analytical needs, balancing the requirements for quantification, sensitivity, and impurity identification against considerations of cost and complexity. For routine quality control, HPLC with ELSD or CAD may be sufficient, while LC-MS is the gold standard for in-depth characterization, impurity profiling, and meeting stringent regulatory requirements in drug development.
References
A Head-to-Head Comparison of 1-Monomyristin and Other Fatty Acid Esters in Drug Formulation and Delivery
In the landscape of pharmaceutical sciences, the selection of appropriate excipients is a critical determinant of a drug product's ultimate success. Fatty acid esters, a versatile class of compounds, have garnered significant attention for their multifaceted roles as solubility enhancers, permeation enhancers, and formulation stabilizers. At the forefront of this class is 1-Monomyristin, a monoacylglycerol of myristic acid, which has demonstrated compelling performance characteristics. This guide provides a comprehensive head-to-head comparison of this compound with other commonly used fatty acid esters, supported by experimental data to inform researchers, scientists, and drug development professionals in their formulation decisions.
Physicochemical Properties and Solubility Enhancement
The physicochemical properties of fatty acid esters, such as their melting point, hydrophilicity-lipophilicity balance (HLB), and molecular weight, significantly influence their function in drug formulations. This compound, a solid at room temperature with a melting point of 68-70°C, is known for its emulsifying and stabilizing properties.[1] These characteristics are crucial for the formulation of both oral and topical drug delivery systems.
The ability of an excipient to enhance the solubility of poorly water-soluble drugs is a key performance indicator. While direct comparative studies on the solubility enhancement of a wide range of drugs in this compound versus other esters are limited, the principles of lipid-based formulations provide a strong framework for comparison. Monoglycerides, like this compound, can form microemulsions that effectively solubilize lipophilic drugs.
Table 1: Comparison of Physicochemical Properties of Selected Fatty Acid Esters
| Fatty Acid Ester | Chemical Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Characteristics |
| This compound | C17H34O4 | 302.45 | 68-70 | Emulsifier, stabilizer, antimicrobial properties.[1] |
| Glyceryl Monostearate | C21H42O4 | 358.56 | 55-60 | Emulsifier, thickening agent, stabilizer in creams and lotions.[2][3] |
| Isopropyl Myristate | C17H34O2 | 270.45 | ~3 | Penetration enhancer, emollient, non-greasy feel.[4][5] |
| Glyceryl Tricaprylate | C27H50O6 | 470.68 | < 10 | Medium-chain triglyceride, good solvent for lipophilic drugs. |
Performance as Skin Permeation Enhancers
One of the most significant applications of fatty acid esters in drug delivery is their role as skin permeation enhancers for topical and transdermal formulations. They are thought to function by disrupting the highly ordered structure of the stratum corneum lipids, thereby increasing the diffusion of drugs through the skin.
While direct, extensive comparative studies featuring this compound are not abundant, data from various sources allow for an indirect comparison of its potential efficacy against other well-established enhancers. For instance, a study on the transdermal delivery of progesterone showed that medium-chain mono- and diglycerides significantly enhanced permeation.[6] Another study highlighted the superior performance of isopropyl myristate in enhancing the permeation of naproxen compared to oleic acid and other enhancers.[7]
Table 2: Comparative Performance of Fatty Acid Esters as Skin Permeation Enhancers (Data compiled from various studies)
| Fatty Acid Ester/Enhancer | Model Drug | Enhancement Ratio/Flux Increase | Reference |
| Medium-Chain Mono & Diglycerides | Progesterone | ~7-fold increase in transdermal delivery | [6] |
| Isopropyl Myristate | Naproxen | ~26-fold higher permeability than control | [7] |
| Isopropyl Myristate & Glyceryl Monocaprylate (Synergistic Effect) | Pentazocine | Significant increase in skin permeability | [8] |
| Sucrose Laurate (HLB 16) | Lidocaine (ionized) | 2.7-fold increase in permeability | [9] |
| Unsaturated Fatty Acid Esters of Cholesterol | Tenofovir | More effective than parent fatty acids |
Note: The enhancement ratios are highly dependent on the specific drug, formulation, and experimental conditions, and therefore, direct comparison across different studies should be interpreted with caution.
Antimicrobial Activity
A distinct advantage of certain fatty acid esters is their intrinsic antimicrobial activity, which can contribute to the preservation of formulations and may offer therapeutic benefits. This compound has demonstrated significant antibacterial and antifungal properties.
A study by Jumina et al. (2018) provided a direct comparison of the antimicrobial activity of this compound, 2-Monomyristin, and 2-Monopalmitin. The results clearly indicated the superior performance of this compound against several microorganisms.[10]
Table 3: Comparative Antimicrobial Activity of Monoglycerides (Inhibition Zone Diameter in mm)
| Microorganism | 0.50% this compound | 0.50% 2-Monomyristin | 1.00% 2-Monopalmitin | Positive Control (1.00% 4-isopropyl-3-methylphenol) |
| S. aureus | 10.3 | 20.0 | - | 6.6 |
| E. coli | 1.5 | 29.5 | - | 12.5 |
| C. albicans | - | - | - | 6.8 |
| B. subtilis | 11.5 (at 1.00%) | Not Tested | Not Tested | Not Tested |
| A. actinomycetemcomitans | 12.0 (at 1.00%) | Not Tested | Not Tested | Not Tested |
Data extracted from Jumina et al., 2018.[10]
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process involving the protection of glycerol, transesterification, and deprotection.[10]
-
Synthesis of 1,2-O-isopropylidene glycerol: Glycerol is reacted with acetone in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to protect the 1 and 2 hydroxyl groups.
-
Synthesis of ethyl myristate: Myristic acid is esterified with ethanol.
-
Transesterification: Ethyl myristate is reacted with 1,2-O-isopropylidene glycerol in the presence of a base to form isopropylidene glycerol myristate.
-
Deprotection: The protecting group is removed using a solid acid catalyst like Amberlyst-15 to yield this compound. The final product is a white solid.[2]
In Vitro Skin Permeation Study using Franz Diffusion Cells
The following protocol is a standard method for evaluating the skin permeation of drugs.
-
Skin Preparation: Excised human or animal skin (e.g., porcine ear skin) is used. The subcutaneous fat is removed, and the skin is cut into appropriate sizes for mounting on the Franz diffusion cells.[6]
-
Franz Cell Setup: The skin is mounted on the Franz diffusion cell with the stratum corneum side facing the donor compartment and the dermal side in contact with the receptor medium. The receptor compartment is filled with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and maintained at 37°C with constant stirring.[9][11]
-
Sample Application: The formulation containing the drug and the fatty acid ester is applied to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals, samples are withdrawn from the receptor compartment and replaced with fresh buffer to maintain sink conditions.
-
Analysis: The concentration of the drug in the collected samples is quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Calculation: The cumulative amount of drug permeated per unit area is plotted against time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve.[12]
Antimicrobial Assay (Disc Diffusion Method)
This method is used to evaluate the antimicrobial activity of the fatty acid esters.[10]
-
Culture Preparation: The test microorganisms are cultured in appropriate nutrient broth.
-
Agar Plate Inoculation: A standardized inoculum of the microorganism is uniformly spread on the surface of an agar plate.
-
Disc Application: Sterile paper discs are impregnated with known concentrations of the fatty acid ester solutions. A positive control (standard antibiotic or antifungal) and a negative control (solvent) are also included.
-
Incubation: The plates are incubated at an appropriate temperature for a specified period (e.g., 24-48 hours).
-
Measurement: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters.
Visualization of Pathways and Workflows
Caption: Experimental workflow for in vitro skin permeation studies.
Caption: Proposed mechanisms of skin permeation enhancement by fatty acid esters.
Mechanistic Insights into Performance
The superior performance of certain fatty acid esters, including this compound, can be attributed to several underlying mechanisms.
-
Disruption of Stratum Corneum Lipids: Fatty acid esters integrate into the lipid bilayers of the stratum corneum, disrupting the highly ordered, crystalline structure. This increases the fluidity of the lipid matrix, creating more pathways for drug molecules to diffuse through.
-
Modulation of Tight Junctions: Emerging evidence suggests that some permeation enhancers can modulate the proteins that form tight junctions between keratinocytes, such as claudins and zonula occludens (ZO-1).[13][14][15] By altering the expression or localization of these proteins, fatty acid esters can increase paracellular transport.
-
Interaction with Cellular Signaling Pathways: Fatty acids and their derivatives can influence intracellular signaling pathways that regulate barrier function. For instance, the PI3K/Akt pathway, which is involved in cell growth and survival, has been shown to be modulated by fatty acids and can, in turn, affect tight junction integrity.[1][16][17] While direct evidence for this compound's action on this pathway in the context of skin permeation is still under investigation, it represents a plausible mechanism of action.
Conclusion
This compound presents itself as a highly promising fatty acid ester for pharmaceutical applications, demonstrating a favorable combination of physicochemical properties, solubility enhancement potential, and significant antimicrobial activity. While direct, comprehensive comparative data against a wide array of other esters for skin permeation enhancement is an area for future research, the existing evidence, compiled and compared in this guide, suggests its potential to be a high-performance excipient. Its unique profile, particularly its antimicrobial properties, may offer added value in various formulations. The selection of the most appropriate fatty acid ester will ultimately depend on the specific drug candidate, the desired delivery route, and the overall formulation strategy. This guide provides a foundational framework and supporting data to aid researchers in making informed decisions in the critical process of excipient selection.
References
- 1. Oleic acid enhances vascular smooth muscle cell proliferation via phosphatidylinositol 3-kinase/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monomyristin and Monopalmitin Derivatives: Synthesis and Evaluation as Potential Antibacterial and Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ZO-1 Stabilizes the Tight Junction Solute Barrier through Coupling to the Perijunctional Cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]
- 4. google.com [google.com]
- 5. Percutaneous Permeation Enhancement by Terpenes: Mechanistic View - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancement of transdermal delivery of progesterone using medium-chain mono and diglycerides as skin penetration enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effectiveness and mode of action of isopropyl myristate as a permeation enhancer for naproxen through shed snake skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. hakon-art.com [hakon-art.com]
- 10. Mechanistic Studies of Permeation Enhancers [ouci.dntb.gov.ua]
- 11. aurigaresearch.com [aurigaresearch.com]
- 12. An update of skin permeability data based on a systematic review of recent research - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tight junction proteins occludin and ZO-1 as regulators of epithelial proliferation and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tight junction proteins ZO-1, occludin, and claudins in developing and adult human perineurium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Tight junction proteins occludin and ZO-1 as regulators of epithelial proliferation and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Arachidonic acid activates phosphatidylinositol 3-kinase signaling and induces gene expression in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [Role of PI3K/Akt pathway in endoplasmic reticulum stress and apoptosis induced by saturated fatty acid in human steatotic hepatocytes] - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synergistic Power of 1-Monomyristin: A Comparative Guide to Enhancing Antibiotic Efficacy
For Researchers, Scientists, and Drug Development Professionals
The rise of antibiotic resistance necessitates innovative strategies to extend the lifespan of existing antimicrobial agents. One promising approach is the use of synergistic combinations, where a non-antibiotic compound enhances the efficacy of a conventional antibiotic. This guide provides a comprehensive evaluation of the synergistic effects of 1-Monomyristin, a monoacylglycerol derived from myristic acid, with other antibiotics. While direct experimental data on this compound's synergy with all major antibiotic classes is limited, this guide draws on available studies and leverages data from the closely related compound, glycerol monolaurate (GML), to present a comparative analysis.
Mechanism of Action: Disrupting the Bacterial Fortress
This compound (also known as glycerol monomyristate) exhibits its own antibacterial properties primarily by disrupting the integrity of the bacterial cell membrane. This action is believed to be the cornerstone of its synergistic potential. By creating pores in the cell membrane, this compound facilitates the entry of other antibiotics into the bacterial cell, allowing them to reach their intracellular targets more effectively. Evidence suggests this membrane disruption leads to the leakage of vital cellular components, such as ATP, ultimately weakening the bacterium and making it more susceptible to the action of partner antibiotics.[1][2] Furthermore, studies on glycerol monomyristate indicate that it can also interfere with DNA replication and cell division processes within bacteria.[1]
Visualizing the Synergistic Mechanism
The following diagram illustrates the proposed mechanism by which this compound enhances the activity of antibiotics.
Caption: Proposed mechanism of synergistic action between this compound and antibiotics.
Quantitative Analysis of Synergistic Effects
The following tables summarize the available quantitative data on the synergistic effects of this compound and related compounds with various antibacterial agents. The primary methods for evaluating synergy are the checkerboard assay, which determines the Fractional Inhibitory Concentration (FIC) index, and the time-kill assay, which measures the rate of bacterial killing over time.
Table 1: Synergistic Effects of this compound with Linolenic Acid
| Bacterial Strain | Combination | Method | Key Finding | Reference |
| Bacillus cereus | 10 ppm this compound + 10 ppm Linolenic Acid | Viable Cell Count | 2-4 log cycle reduction in viable cells compared to control. | [2] |
| Staphylococcus aureus | 10 ppm this compound + 10 ppm Linolenic Acid | ATP Measurement | Drastic increase in extracellular ATP, indicating membrane damage. | [2] |
Table 2: Synergistic Effects of Glycerol Monolaurate (GML) with Aminoglycosides and β-Lactams (as a proxy for this compound)
| Bacterial Strain | Combination | Method | Key Finding | Reference |
| Staphylococcus aureus (biofilm) | GML + Gentamicin | Viable Cell Count | Synergistic reduction in viable biofilm bacteria. | [3][4][5] |
| Staphylococcus aureus (biofilm) | GML + Streptomycin | Viable Cell Count | Synergistic reduction in viable biofilm bacteria. | [3][4][5] |
| Staphylococcus aureus | Monolaurin + β-Lactams | FIC & Time-Kill Assay | Synergism rates of 83.3% to 100%. | [6] |
Note: Due to a lack of direct studies, data for Glycerol Monolaurate (GML) and Monolaurin are presented as a proxy for this compound's potential synergistic activity with aminoglycosides and β-lactams. GML is a monoacylglycerol with a similar structure to this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of the key experimental protocols used to assess antibiotic synergy.
Checkerboard Assay
The checkerboard assay is a common in vitro method to quantify the synergistic effects of two antimicrobial agents.
Caption: Workflow for the checkerboard assay to determine antibiotic synergy.
Protocol:
-
Preparation: Prepare stock solutions of this compound and the test antibiotic. A standardized bacterial inoculum (e.g., 0.5 McFarland standard) is also prepared.
-
Plate Setup: In a 96-well microtiter plate, serial dilutions of this compound are made along the rows, and serial dilutions of the antibiotic are made along the columns.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Analysis: The minimum inhibitory concentration (MIC) is determined for each compound alone and in combination. The Fractional Inhibitory Concentration (FIC) index is calculated using the formula: FIC Index = FIC of drug A + FIC of drug B, where FIC of drug A = (MIC of drug A in combination) / (MIC of drug A alone).
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4
-
Antagonism: FIC index > 4
-
Time-Kill Assay
The time-kill assay provides information on the bactericidal or bacteriostatic activity of antimicrobial agents over time.
Caption: Experimental workflow for the time-kill assay.
Protocol:
-
Inoculum Preparation: A standardized bacterial suspension is prepared to a starting concentration of approximately 10^5 CFU/mL.
-
Treatment: The bacterial suspension is added to flasks containing:
-
Growth medium only (control)
-
This compound at a specific concentration (e.g., 0.5 x MIC)
-
Antibiotic at a specific concentration (e.g., 0.5 x MIC)
-
A combination of this compound and the antibiotic.
-
-
Sampling: Aliquots are removed at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Quantification: Serial dilutions of the aliquots are plated on agar, and the plates are incubated. The number of colonies is counted to determine the CFU/mL at each time point.
-
Analysis: The change in log10 CFU/mL over time is plotted. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent.
Conclusion
While further research is needed to fully elucidate the synergistic potential of this compound with a broad range of antibiotics, the available evidence and data from structurally similar compounds are promising. The ability of this compound to disrupt bacterial membranes presents a compelling mechanism for enhancing the efficacy of conventional antibiotics. This guide provides a foundational understanding for researchers and drug development professionals interested in exploring the potential of this compound as a valuable tool in the fight against antibiotic resistance. The provided experimental protocols offer a starting point for further investigation into the synergistic interactions of this and other monoacylglycerols.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Antimicrobial synergistic effect of linolenic acid and monoglyceride against Bacillus cereus and Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial Synergy of Glycerol Monolaurate and Aminoglycosides in Staphylococcus aureus Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antibacterial synergy of glycerol monolaurate and aminoglycosides in Staphylococcus aureus biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel synergistic interactions between monolaurin, a mono-acyl glycerol and β lactam antibiotics against Staphylococcus aureus: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Isomeric Purity Analysis of 1-Monomyristin Preparations
For researchers, scientists, and drug development professionals, ensuring the isomeric purity of 1-Monomyristin is a critical step in product development and quality control. This guide provides a comparative overview of analytical techniques for the quantitative determination of this compound and its primary isomer, 2-Monomyristin. The performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Thin-Layer Chromatography (TLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are compared, with supporting experimental data and detailed protocols to aid in method selection and implementation.
Introduction to Isomeric Purity of this compound
This compound, a monoacylglycerol containing myristic acid at the sn-1 position, is a valuable compound in the pharmaceutical and cosmetic industries for its emulsifying and drug delivery properties. During its synthesis, the acyl group can migrate to the sn-2 position, forming the isomeric impurity 2-Monomyristin. The presence of this isomer can impact the physicochemical properties and biological activity of the final product. Therefore, accurate and robust analytical methods are essential for the separation and quantification of these isomers to ensure product quality and consistency.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique for isomeric purity analysis depends on various factors, including the required sensitivity, selectivity, speed, and available instrumentation. This section provides a comparative summary of the most commonly employed methods for this compound analysis.
| Technique | Principle | Advantages | Disadvantages | Typical Application |
| HPLC | Differential partitioning of analytes between a stationary and mobile phase. | High resolution and sensitivity, well-established for quantitative analysis. | May require derivatization for detection, method development can be time-consuming. | Routine quality control, purity assessment of bulk drug substance and formulations. |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | High sensitivity and specificity, provides structural information for impurity identification. | Requires derivatization to increase volatility, potential for thermal degradation of analytes. | Trace impurity analysis, structural elucidation of unknown impurities. |
| TLC | Separation based on differential adsorption on a stationary phase. | Simple, cost-effective, high throughput for screening. | Lower resolution and sensitivity compared to HPLC and GC, quantification can be less precise. | In-process control, preliminary screening of synthesis reactions. |
| NMR | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Non-destructive, provides detailed structural information, can be used for absolute quantification without a reference standard. | Lower sensitivity compared to chromatographic methods, complex spectra for mixtures. | Structural confirmation, primary quantification standard, analysis of isomer ratios. |
Quantitative Data Summary
The following tables summarize the performance characteristics of various analytical methods for the isomeric purity analysis of this compound.
Table 1: High-Performance Liquid Chromatography (HPLC)
| Parameter | Performance Data |
| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water or Methanol:Water gradients |
| Detector | UV (low wavelength), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 - 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.15 - 1.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)
| Parameter | Performance Data |
| Derivatization | Silylation (e.g., with BSTFA) |
| Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) |
| Temperature Program | Ramped from ~150°C to ~300°C |
| Detector | Mass Spectrometer (Scan or SIM mode) |
| Linearity (r²) | > 0.998 |
| Limit of Detection (LOD) | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 3 - 30 ng/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Table 3: Thin-Layer Chromatography (TLC) with Densitometry
| Parameter | Performance Data |
| Stationary Phase | Silica gel 60 F254 plates, potentially impregnated with boric acid for enhanced separation.[1] |
| Mobile Phase | Chloroform:Acetone or Hexane:Ethyl Acetate mixtures |
| Visualization | Charring with sulfuric acid or specific staining reagents |
| Densitometry Wavelength | Dependent on visualization method |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 50 - 200 ng/spot |
| Limit of Quantification (LOQ) | 150 - 600 ng/spot |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 10% |
Table 4: Nuclear Magnetic Resonance (NMR) Spectroscopy
| Parameter | Performance Data |
| Spectrometer | ≥ 400 MHz for ¹H NMR |
| Solvent | Deuterated chloroform (CDCl₃) or other suitable deuterated solvents |
| Quantitative Method | Integration of specific proton or carbon signals |
| Linearity (r²) | > 0.999 (for external calibration) |
| Accuracy (% Bias) | < 2% |
| Precision (% RSD) | < 1.5% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to facilitate their implementation in a laboratory setting.
Sample Preparation for Chromatographic Analysis
A general sample preparation procedure for HPLC and GC analysis involves the following steps:
-
Accurately weigh approximately 10-20 mg of the this compound preparation.
-
Dissolve the sample in a suitable solvent (e.g., chloroform, hexane, or a mixture of the mobile phase) to a concentration of about 1 mg/mL.
-
For GC analysis, a derivatization step is typically required. The dissolved sample is treated with a silylation agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and heated to ensure complete reaction.
-
Filter the resulting solution through a 0.45 µm syringe filter before injection into the chromatograph.
References
Safety Operating Guide
Proper Disposal of 1-Monomyristin: A Step-by-Step Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling 1-Monomyristin require clear and reliable procedures for its safe disposal. This guide provides essential, step-by-step logistical and safety information to ensure that waste this compound is managed in compliance with general laboratory safety standards.
Immediate Safety and Handling Precautions
While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) and is not considered dangerous goods for transportation, it is crucial to handle it with care.[1][2] It may cause mild skin and respiratory irritation.[1] Therefore, standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. In case of a spill, avoid breathing in the dust.[1][3]
Step-by-Step Disposal Protocol
The proper disposal of this compound hinges on its classification as a non-hazardous waste. However, it is imperative to confirm this classification with your institution's Environmental Health and Safety (EHS) office, as local regulations may vary.
Step 1: Waste Identification and Segregation
-
Pure this compound: Unused or expired this compound that is not contaminated with any hazardous material should be treated as non-hazardous chemical waste, pending local EHS confirmation.
-
Contaminated this compound: If this compound is mixed with a hazardous substance, the entire mixture must be treated as hazardous waste.[4] For example, a solution of this compound in a flammable solvent must be disposed of as flammable liquid waste.
-
Empty Containers: Containers that held this compound should be managed to ensure they are "RCRA empty." This means all possible material has been removed. The container can then typically be disposed of as regular trash after the label has been defaced.[4] For containers that held acutely hazardous waste, triple rinsing is required, and the rinsate must be collected as hazardous waste.[4]
Step 2: Spill Management
In the event of a spill, the cleanup procedure depends on the size of the spill:
-
Small Spills: Use appropriate tools to carefully sweep the solid material into a designated waste disposal container.[1] The contaminated surface can then be cleaned by spreading water on it, and this cleaning material should be disposed of in accordance with local regulations.[1]
-
Large Spills: Contain the spilled material to prevent it from spreading.[1] Cover the spill with an inert, non-combustible absorbent material such as sand, earth, diatomaceous earth, or vermiculite.[1] Then, sweep or vacuum the material and place it into an approved disposal container.[1]
Step 3: Final Disposal
-
For Non-Hazardous Solid Waste: Once confirmed as non-hazardous by your local EHS, solid this compound can typically be disposed of in a sanitary landfill.[5] To prevent accidental handling by custodial staff, do not place it in regular laboratory trash cans.[5] Instead, it should be placed directly into dumpsters designated for non-hazardous solid waste.[5]
-
For Hazardous Waste: If this compound is deemed hazardous due to contamination or local regulations, it must be disposed of through your institution's hazardous waste management program. This involves collecting the waste in a compatible, sealed, and properly labeled container for pickup by a licensed waste contractor.[6][7]
Key Data for this compound
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| Synonyms | rac-Glycerol 1-myristate, Glyceryl myristate, 2,3-Dihydroxypropyl tetradecanoate |
| Appearance | White to off-white powder or solid[1][4] |
| Molecular Formula | C17H34O4 |
| Molecular Weight | 302.45 g/mol |
| Melting Point | 68-70 °C[5] |
| Solubility | Soluble in organic solvents like ethanol, chloroform, DMSO, and methanol. Insoluble in water.[1][4] |
| Stability | Stable at room temperature in closed containers under normal storage and handling.[1] |
Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the proper disposal route for this compound waste.
References
- 1. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 2. louisville.edu [louisville.edu]
- 3. chemkleancorp.com [chemkleancorp.com]
- 4. sites.rowan.edu [sites.rowan.edu]
- 5. sfasu.edu [sfasu.edu]
- 6. vumc.org [vumc.org]
- 7. chemtalk.com.au [chemtalk.com.au]
Personal protective equipment for handling 1-Monomyristin
Essential Safety and Handling Guide for 1-Monomyristin
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure research environment.
Hazard Assessment and Personal Protective Equipment (PPE)
This compound is a white to off-white crystalline powder. While it is not classified as a hazardous substance according to Regulation (EC) No. 1272/2008, it may cause mild skin and respiratory irritation.[1] Therefore, appropriate personal protective equipment should be worn to minimize exposure.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications | Purpose |
| Hand Protection | Nitrile Gloves | Powder-free | Prevents skin contact and potential irritation. |
| Eye Protection | Safety Glasses with Side Shields | ANSI Z87.1-rated | Protects eyes from airborne powder particles. |
| Body Protection | Laboratory Coat | Standard | Protects clothing and skin from accidental spills. |
| Respiratory Protection | Dust Mask (e.g., N95) | Recommended when handling large quantities or if dust is generated | Prevents inhalation of fine particles. |
Operational Plan: Step-by-Step Handling Procedures
This section details the procedural steps for the safe handling, weighing, and dissolution of this compound.
2.1. Preparation and Weighing
-
Area Preparation : Ensure the weighing area, typically a chemical fume hood or a designated space with minimal air currents, is clean and free of clutter.
-
Equipment : Use an analytical balance for accurate measurements.[2][3][4][5] Place a weigh boat or weighing paper on the balance pan.[2][5][6]
-
Taring : Close the balance doors and tare the balance to zero.[4][5]
-
Transfer : Carefully transfer the desired amount of this compound powder to the weigh boat using a clean spatula. Avoid generating dust.
-
Measurement : Close the balance doors and record the mass.
-
Cleanup : After weighing, clean the balance and surrounding area with a soft brush to remove any residual powder.[2]
2.2. Dissolution Protocol
This compound is soluble in solvents such as chloroform, ethyl acetate, DMSO, and ethanol, but insoluble in water.[1]
-
Solvent Selection : Choose an appropriate solvent based on the experimental requirements.
-
Vessel : Select a clean glass container of a suitable size for the desired final volume.
-
Addition of Solid : Carefully transfer the weighed this compound powder into the glass container.
-
Addition of Solvent : Add the selected solvent to the container. It is good practice to start with a portion of the solvent to wet the solid, and then add the remaining amount.
-
Dissolving : Agitate the mixture by swirling or using a magnetic stirrer until the solid is completely dissolved. Gentle warming may be applied to increase solubility if the solvent properties permit.[7]
Disposal Plan
As this compound is considered a non-hazardous chemical, disposal is relatively straightforward. However, always adhere to your institution's specific waste disposal guidelines.
Disposal of Unused Solid and Empty Containers
| Waste Type | Disposal Procedure |
| Unused this compound Powder | Dispose of in the designated solid chemical waste container. Do not discard in regular trash to avoid accidental exposure to custodial staff. |
| Contaminated Weigh Boats/Paper | Dispose of in the solid chemical waste container. |
| Empty this compound Container | Rinse the container with a suitable solvent (e.g., ethanol). Allow it to air dry completely. Deface the label and dispose of it in the regular laboratory glass or plastic recycling, as per institutional policy. |
| Solutions of this compound | Dispose of in the appropriate non-halogenated or halogenated solvent waste container, depending on the solvent used. Do not pour down the drain. |
Emergency Procedures
| Incident | First Aid Measures |
| Skin Contact | Wash the affected area immediately with soap and plenty of water for at least 15 minutes.[8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[8] Seek medical attention if irritation persists. |
| Inhalation | Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms occur.[8] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards.[8] Do not induce vomiting. Seek medical attention if you feel unwell. |
| Spill | For small spills, sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a wet cloth. |
Visual Workflow for Handling this compound
References
- 1. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 2. extranet.who.int [extranet.who.int]
- 3. sncsivagirivarkala.com [sncsivagirivarkala.com]
- 4. Use of the Analytical Balance [chemed.chem.purdue.edu]
- 5. bldeapharmacy.ac.in [bldeapharmacy.ac.in]
- 6. cerritos.edu [cerritos.edu]
- 7. Solutions and Solubility [home.miracosta.edu]
- 8. pppmag.com [pppmag.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
